Alpha-5-Methyluridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C10H14N2O6 |
|---|---|
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6+,7?,9+/m1/s1 |
Clé InChI |
DWRXFEITVBNRMK-FGEWDUNLSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@@H]2C([C@H]([C@H](O2)CO)O)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Differences Between Alpha-5-Methyluridine and Beta-5-Methyluridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural, functional, and biochemical distinctions between the alpha (α) and beta (β) anomers of 5-methyluridine (B1664183). While the naturally occurring and biologically predominant form is Beta-5-Methyluridine, understanding the characteristics of its alpha counterpart is crucial for the rational design of novel therapeutics and research tools.
Introduction to Anomeric Stereochemistry
In nucleoside chemistry, the terms alpha (α) and beta (β) refer to the stereochemical configuration at the anomeric carbon (C1') of the ribose sugar ring. This seemingly subtle difference in the orientation of the glycosidic bond, which links the nucleobase to the sugar moiety, profoundly impacts the molecule's three-dimensional structure, stability, and interaction with biological systems.
-
Beta (β)-Anomer: The nucleobase is on the same side (cis) of the ribose ring as the C5' exocyclic carbon. This is the configuration found in naturally occurring nucleosides and nucleotides that constitute RNA and DNA.
-
Alpha (α)-Anomer: The nucleobase is on the opposite side (trans) of the ribose ring relative to the C5' exocyclic carbon. These are rare in nature but are of significant interest in medicinal chemistry.[1]
Structural and Conformational Differences
The anomeric configuration dictates the preferred conformation of the nucleoside, influencing its overall shape and ability to fit into enzyme active sites or form stable nucleic acid duplexes.
Key Conformational Parameters:
| Parameter | Beta-5-Methyluridine | This compound |
| Glycosidic Torsion Angle (χ) | Predominantly adopts an anti conformation, where the bulk of the base is oriented away from the sugar. | Can adopt both syn and anti conformations, with a higher propensity for the syn conformation in some derivatives. |
| Sugar Pucker | Typically exhibits a C2'-endo or C3'-endo conformation, which is crucial for the formation of A-form and B-form nucleic acid helices. | The sugar pucker can be influenced by the anomeric configuration, and deviations from the typical C2'/C3'-endo conformations are observed. |
| Anomeric Effect | The stabilizing interaction between the lone pair of the ring oxygen and the antibonding orbital of the C1'-N1 bond contributes to the stability of the glycosidic linkage. | The stereoelectronic interactions of the anomeric effect differ, which can influence bond lengths and angles around the anomeric center. |
Comparative Biological Activity
The distinct three-dimensional shapes of alpha and beta anomers lead to significant differences in their interactions with enzymes and other biological macromolecules.
Enzymatic Stability
A hallmark of α-nucleosides is their increased resistance to enzymatic degradation.[1]
-
Beta-5-Methyluridine: As the natural isomer, it is recognized and metabolized by various cellular enzymes, including nucleoside phosphorylases and kinases.
-
This compound: The unnatural configuration of the glycosidic bond often renders it a poor substrate or an inhibitor of enzymes that process β-nucleosides. This results in significantly higher stability in biological systems.[1] For instance, the α-anomer of 2'-deoxycytidine (B1670253) was found to be inert to deamination and enzymatic hydrolysis by E. coli enzymes, in contrast to its readily metabolized β-anomer.[1]
Incorporation into Nucleic Acids and Polymerase Interactions
The stereochemistry at the C1' position is a critical determinant for recognition by DNA and RNA polymerases.
-
Beta-5-Methyluridine: The triphosphate form (β-5-methyluridine-5'-triphosphate) can be incorporated into RNA by RNA polymerases.
-
This compound: The triphosphate of the α-anomer is generally not a substrate for polymerases. In some cases, α-nucleoside analogs have been shown to act as chain terminators or inhibitors of viral polymerases.
Antiviral and Antitumor Potential
The increased enzymatic stability and altered binding properties of α-nucleosides have made them attractive candidates for drug development. While direct comparative data for the 5-methyluridine anomers is limited, studies on other nucleoside analogs provide valuable insights.
-
Antitumor Activity: In studies of 2'-deoxy-6-thioguanosine, the β-anomer was active against L1210 murine leukemia, whereas most of the corresponding S-alkyl α-anomers were inactive. However, the α-anomer of 2'-deoxythioguanosine has shown antitumor activity, importantly with less toxicity to bone marrow than the β-anomer.[1] Some α-nucleoside derivatives have demonstrated higher selectivity for tumor cells compared to their β-counterparts.[1]
-
Antiviral Activity: The antiviral activity of nucleoside analogs is highly dependent on the specific virus and the target enzyme (e.g., reverse transcriptase, RNA-dependent RNA polymerase). While many α-anomers are inactive, some have shown potent antiviral effects. For example, in a study of pyrimido[5,4-d]pyrimidine (B1612823) ribonucleosides, both α and β anomers were synthesized and tested for antiviral and antitumor activity.
The following table summarizes cytotoxicity data for 5-substituted 2'-deoxy-β-D-ribofuranosyl-2,4-difluorobenzene nucleosides (thymidine mimics) against various cancer cell lines. While not 5-methyluridine, this data illustrates the type of comparative analysis performed for nucleoside anomers.
| Compound (Anomer) | 5-Substituent | Cell Line | Cytotoxicity (CC50, M) |
| β-anomer | H | L1210 | 1.0 x 10⁻⁴ |
| β-anomer | Me | L1210 | >1.0 x 10⁻⁴ |
| β-anomer | Cl | L1210 | 1.0 x 10⁻⁴ |
| β-anomer | I | L1210 | 1.0 x 10⁻⁴ |
| β-anomer | NH₂ | L1210 | >1.0 x 10⁻⁴ |
| β-anomer | NO₂ | L1210 | 2.5 x 10⁻⁶ |
| Thymidine (B127349) (Control) | - | L1210 | 1.0 x 10⁻⁵ |
Data adapted from a study on thymidine mimics, demonstrating the evaluation of cytotoxicity for different analogs. It's important to note that the corresponding α-anomers in this particular study were found to be inactive as antiviral agents.[1]
Experimental Protocols
Synthesis and Anomerization
The synthesis of nucleosides often yields a mixture of α and β anomers. The ratio can be influenced by the reaction conditions, including the catalyst, solvent, and temperature. A common strategy involves the stereoselective synthesis of the β-anomer, followed by anomerization to obtain the α-anomer if desired.
Example Protocol: Base-Catalyzed Anomerization of β-5-formyluridine
This protocol describes the conversion of a β-anomer to a mixture of α and β anomers, which can then be separated. A similar principle can be applied to 5-methyluridine precursors.
-
Reaction Setup: Dissolve β-5-formyluridine in a suitable solvent (e.g., methanol).
-
Base Addition: Add a strong base, such as sodium methoxide, to the solution.
-
Anomerization: Stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until an equilibrium mixture of α and β anomers is achieved.
-
Neutralization: Neutralize the reaction mixture with an appropriate acid (e.g., acetic acid).
-
Purification: Remove the solvent under reduced pressure. The resulting mixture of anomers can be separated by fractional crystallization or chromatography.
Characterization and Differentiation of Anomers
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques to distinguish between α and β anomers. The chemical shift and coupling constant of the anomeric proton (H1') are particularly diagnostic.
-
¹H NMR: In the β-anomer of ribonucleosides, the H1' proton typically appears as a doublet with a smaller coupling constant (J₁',₂') compared to the α-anomer.
-
¹³C NMR: The chemical shift of the anomeric carbon (C1') also differs between the two anomers.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can be used to determine the spatial proximity of protons, providing definitive evidence for the syn or anti conformation and thus helping to assign the anomeric configuration.
X-ray Crystallography: This technique provides an unambiguous determination of the three-dimensional structure of a molecule in its crystalline state, including the absolute stereochemistry at the anomeric center.
Signaling Pathways and Logical Relationships
The differential biological effects of α and β anomers can be understood through their interactions with key cellular pathways. The diagram below illustrates the general fate and potential inhibitory action of a nucleoside analog. The β-anomer is typically a substrate for phosphorylation, leading to the active triphosphate form, which can be incorporated into nucleic acids or inhibit polymerases. The α-anomer, due to its resistance to phosphorylation, is often unable to enter this pathway and may exert its effects through other mechanisms, such as allosteric inhibition of enzymes.
Conclusion
The distinction between Alpha- and Beta-5-Methyluridine is a fundamental concept with significant implications for drug discovery and chemical biology. The naturally occurring β-anomer serves as a building block for RNA and is readily processed by cellular machinery. In contrast, the synthetic α-anomer exhibits enhanced enzymatic stability and distinct conformational preferences, making it a valuable scaffold for the development of therapeutic agents with potentially improved pharmacokinetic profiles and novel mechanisms of action. A thorough understanding of these anomeric differences is essential for researchers aiming to exploit the unique properties of α-nucleosides in the design of next-generation therapeutics.
References
The Anomeric World of 5-Methyluridine: A Technical Deep Dive into its Discovery, Synthesis, and Biological Significance
For Immediate Release
A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth exploration of alpha-5-methyluridine and its more prevalent beta-anomer, ribothymidine. This whitepaper meticulously details the historical context of their discovery, provides detailed experimental protocols for their synthesis, and presents a comparative analysis of their physicochemical properties. The guide also delves into the critical biological role of ribothymidine in transfer RNA (tRNA) and its implications for protein synthesis.
The document clarifies a common point of confusion: "this compound" refers to the alpha-anomer of 5-methyluridine (B1664183), a stereoisomer of the naturally occurring and biologically significant beta-anomer, which is widely known as ribothymidine or simply 5-methyluridine (m5U). While the beta-anomer has been a subject of extensive research due to its presence in the T-loop of tRNA, the alpha-anomer remains a less-explored chemical entity.
Historical Context and Discovery
The mid-20th century was a period of fervent research in nucleoside chemistry, driven by the quest to understand the structure and function of nucleic acids. The pioneering work of Sir Alexander Todd and his collaborator A. M. Michelson laid a robust foundation for the chemical synthesis of nucleosides and nucleotides, which was instrumental for later discoveries.
The first chemical synthesis of the beta-anomer of 5-methyluridine (ribothymidine) was reported in a landmark 1956 paper by J. J. Fox and his colleagues. Their work provided a definitive method for producing this crucial nucleoside, paving the way for further investigation into its biological roles.
The synthesis of the alpha-anomer, this compound, was described in a 1964 paper by Nishimura and his team. Their research focused on the stereospecific synthesis of nucleoside anomers, demonstrating methods to control the stereochemistry of the glycosidic bond.
Physicochemical Properties: A Comparative Analysis
The alpha and beta anomers of 5-methyluridine share the same chemical formula but differ in the spatial orientation of the thymine (B56734) base relative to the ribose sugar. This seemingly subtle difference can lead to variations in their physical and chemical properties.
| Property | This compound (α-anomer) | beta-5-Methyluridine (Ribothymidine, β-anomer) |
| CAS Number | 3258-09-1 | 1463-10-1[1] |
| Molecular Formula | C₁₀H₁₄N₂O₆ | C₁₀H₁₄N₂O₆[1] |
| Molecular Weight | 258.23 g/mol | 258.23 g/mol [1] |
| Melting Point | Data not readily available in primary literature | 183-187 °C |
| Synonyms | 1-(alpha-D-Ribofuranosyl)thymine | Ribothymidine, 5-Methyluridine, m5U[1] |
Experimental Protocols
Synthesis of beta-5-Methyluridine (Ribothymidine)
The synthesis of the beta-anomer, as described by Fox et al. (1956), involves the condensation of a protected ribose derivative with thymine. A generalized workflow for this class of synthesis is depicted below.
A key step in ensuring the formation of the beta-anomer is the use of a participating group at the C2' position of the ribose sugar, which directs the incoming nucleobase to the beta-face of the anomeric carbon.
Synthesis of this compound
The stereoselective synthesis of the alpha-anomer, as explored by Nishimura et al. (1964), often involves manipulating the reaction conditions to favor the formation of the alpha-glycosidic bond. This can be achieved through various methods, including the use of non-participating groups on the sugar and specific catalysts.
Biological Significance of beta-5-Methyluridine (Ribothymidine)
The beta-anomer of 5-methyluridine, ribothymidine, is a post-transcriptional modification found in the T-loop (also known as the TΨC loop) of most transfer RNAs (tRNAs) in all domains of life.[1] This modification plays a crucial role in the proper folding and stability of the tRNA molecule.
The T-loop is a key structural motif that facilitates the tertiary interactions within the tRNA, bringing together the D-loop and the T-loop to form the characteristic L-shape of a mature tRNA. Ribothymidine contributes to the thermal stability of tRNA.[2] Studies have shown that the presence of ribothymidine in the T-loop enhances the efficiency of protein synthesis, particularly under specific cellular conditions.[3][4] The methylation of uridine (B1682114) to form ribothymidine is carried out by specific tRNA methyltransferases.
The biological significance of this compound is not well-established. As it is not a known component of natural nucleic acids, its biological activity, if any, would likely be as a synthetic nucleoside analog. Further research is needed to explore its potential as a therapeutic agent or as a tool for studying biological processes.
This technical guide serves as a valuable resource for the scientific community, providing a consolidated overview of the discovery, synthesis, and biological importance of the anomers of 5-methyluridine. By clarifying their distinct identities and summarizing the current state of knowledge, this document aims to facilitate future research in nucleoside chemistry and molecular biology.
References
The Alpha Anomer of 5-Methyluridine: A Technical Guide on a Molecule of Untapped Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyluridine (B1664183) (m5U), also known as ribothymidine, is a modified pyrimidine (B1678525) nucleoside recognized for its integral role in the structure and function of transfer RNA (tRNA). While the biological significance of the naturally occurring β-anomer is well-documented, its stereoisomer, the α-anomer of 5-methyluridine, remains a largely unexplored entity in the landscape of molecular biology and pharmacology. This technical guide synthesizes the current understanding of α-nucleosides, leveraging data from close structural analogs to infer the potential biological significance of α-5-methyluridine. We provide a comparative analysis of α- and β-anomers, present available quantitative data on the bioactivity of related α-nucleoside analogs, and detail generalized experimental protocols for the synthesis and evaluation of these compounds. This document aims to serve as a foundational resource to stimulate further investigation into the therapeutic and biological potential of α-5-methyluridine.
Introduction: The Significance of Anomeric Configuration in Nucleosides
Nucleosides, the building blocks of nucleic acids, are composed of a nucleobase attached to a ribose or deoxyribose sugar. The stereochemistry of the glycosidic bond linking the nucleobase to the anomeric carbon of the sugar moiety gives rise to two distinct anomers: β and α. In naturally occurring nucleic acids, the β-configuration is exclusively found. This configuration places the nucleobase in a cis relationship with respect to the hydroxymethyl group at the C4' position of the sugar. Conversely, the α-anomer features a trans relationship between the nucleobase and the C4' hydroxymethyl group.
While β-5-methyluridine is a common modification in the T-loop of tRNA, contributing to its structural stability, the biological role of α-5-methyluridine is not well characterized. However, the study of α-nucleosides has revealed unique properties that distinguish them from their β-counterparts, suggesting they may harbor novel biological activities.
Figure 1: Structural comparison of α- and β-anomers of 5-Methyluridine.
Properties of α-Nucleosides: A Departure from Biological Norms
Research into various α-nucleosides has uncovered several key characteristics that suggest potential biological significance for α-5-methyluridine:
-
Enzymatic Stability : α-nucleosides exhibit remarkable resistance to degradation by nucleosidases and phosphorylases. This increased stability is attributed to the altered stereochemistry of the glycosidic bond, which is not efficiently recognized by many enzymes that process natural β-nucleosides.
-
Structural Perturbations : When incorporated into oligonucleotides, α-anomers induce significant structural changes. They can form stable, parallel-stranded duplexes with complementary β-DNA or β-RNA strands, a feature that has been explored in the context of antisense therapy.
-
Biological Activity : Several studies have demonstrated that α-nucleosides can possess potent biological activities, including antiviral and antitumor effects, that are sometimes comparable to or even greater than their β-anomers.
Quantitative Data on the Bioactivity of a Close Analog: α-Thymidine Derivatives
Direct quantitative data on the biological activity of α-5-methyluridine is scarce in published literature. However, studies on its deoxy-counterpart, α-thymidine, provide valuable insights. A study on 5'-urea-α-thymidine analogues as antimalarial agents revealed that these compounds exhibit inhibitory activity against the growth of Plasmodium falciparum and its thymidylate kinase (PfTMPK).
| Compound | Target | Assay Type | Value |
| 5'-urea-α-thymidine derivative 20 | P. falciparum growth | EC50 | ~2 µM[1] |
| 5'-urea-α-thymidine derivative 26 | P. falciparum growth | EC50 | ~2 µM[1] |
| 5'-urea-α-thymidine derivative 27 | P. falciparum growth | EC50 | ~2 µM[1] |
| 5'-urea-α-thymidine derivative 28 | P. falciparum growth | EC50 | ~2 µM[1] |
| 5'-urea-α-thymidine derivative 28 | PfTMPK | Ki | 31 µM[2] |
| 5'-urea-α-thymidine derivative 30 | PfTMPK | Ki | 11 µM[2] |
Table 1: Quantitative bioactivity data for 5'-urea-α-thymidine analogues.
These findings suggest that α-anomers of pyrimidine nucleosides, including potentially α-5-methyluridine, can interact with cellular enzymes and pathways, warranting their investigation as potential therapeutic agents.
Experimental Protocols
Generalized Synthesis of α-5-Methyluridine
The synthesis of α-nucleosides can be challenging due to the thermodynamic preference for the β-anomer. However, several methods have been developed. The following is a generalized protocol based on the Vorbrüggen glycosylation.
Materials:
-
Silylated 5-methyluracil
-
1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose
-
Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) - TMSOTf)
-
Anhydrous solvent (e.g., acetonitrile)
-
Sodium methoxide (B1231860) in methanol
-
Silica (B1680970) gel for chromatography
Procedure:
-
Silylation of Nucleobase: 5-Methyluracil is silylated using an agent like N,O-bis(trimethylsilyl)acetamide (BSA) to enhance its solubility and reactivity.
-
Glycosylation Reaction: The silylated 5-methyluracil is reacted with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose in an anhydrous solvent.
-
Catalysis: A Lewis acid, such as TMSOTf, is added to catalyze the formation of the glycosidic bond. The reaction conditions (temperature, time) are controlled to influence the α/β anomer ratio.
-
Chromatographic Separation: The resulting mixture of protected α and β anomers is separated using silica gel column chromatography.
-
Deprotection: The benzoyl protecting groups are removed from the separated α-anomer using a solution of sodium methoxide in methanol.
-
Purification: The final α-5-methyluridine product is purified by recrystallization or further chromatography.
In Vitro Bioactivity Assay: Enzyme Inhibition
Objective: To determine if α-5-methyluridine inhibits a target enzyme (e.g., thymidylate kinase).
Materials:
-
Purified target enzyme
-
α-5-Methyluridine
-
Substrate for the enzyme (e.g., TMP for thymidylate kinase)
-
ATP and a regenerating system
-
Reaction buffer
-
Detection system (e.g., lactate (B86563) dehydrogenase/NADH-coupled assay for ADP formation)
Procedure:
-
Enzyme Assay Setup: A reaction mixture is prepared containing the reaction buffer, substrate, ATP, and the coupled enzyme system for detection.
-
Inhibitor Addition: Varying concentrations of α-5-methyluridine are added to the reaction wells. A control with no inhibitor is included.
-
Reaction Initiation: The reaction is initiated by the addition of the target enzyme.
-
Kinetic Measurement: The rate of the reaction is monitored over time by measuring the change in absorbance (e.g., decrease in NADH absorbance at 340 nm).
-
Data Analysis: The initial reaction velocities are plotted against the concentration of α-5-methyluridine. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is calculated from this curve. Further kinetic studies can be performed to determine the mechanism of inhibition and the Ki value.
Conceptual Frameworks and Workflows
Conceptual Signaling Pathway: Enzyme Inhibition
The data from α-thymidine analogues suggest that α-5-methyluridine could act as an inhibitor of nucleoside or nucleotide kinases. The following diagram illustrates a conceptual pathway of such inhibition.
Figure 2: Conceptual pathway of enzyme inhibition by α-5-methyluridine.
Experimental Workflow for Biological Evaluation
The investigation of a novel nucleoside analogue like α-5-methyluridine follows a structured workflow from synthesis to in vivo testing.
Figure 3: General experimental workflow for evaluating α-5-methyluridine.
Conclusion and Future Directions
The α-anomer of 5-methyluridine represents a molecular frontier with considerable, yet largely unexplored, potential. While direct studies are lacking, the established principles of α-nucleoside chemistry and biology, supported by data from the closely related α-thymidine, provide a strong rationale for its investigation. Key properties such as enhanced enzymatic stability and the potential for unique biological interactions make α-5-methyluridine a compelling candidate for drug discovery programs, particularly in the fields of antiviral, anticancer, and antiparasitic research.
Future research should focus on the efficient and stereoselective synthesis of α-5-methyluridine to enable thorough biological evaluation. A systematic screening against a panel of kinases and other enzymes involved in nucleoside metabolism is warranted. Furthermore, studies on its incorporation into oligonucleotides could reveal novel properties for antisense and RNAi applications. The systematic approach outlined in this guide provides a roadmap for unlocking the potential of this rare stereoisomer.
References
Alpha-5-Methyluridine: A Technical Whitepaper on the Postulated Mechanism of Action in Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental evidence elucidating the specific mechanism of action of exogenously supplied alpha-5-methyluridine in cells is not extensively available in the current body of scientific literature. This document, therefore, presents a postulated mechanism of action based on the known biological activities of related nucleoside analogs, particularly alpha-anomeric nucleosides and 5-substituted pyrimidines. The proposed pathways and interactions detailed herein are hypothetical and require experimental validation.
Introduction
This compound is a synthetic nucleoside analog distinguished by the alpha configuration of its glycosidic bond, a stereoisomeric form of the naturally occurring beta-5-methyluridine (ribothymidine) found in transfer RNA (tRNA).[1] While beta-5-methyluridine plays a crucial role in stabilizing tRNA structure, the biological implications of its alpha-anomer are less understood.[2][3] This guide synthesizes available data on related compounds to propose a potential mechanism of action for this compound, focusing on its cellular uptake, metabolic activation, and potential interactions with key cellular machinery.
Postulated Cellular Uptake and Metabolism
For an exogenous nucleoside analog to exert a biological effect, it must first traverse the cell membrane and undergo intracellular phosphorylation to its active triphosphate form.
Cellular Uptake: It is hypothesized that this compound may be transported into cells via nucleoside transporters, although the efficiency of this process for an alpha-anomer is unknown.
Metabolic Activation: The critical step for the biological activity of most nucleoside analogs is their sequential phosphorylation to the mono-, di-, and triphosphate forms by cellular kinases. Nucleoside kinases, however, often exhibit stereoselectivity, which could present a significant barrier to the activation of this compound.[4] Should phosphorylation occur, the resulting this compound triphosphate would be the active metabolite.
Hypothetical Mechanism of Action
Assuming successful cellular uptake and metabolic activation, this compound triphosphate could interfere with cellular processes through several potential mechanisms:
Incorporation into Nucleic Acids
The triphosphate form of this compound could act as a substrate for DNA and/or RNA polymerases.
-
Impact on DNA Replication: If incorporated into DNA, the presence of a ribonucleoside with an alpha-anomeric linkage would likely cause significant helical distortion, potentially leading to stalled replication forks, induction of DNA damage responses, and ultimately, cytotoxicity. The methyl group at the 5th position of the uracil (B121893) base is analogous to thymine, suggesting it could be recognized by DNA polymerases.
-
Impact on Transcription: Incorporation into RNA by RNA polymerases is also a possibility. Studies have shown that T7 RNA polymerase can incorporate beta-5-methyluridine triphosphate into RNA transcripts.[5] The consequences of incorporating an alpha-anomer are not documented but could lead to premature transcription termination, altered RNA stability, or impaired translation.
Enzyme Inhibition
This compound or its phosphorylated forms could act as inhibitors of key cellular enzymes.
-
Polymerase Inhibition: The triphosphate metabolite might bind to the active site of DNA or RNA polymerases without being incorporated, acting as a competitive inhibitor of the natural substrates (dTTP or UTP).
-
Inhibition of Other Enzymes: Nucleoside analogs can inhibit other enzymes involved in nucleotide metabolism, such as thymidylate synthase or other enzymes in the pyrimidine (B1678525) salvage pathway.
Antiviral Activity
Many nucleoside analogs exhibit antiviral properties by targeting viral polymerases, which are often less selective than their host cell counterparts.[6][7][8] It is plausible that this compound, if activated to its triphosphate form, could act as a selective inhibitor or chain terminator of viral RNA-dependent RNA polymerases.
Quantitative Data from Related Compounds
Direct quantitative data for this compound is not available. The following table summarizes data from related nucleoside analogs to provide a contextual framework.
| Compound | Target/Assay | IC50/EC50 | Cell Line/Enzyme | Citation |
| 5-Fluorouracil | Proliferation | Varies | CHO | [6] |
| 5-Fluorouridine | Proliferation | Varies | CHO | [6] |
| 5-Fluoro-2'-deoxyuridine | Proliferation | Varies | CHO | [6] |
| Berberine | Antiviral (CHIKV) | 1.8 µM (EC50) | In vitro | [9] |
| 4'-Fluorouridine | Antiviral (CHIKV) | Varies | In vitro | [8] |
Proposed Experimental Protocols for Mechanism of Action Studies
To validate the hypothesized mechanisms of action, a series of experiments are proposed.
Cellular Uptake and Metabolism Assay
Objective: To determine if this compound is taken up by cells and phosphorylated.
Methodology:
-
Culture a relevant cell line (e.g., HeLa, HEK293) in appropriate media.
-
Treat cells with a known concentration of this compound for various time points.
-
Lyse the cells and extract intracellular metabolites.
-
Analyze the cell lysates using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to detect and quantify this compound and its potential mono-, di-, and triphosphate forms.
Cytotoxicity Assay
Objective: To assess the effect of this compound on cell viability.
Methodology (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls to determine the IC50 value.[10][11]
In Vitro Polymerase Incorporation Assay
Objective: To determine if this compound triphosphate is a substrate for DNA or RNA polymerases.
Methodology:
-
Synthesize this compound triphosphate.
-
Set up in vitro reactions containing a DNA or RNA polymerase, a suitable template and primer, dNTPs or NTPs (one of which is radioactively or fluorescently labeled), and varying concentrations of this compound triphosphate.
-
Incubate the reactions to allow for nucleic acid synthesis.
-
Analyze the reaction products using gel electrophoresis and autoradiography or fluorescence imaging to detect the incorporation of the analog.
Visualizations of Postulated Mechanisms
Signaling Pathways
Caption: Postulated metabolic activation and cellular targets of this compound.
Experimental Workflow
Caption: Proposed experimental workflow to investigate the mechanism of action.
Conclusion
The mechanism of action of this compound in cells is currently not well-defined. Based on the principles of nucleoside analog pharmacology, a plausible hypothesis involves cellular uptake, phosphorylation to an active triphosphate form, and subsequent interference with nucleic acid synthesis or function. The stereochemistry of the alpha-anomeric bond is a critical factor that likely influences its recognition and processing by cellular enzymes, potentially limiting its biological activity. The experimental protocols outlined in this guide provide a roadmap for future research to elucidate the true cellular effects of this compound. Such studies are essential to determine if this compound holds any therapeutic potential as an anticancer or antiviral agent.
References
- 1. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combinations of approved oral nucleoside analogues confer potent suppression of alphaviruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. 4'-Fluorouridine inhibits alphavirus replication and infection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. files.eric.ed.gov [files.eric.ed.gov]
In Vivo Stability and Metabolism of Alpha-5-Methyluridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-5-methyluridine (α-5-methyluridine) is the alpha anomer of the naturally occurring beta-5-methyluridine, a modified pyrimidine (B1678525) nucleoside found in various RNA molecules. While the biological significance and metabolic pathways of the beta anomer are well-documented, particularly its role in stabilizing RNA structures and its incorporation into synthetic mRNA therapeutics to enhance stability and reduce immunogenicity, specific data on the in vivo behavior of the alpha anomer remains limited in publicly accessible scientific literature. This guide synthesizes the available information on the broader context of 5-methyluridine (B1664183) metabolism and provides a theoretical framework for the potential in vivo stability and metabolic fate of its alpha anomer, drawing parallels with related nucleoside analogues.
Introduction to 5-Methyluridine
5-Methyluridine (m5U), also known as ribothymidine, is a common post-transcriptional modification in transfer RNA (tRNA) and other non-coding RNAs.[1][2][3][4][5][6] This modification is crucial for the structural integrity and function of these RNA molecules. In the context of therapeutic applications, the incorporation of modified nucleosides like 5-methyluridine into synthetic messenger RNA (mRNA) has been shown to increase its stability, decrease innate immune recognition, and ultimately enhance protein expression in vivo.[1][2][3] Specifically, self-amplifying RNA (saRNA) containing 5-methyluridine has demonstrated prolonged gene expression compared to those with canonical nucleotides.[1][2]
Postulated In Vivo Stability of this compound
Predicted Metabolic Pathways of this compound
The metabolism of the naturally occurring beta-5-methyluridine involves enzymes that handle pyrimidine nucleosides. A key enzyme in pyrimidine catabolism is NUCLEOSIDE HYDROLASE 1 (NSH1) , which has been shown to hydrolyze 5-methyluridine to thymine (B56734) and ribose.[7] Another relevant enzyme is CYTIDINE DEAMINASE , which can produce 5-methyluridine through the deamination of 5-methylcytidine (B43896).[7]
The metabolic fate of the alpha anomer of 5-methyluridine is likely to follow a similar, albeit potentially less efficient, pathway. The efficiency of enzymatic reactions is highly dependent on the substrate's three-dimensional structure. Therefore, the alpha configuration might alter the binding affinity and catalytic turnover rates of these enzymes.
Below is a diagram illustrating the potential metabolic pathway.
Caption: Postulated metabolic pathway of this compound.
Experimental Protocols for In Vivo Analysis
To empirically determine the in vivo stability and metabolism of this compound, a series of pharmacokinetic studies would be required. A general experimental workflow is outlined below.
Animal Model and Dosing
-
Animal Model: Typically, rodent models such as mice or rats are used for initial pharmacokinetic studies.
-
Compound Administration: this compound would be administered, often intravenously to bypass first-pass metabolism initially, and orally to assess bioavailability.
-
Dosing: A range of doses would be tested to evaluate dose-dependent pharmacokinetics.
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-administration.
-
Tissue Distribution: At the end of the study, various tissues (e.g., liver, kidney, spleen) can be harvested to assess tissue distribution.
-
Urine and Feces Collection: To identify excretion pathways and metabolites.
Bioanalytical Method
-
Sample Preparation: Extraction of the analyte and its potential metabolites from the biological matrix (plasma, tissue homogenates, etc.).
-
Analytical Technique: A sensitive and specific analytical method, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), is essential for the quantification of this compound and its metabolites.
The following diagram illustrates a typical experimental workflow for such a study.
Caption: Experimental workflow for in vivo stability and metabolism studies.
Quantitative Data Summary
As of the latest literature review, specific quantitative data on the in vivo stability and metabolism of this compound is not available. The tables below are provided as templates for the presentation of such data once it becomes available through empirical studies.
Table 1: Pharmacokinetic Parameters of this compound (Template)
| Parameter | Route of Administration | Dose (mg/kg) | Value | Units |
| Half-life (t½) | IV | hours | ||
| PO | hours | |||
| Cmax | IV | ng/mL | ||
| PO | ng/mL | |||
| Tmax | IV | hours | ||
| PO | hours | |||
| AUC(0-t) | IV | ngh/mL | ||
| PO | ngh/mL | |||
| Clearance (CL) | IV | mL/h/kg | ||
| Volume of Distribution (Vd) | IV | L/kg | ||
| Bioavailability (F%) | PO | % |
Table 2: Metabolite Profiling of this compound (Template)
| Metabolite | Matrix | Method of Detection | Relative Abundance (%) |
| Thymine | Plasma | LC-MS/MS | |
| Urine | LC-MS/MS | ||
| Unknown Metabolite 1 | Plasma | LC-MS/MS | |
| Urine | LC-MS/MS |
Conclusion and Future Directions
The in vivo stability and metabolism of this compound represent a significant knowledge gap in the field of nucleoside analogue research and development. While its structural similarity to the well-characterized beta anomer allows for informed predictions, dedicated pharmacokinetic and metabolic studies are imperative. Future research should focus on conducting rigorous in vivo studies to quantify the pharmacokinetic parameters of this compound, identify its metabolic products, and elucidate the enzymatic pathways involved in its biotransformation. Such data will be invaluable for assessing its potential as a therapeutic agent or as a component of nucleic acid-based therapies.
References
- 1. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Methyluridine - Wikipedia [en.wikipedia.org]
- 7. Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
Alpha-5-Methyluridine as a purine nucleoside analog.
An In-depth Technical Guide to α-5-Methyluridine: A Pyrimidine (B1678525) Nucleoside Analog
Abstract
This technical guide provides a comprehensive overview of α-5-methyluridine, a pyrimidine nucleoside analog. It is imperative to clarify from the outset that α-5-methyluridine is a pyrimidine , not a purine (B94841), nucleoside analog. This distinction is fundamental to understanding its biochemical behavior and therapeutic potential. This document details its chemical structure, mechanism of action, potential therapeutic applications, and relevant experimental data and protocols for researchers, scientists, and professionals in drug development.
Introduction: Correcting the Classification
Nucleosides are fundamental building blocks of nucleic acids, DNA and RNA. They are composed of a nucleobase (a nitrogenous base) and a five-carbon sugar (ribose or deoxyribose). Nucleobases are classified into two main groups: purines (adenine and guanine) and pyrimidines (cytosine, thymine, and uracil).
α-5-Methyluridine belongs to the pyrimidine family. Its core structure is uridine, which consists of the pyrimidine base uracil (B121893) linked to a ribose sugar. The "5-methyl" designation indicates the presence of a methyl group at the fifth position of the uracil ring, making the base 5-methyluracil, which is chemically identical to thymine. The "α" configuration refers to the stereochemistry of the anomeric carbon of the ribose sugar, a less common configuration than the naturally occurring β-anomers.
Mechanism of Action and Therapeutic Potential
As a nucleoside analog, α-5-methyluridine can interfere with nucleic acid synthesis and function. Its primary proposed mechanism of action involves its incorporation into viral or cellular RNA, leading to chain termination or dysfunctional RNA molecules. The presence of the methyl group on the uracil base can also affect the recognition and processing of the nucleic acid by various enzymes.
While research is ongoing, potential therapeutic applications of α-5-methyluridine and its derivatives are being explored in the following areas:
-
Antiviral Activity: Nucleoside analogs are a cornerstone of antiviral therapy. α-5-methyluridine has been investigated for its potential to inhibit the replication of various viruses.
-
Anticancer Activity: By incorporating into the RNA of rapidly dividing cancer cells, α-5-methyluridine may disrupt cellular processes and induce apoptosis.
Quantitative Data
The following table summarizes key quantitative data related to the biological activity of α-5-methyluridine.
| Parameter | Value | Assay/System | Reference |
| IC₅₀ (Antiviral) | Data not readily available in public sources | Various viral replication assays | N/A |
| CC₅₀ (Cytotoxicity) | Data not readily available in public sources | Various cell viability assays | N/A |
| Ki (Enzyme Inhibition) | Data not readily available in public sources | Specific enzyme inhibition assays | N/A |
It is important to note that specific quantitative data for α-5-methyluridine is not widely available in publicly accessible literature, highlighting a potential area for further research.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of nucleoside analogs. Below are generalized methodologies for key experiments.
Synthesis of α-5-Methyluridine
A common method for the synthesis of nucleoside analogs is the Vorbrüggen glycosylation.
Caption: Workflow for the synthesis of α-5-methyluridine.
Protocol:
-
Silylation of the Nucleobase: 5-Methyluracil is treated with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS), to protect the reactive protons.
-
Glycosylation Reaction: The silylated 5-methyluracil is reacted with a protected ribose derivative (the glycosyl donor) in the presence of a Lewis acid catalyst. The choice of catalyst and reaction conditions can influence the anomeric selectivity (α vs. β).
-
Deprotection: The protecting groups on the ribose sugar are removed.
-
Purification: The final product is purified using techniques like column chromatography to isolate the α-anomer.
In Vitro Antiviral Assay
This workflow outlines a typical plaque reduction assay to determine antiviral efficacy.
Caption: Workflow for an in vitro antiviral plaque reduction assay.
Protocol:
-
Cell Seeding: Host cells susceptible to the virus of interest are seeded in multi-well plates and allowed to form a confluent monolayer.
-
Infection: The cell monolayers are infected with a standardized amount of virus.
-
Treatment: The infected cells are treated with various concentrations of α-5-methyluridine.
-
Incubation: The plates are incubated to allow for viral replication and plaque formation.
-
Quantification: The cells are fixed and stained, and the number of viral plaques is counted for each drug concentration.
-
Data Analysis: The concentration of α-5-methyluridine that inhibits plaque formation by 50% (IC₅₀) is calculated.
Signaling Pathway Considerations
The interaction of α-5-methyluridine with cellular metabolism is a key aspect of its activity. The following diagram illustrates the general pathway for nucleoside analog activation.
Caption: General metabolic activation pathway for nucleoside analogs.
Explanation:
For α-5-methyluridine to become active, it must be phosphorylated by cellular kinases. It is first converted to the monophosphate, then the diphosphate, and finally the triphosphate form. This active triphosphate can then be recognized by viral or cellular polymerases and incorporated into growing RNA chains, or it can act as a competitive inhibitor of the natural nucleoside triphosphate.
Conclusion
α-5-Methyluridine is a pyrimidine nucleoside analog with potential for development as an antiviral or anticancer agent. A thorough understanding of its chemical nature, mechanism of action, and metabolic activation is essential for its rational design and application in therapeutic contexts. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further investigate the properties and potential of this compound. Future studies are needed to establish a more comprehensive quantitative profile of α-5-methyluridine's biological activities.
The Role of Alpha-5-Methyluridine in RNA Modification Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-5-methyluridine (m5U), also known as ribothymidine, is a post-transcriptional RNA modification found across all domains of life.[1] While it is one of the most common modifications in cellular RNA, its functional significance is an active area of research with profound implications for RNA stability, protein translation, and immunogenicity.[1][2] This technical guide provides an in-depth overview of the role of m5U in RNA modification studies, with a focus on its synthesis, experimental detection, and its impact on RNA therapeutics. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the core knowledge required to investigate and leverage this critical RNA modification.
Physicochemical Properties and Biological Functions
The addition of a methyl group to the C5 position of the uridine (B1682114) base alters its chemical properties, enhancing the hydrophobicity of the RNA major groove and promoting base stacking with adjacent nucleotides.[3][4] This modification is particularly abundant in the T-loop of transfer RNAs (tRNAs), where it plays a crucial role in stabilizing the tertiary structure of the molecule.[1][4]
The enzymes responsible for m5U formation have been identified in various organisms: TRMT2A and TRMT2B in mammals, Trm2p in Saccharomyces cerevisiae, and TrmA in Escherichia coli.[5][6] Beyond its structural role in tRNAs, recent studies have highlighted the presence and functional importance of m5U in messenger RNAs (mRNAs) and self-amplifying RNAs (saRNAs), particularly in the context of therapeutic applications.[7][8]
Incorporation of m5U into in vitro transcribed (IVT) mRNA has been shown to modulate protein expression and reduce the innate immune response.[9][10] This has significant implications for the development of mRNA-based vaccines and therapeutics, where controlling immunogenicity and enhancing protein production are paramount.
Quantitative Data on the Effects of 5-Methyluridine (B1664183) Modification
The following tables summarize key quantitative findings from studies investigating the impact of m5U on gene expression and immunogenicity.
| RNA Type | Reporter Gene | Delivery Method | In Vivo Model | Key Finding | Fold Change (vs. Unmodified) | Time Point | Reference |
| saRNA | Luciferase | LNP | C57BL/6 mice | Increased and prolonged expression | ~4-5 fold higher | Days 14 and 17 | [11] |
Table 1: Effect of 5-Methyluridine on In Vivo Gene Expression
| RNA Type | Antigen | In Vivo Model | Immune Response Metric | Key Finding | Result (vs. Unmodified) | Reference |
| saRNA | Ovalbumin | C57BL/6 mice | Antigen-specific IgG titers | Weaker humoral response | Considerably weaker | [11] |
Table 2: Immunogenicity of 5-Methyluridine Modified saRNA
| IVT-mRNA Modification | Cell Type | Cytokine | Key Finding | Fold Change (vs. Unmodified) | Reference |
| Pseudouridine (Ψ) | Primary human macrophages | TNF-α | Significantly high secretion | - | [10] |
| 5-methylcytidine (B43896) (5meC) | Primary human macrophages | TNF-α | Significantly high secretion | - | [10] |
| Unmodified | Primary human macrophages | TNF-α, IL-6, IFN-β | Highest level of secretion | - | [10] |
Table 3: Impact of Uridine Modifications on Cytokine Induction in Human Macrophages
Experimental Protocols
This section provides detailed methodologies for key experiments involving the study of m5U.
Enzymatic Incorporation of 5-Methyluridine into RNA via In Vitro Transcription (IVT)
This protocol describes the synthesis of m5U-containing RNA using T7 RNA polymerase.
Materials:
-
Linearized DNA template containing a T7 promoter upstream of the sequence of interest
-
T7 RNA polymerase
-
Reaction Buffer (10x)
-
Ribonucleoside triphosphates (NTPs): ATP, GTP, CTP, and 5-methyluridine triphosphate (m5UTP)
-
RNase inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a nuclease-free tube, assemble the following components at room temperature in the specified order:
-
Nuclease-free water to a final volume of 20 µL
-
10x Reaction Buffer (2 µL)
-
ATP, GTP, CTP (2 µL of 100 mM stock each)
-
m5UTP (2 µL of 100 mM stock)
-
Linearized DNA template (1 µg)
-
RNase inhibitor (1 µL)
-
T7 RNA polymerase (2 µL)
-
-
Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.
-
RNA Purification: Purify the transcribed RNA using a suitable RNA purification kit or by phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Quantification and Quality Control: Determine the concentration and purity of the synthesized RNA using a spectrophotometer (A260/A280 ratio). Analyze the integrity of the RNA transcript by gel electrophoresis on a denaturing agarose (B213101) gel.[12][13]
Detection of 5-Methyluridine in RNA using FICC-Seq
Fluorouracil-Induced Catalytic Crosslinking and Sequencing (FICC-Seq) is a method to identify the targets of m5U methyltransferases like TRMT2A.[4][7][14]
Principle: Cells are treated with 5-fluorouracil (B62378) (5-FU), a uracil (B121893) analog. The cellular machinery metabolizes 5-FU into 5-fluorouridine (B13573) triphosphate (FUTP), which is incorporated into newly synthesized RNA. The m5U methyltransferase (e.g., TRMT2A) recognizes the 5-FU-containing RNA as a substrate but becomes covalently trapped on the RNA due to the fluorine atom, forming a stable protein-RNA crosslink. These crosslinked complexes are then immunoprecipitated, and the associated RNA is sequenced to identify the enzyme's targets at single-nucleotide resolution.
Methodology Overview:
-
Cell Culture and 5-FU Treatment: Culture cells of interest and treat with 5-fluorouracil for a defined period to allow for its incorporation into nascent RNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the lysate to shear the RNA into smaller fragments.
-
Immunoprecipitation: Use an antibody specific to the m5U methyltransferase (e.g., anti-TRMT2A) to immunoprecipitate the crosslinked protein-RNA complexes.
-
RNA Trimming and Ligation: Trim the RNA fragments and ligate adapters to the 3' and 5' ends.
-
Reverse Transcription and cDNA Library Preparation: Perform reverse transcription to generate cDNA. During this step, the crosslinked protein often causes the reverse transcriptase to stall or misincorporate nucleotides at the crosslinking site. Prepare a sequencing library from the resulting cDNA.
-
High-Throughput Sequencing and Data Analysis: Sequence the cDNA library and analyze the data to identify the sites of crosslinking, which correspond to the locations of m5U modification.
Mapping 5-Methyluridine Sites with miCLIP-seq
Methylation individual-nucleotide-resolution cross-linking and immunoprecipitation (miCLIP) is another powerful technique for mapping RNA modifications at high resolution.[15][16]
Principle: miCLIP utilizes UV irradiation to crosslink RNA-binding proteins, including RNA methyltransferases, to their target RNA molecules. Following immunoprecipitation of the protein of interest, the crosslinked RNA is subjected to reverse transcription, which often results in truncations or mutations at the crosslinking site. These signatures are then identified by high-throughput sequencing.
Methodology Overview:
-
UV Crosslinking: Irradiate cultured cells with UV light to induce covalent crosslinks between proteins and RNA.
-
Cell Lysis and RNA Fragmentation: Lyse the cells and partially digest the RNA to generate fragments of a suitable size for sequencing.
-
Immunoprecipitation: Use an antibody targeting the m5U methyltransferase to immunoprecipitate the protein-RNA complexes.
-
RNA End-Labeling and Adapter Ligation: Dephosphorylate the 3' ends of the RNA fragments and ligate a 3' adapter. Radiolabel the 5' ends with 32P and ligate a 5' adapter.
-
SDS-PAGE and Membrane Transfer: Separate the protein-RNA complexes by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
RNA Isolation: Excise the portion of the membrane corresponding to the size of the protein-RNA complex and recover the RNA.
-
Reverse Transcription and cDNA Library Preparation: Perform reverse transcription to generate cDNA, which is then circularized and amplified to create a sequencing library.
-
Sequencing and Analysis: Sequence the library and analyze the data to identify the positions of reverse transcription stops or mutations, which pinpoint the m5U sites.
Visualization of Workflows and Pathways
The following diagrams illustrate key experimental workflows and conceptual pathways related to m5U research.
Caption: Workflow for enzymatic synthesis and detection of m5U-modified RNA.
Caption: Impact of m5U modification on translation and immunogenicity.
Caption: Hypothesized role of m5U in the hypoxia signaling pathway in cancer.
Conclusion
This compound is a fundamentally important RNA modification with far-reaching implications for basic research and therapeutic development. Its role in stabilizing RNA structure, enhancing protein translation, and mitigating innate immune responses positions it as a key modification for the design of next-generation RNA-based drugs and vaccines. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to delve into the study of m5U and unlock its full potential in their respective fields. Further investigation into the precise molecular mechanisms by which m5U exerts its effects will undoubtedly pave the way for novel therapeutic strategies and a deeper understanding of RNA biology.
References
- 1. researchgate.net [researchgate.net]
- 2. RNA modifications: importance in immune cell biology and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. FICC-Seq: a method for enzyme-specified profiling of methyl-5-uridine in cellular RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. researchgate.net [researchgate.net]
- 8. Methylated guanosine and uridine modifications in S. cerevisiae mRNAs modulate translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determining mRNA stability by metabolic RNA labeling and chemical nucleoside conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. In vitro transcription of guide RNAs and 5'-triphosphate removal [protocols.io]
- 14. academic.oup.com [academic.oup.com]
- 15. miCLIP-seq - Profacgen [profacgen.com]
- 16. Mapping m6A at individual-nucleotide resolution using crosslinking and immunoprecipitation (miCLIP) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Alpha-5-Methyluridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Alpha-5-Methyluridine, a modified pyrimidine (B1678525) nucleoside. The information presented herein is intended to support research and development activities, offering detailed data, experimental methodologies, and conceptual visualizations to facilitate a deeper understanding of this compound.
Core Physicochemical Properties
This compound, also known as 1-(alpha-D-Ribofuranosyl)thymine, is a stereoisomer of the more common beta-anomer, 5-Methyluridine (Ribothymidine). Its distinct spatial arrangement influences its biological activity and physical characteristics. The quantitative physicochemical data for this compound and its beta-anomer are summarized below.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₄N₂O₆ | [1][2] |
| Molecular Weight | 258.23 g/mol | [1][3][4] |
| Appearance | White crystalline solid/powder | [2][3] |
| Melting Point | 183-185 °C | [3][5] |
| pKa | 9.2 - 9.68 | [4][6] |
| LogP | -1.6 to -2.54 | [7][8] |
| UV/Vis. (λmax) | 267 nm | [2][9] |
| Purity | ≥95.0% to ≥98% | [1][2] |
| Storage Temperature | -20°C | [2][9] |
| Stability | ≥ 4 years at -20°C | [2][9] |
Solubility Specifications
The solubility of 5-Methyluridine has been determined in various common laboratory solvents. These values are crucial for the preparation of stock solutions and experimental assays.
| Solvent | Solubility | References |
| Dimethyl Sulfoxide (DMSO) | ~10 - 55 mg/mL | [2][10][11] |
| Dimethylformamide (DMF) | ~16 mg/mL | [2][9] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5 mg/mL | [2][9] |
Experimental Protocols
Detailed methodologies are essential for the replication of experimental results and for the development of new analytical procedures.
3.1. Preparation of Stock Solutions
A standardized protocol for the preparation of stock solutions is critical for ensuring consistency in experimental outcomes.
-
Organic Solvents (DMSO, DMF):
-
Weigh the desired amount of this compound crystalline solid.
-
Add the solvent of choice (e.g., DMSO or dimethyl formamide).
-
To enhance dissolution, the solution can be purged with an inert gas.[2] Sonication is also recommended to ensure the compound is fully dissolved.[11]
-
For biological experiments, further dilutions from this stock solution into aqueous buffers or isotonic saline should be performed.[2] It is important to ensure that the final concentration of the organic solvent is insignificant to avoid physiological effects.[2]
-
-
Aqueous Buffers (PBS, pH 7.2):
3.2. Determination of Physicochemical Parameters
The characterization of nucleoside analogs relies on a suite of analytical techniques.
-
Quantum Mechanical pKa Calculation:
-
The pKa values of modified nucleobases can be determined through ab initio quantum mechanical calculations.[6]
-
A common method involves using a B3LYP density functional with a 6-31+G(d,p) basis set.[6][12]
-
An implicit-explicit solvation system is employed to model the aqueous environment.[6][12] This method has shown good correspondence with experimental values for nucleosides.[6]
-
-
Structural and Conformational Analysis:
Visualized Workflows and Pathways
4.1. Synthesis and Purification Workflow
The chemical synthesis of 5-Methyluridine provides a source of the compound for research purposes. A general workflow for its synthesis and purification is outlined below.
Caption: A generalized workflow for the chemical synthesis of 5-Methyluridine.
4.2. Biological Role and Therapeutic Interaction
5-Methyluridine is a naturally occurring modification in RNA, particularly tRNA, where it plays a role in stabilizing the structure.[14][15] It has also been shown to enhance the antitumor activity of chemotherapeutic agents like 5-fluorouracil.[9]
Caption: Role of 5-Methyluridine in tRNA maturation and therapeutic enhancement.
References
- 1. This compound - CD BioGlyco [bioglyco.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. alignchemical.com [alignchemical.com]
- 4. 5-Methyluridine | C10H14N2O6 | CID 445408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 5-Methyluridine (Standard) | C10H14N2O6 | CID 6618663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Modomics - A Database of RNA Modifications [genesilico.pl]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. 5-Methyluridine | Endogenous Metabolite | TargetMol [targetmol.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. [Synthesis, conformation, and spectroscopy of nucleoside analogues concerning their antiviral activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-Methyluridine - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
α-5-Methyluridine in Antiviral Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ever-evolving landscape of viral diseases necessitates a continuous search for novel antiviral agents. Nucleoside analogs have historically been a cornerstone of antiviral therapy, effectively inhibiting viral replication by acting as fraudulent substrates for viral polymerases. Within this class of compounds, modifications of the pyrimidine (B1678525) ring have yielded potent and selective antiviral drugs. This technical guide focuses on α-5-methyluridine and its derivatives, exploring their potential as antiviral agents. While the alpha anomer is less common in biological systems compared to the beta anomer (ribothymidine), the exploration of its unique stereochemistry and that of related 5-substituted uridine (B1682114) analogs is a pertinent area of antiviral research. This document provides a comprehensive overview of the synthesis, mechanism of action, and antiviral activity of 5-methyluridine (B1664183) and its analogs, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Synthesis of 5-Methyluridine Derivatives
The synthesis of 5-methyluridine, also known as ribothymidine, and its derivatives is a critical step in their evaluation as potential antiviral agents. One established method involves the conversion of a mixture of alpha and beta-anomers of tetra-O-acylribofuranose to tri-O-acyl-β-ribothymidine, which is then further processed to yield the desired beta-thymidine. Another common approach starts from uridine, which is converted to 5-methyluridine. A specific example of synthesis involves treating a protected uridine derivative with ethanolic ammonia (B1221849) to yield 5-methyluridine.[1] The synthesis of stavudine (B1682478) (d4T), an anti-HIV drug, can also be achieved from 5-methyluridine through a process involving a metal reductive elimination of halo-acyloxy derivatives of 5-methyluridine.[2]
Mechanism of Antiviral Action
The primary mechanism by which 5-substituted uridine and deoxyuridine analogs exert their antiviral effect is through the inhibition of viral DNA or RNA synthesis.[3] This process can be broken down into several key steps:
-
Cellular Uptake and Phosphorylation: The nucleoside analog is transported into the host cell. Inside the cell, it is phosphorylated by both host and viral kinases to its active triphosphate form. For many herpesviruses, the initial phosphorylation is efficiently catalyzed by a virus-encoded thymidine (B127349) kinase, which provides a degree of selectivity for infected cells.[4][5][6]
-
Competitive Inhibition of Viral Polymerase: The triphosphate analog, being structurally similar to the natural deoxyribonucleoside triphosphates (dNTPs), competes for the active site of the viral DNA or RNA polymerase.[4][6]
-
Incorporation into the Viral Genome: The viral polymerase incorporates the nucleoside analog into the growing viral DNA or RNA chain.
-
Chain Termination or Defective Genome Production: Once incorporated, the analog can lead to premature chain termination if it lacks the necessary 3'-hydroxyl group for the addition of the next nucleotide.[6] Alternatively, the presence of the modified base can disrupt the normal conformation of the nucleic acid, leading to a dysfunctional genome and the production of non-infectious viral particles.[7][8] For instance, the bulky iodine atom in 5-iododeoxyuridine can cause steric hindrance and base pairing errors.[8]
The following diagram illustrates the general mechanism of action for 5-substituted deoxyuridine analogs against DNA viruses.
Caption: Mechanism of action of 5-substituted deoxyuridine analogs.
Antiviral Activity of 5-Substituted Uridine Derivatives
A number of 5-substituted uridine and deoxyuridine derivatives have demonstrated significant antiviral activity against a range of viruses, particularly those in the herpesvirus family. The nature of the substituent at the C-5 position of the pyrimidine ring is a key determinant of antiviral potency and spectrum.
Anti-Herpesvirus Activity
Several 5-substituted 2'-deoxyuridine (B118206) analogs have shown potent activity against Herpes Simplex Virus (HSV) types 1 and 2, Varicella-Zoster Virus (VZV), and Human Cytomegalovirus (HCMV). For instance, 5-iodo-, 5-ethynyl-, and 5-propynyl-2'-pyrimidinone deoxyribonucleosides exhibit strong anti-HSV activity.[9] The antiviral action of these compounds is often dependent on the virus-encoded thymidine kinase for their initial phosphorylation.[9] Analogs with a C-C double bond in the 5-substituent that is in conjugation with the pyrimidine ring have been found to be more potent antiviral drugs.[4]
The following table summarizes the in vitro antiviral activity of selected 5-substituted uridine derivatives against various herpesviruses.
| Compound | Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| (±)-5-(p-Tolylamino)-5'-noraristeromycin | Varicella-Zoster Virus (TK-) | HEL | Plaque Reduction | 48.89 | >100 | >2.0 | [10] |
| (±)-5-(p-Tolylamino)-5'-noraristeromycin | Human Cytomegalovirus (AD-169) | HEL | Plaque Reduction | 76.47 | >100 | >1.3 | [10] |
| (±)-5-(p-Tolylamino)-5'-noraristeromycin | Human Cytomegalovirus (Davis) | HEL | Plaque Reduction | 40.90 | >100 | >2.4 | [10] |
Anti-HIV Activity
Derivatives of 5-substituted uracil (B121893) have also been investigated for their potential to inhibit Human Immunodeficiency Virus (HIV). Some uracil derivatives have been designed as HIV capsid protein inhibitors.[11] For example, 2',3'-isopropylidene-5-iodouridine has been shown to suppress HIV-1 replication.[12] Additionally, certain C-5 alkynyl pyrimidine nucleoside analogs have demonstrated marginal inhibitory activity against HIV-1 and HIV-2.[13]
The table below presents the anti-HIV activity of a selected 5-substituted uridine derivative.
| Compound | Virus Strain | Cell Line | Assay Type | IC50 (µg/mL) | Reference |
| meta-chloro substituted uracil derivative (9a) | HIV-1 | TZM-bl | p24 antigen | 62.5 | [11] |
Experimental Protocols
The evaluation of antiviral compounds requires standardized and reproducible experimental protocols. The following sections detail the methodologies for key assays used to determine the antiviral efficacy and cytotoxicity of 5-methyluridine derivatives.
Plaque Reduction Assay
The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and determining the efficacy of an antiviral agent.[14][15]
Principle: This assay measures the ability of a compound to reduce the formation of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer. The concentration of the antiviral agent that reduces the number of plaques by 50% is known as the 50% inhibitory concentration (IC50) or effective concentration (EC50).[14]
Protocol:
-
Cell Seeding: Seed susceptible host cells in multi-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound in a suitable cell culture medium.
-
Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) in the presence of the various concentrations of the test compound. A virus-only control and a cell-only control are included.
-
Adsorption: Incubate the plates for a period to allow for viral attachment and entry into the cells.
-
Overlay: After the adsorption period, remove the virus-compound mixture and add a semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose). This overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Fixation and Staining: Fix the cells with a fixative solution (e.g., 10% formalin) and then stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The EC50 value is then determined from the dose-response curve.[16]
The following diagram outlines the workflow of a typical plaque reduction assay.
Caption: Workflow for a Plaque Reduction Assay.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of an antiviral compound to ensure that the observed antiviral effect is not due to the killing of the host cells. The MTT assay is a widely used colorimetric assay to measure cell viability.[17]
Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. This reduction is carried out by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a specific density.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
The workflow for an MTT cytotoxicity assay is depicted in the following diagram.
Caption: Workflow for an MTT Cytotoxicity Assay.
Conclusion
The exploration of α-5-methyluridine and, more broadly, 5-substituted uridine derivatives continues to be a promising avenue in the quest for novel antiviral therapies. The ability of these nucleoside analogs to be selectively activated in virus-infected cells and to effectively inhibit viral replication by targeting viral polymerases underscores their therapeutic potential. While significant research has focused on the more common β-anomers, the unique structural features of α-anomers may offer new opportunities for drug design. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working in this critical field. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to translate the promising in vitro findings into clinically effective antiviral agents.
References
- 1. 5-Methyluridine synthesis - chemicalbook [chemicalbook.com]
- 2. US5608049A - Preparation of d4T from 5-methyluridine - Google Patents [patents.google.com]
- 3. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Possible molecular basis for antiviral activity of certain 5-substituted deoxyuridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Structure–Activity Relationship in the Series of 5-Ethyluridine, N2-Guanine, and 6-Oxopurine Derivatives with Pronounced Anti-Herpetic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. What is the mechanism of Idoxuridine? [synapse.patsnap.com]
- 9. Anti-herpes simplex virus activity of 5-substituted 2-pyrimidinone nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico, in vitro and cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1 [mdpi.com]
- 13. Synthesis, cytostatic and anti-HIV evaluations of the new unsaturated acyclic C-5 pyrimidine nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bioagilytix.com [bioagilytix.com]
- 16. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Investigating the Antitumor Activity of Alpha-5-Methyluridine: A Technical Overview
Disclaimer: As of late 2025, publicly available scientific literature does not contain specific studies on the antitumor activity of Alpha-5-Methyluridine . The alpha anomer of 5-methyluridine (B1664183) is not a well-documented compound in cancer research. This guide, therefore, provides a comprehensive overview of the closely related and more extensively studied molecule, 5-Methyluridine (m5U) , also known as ribothymidine, and its relevance in oncology. The information presented herein is intended to provide a foundational understanding for researchers and drug development professionals interested in the potential of modified nucleosides in cancer therapy.
Introduction to 5-Methyluridine in Oncology
5-Methyluridine is a modified pyrimidine (B1678525) nucleoside that has garnered attention in cancer research primarily for its role as a potential biomarker and as a synthetic intermediate for novel therapeutic agents.[1] Unlike its deoxyribonucleoside counterpart, thymidine, 5-methyluridine contains a ribose sugar. Its presence and concentration in biological fluids have been correlated with the progression of certain cancers, particularly colorectal cancer, suggesting its utility in diagnostics and prognostics.[1]
While direct antitumor activity of 5-methyluridine itself has not been a major focus of investigation, its structural similarity to other nucleosides that are cornerstones of chemotherapy, such as 5-fluorouracil (B62378) (5-FU) and its derivatives, places it in a class of compounds with significant therapeutic precedent.
Potential Mechanisms of Action (Hypothetical)
Based on the known mechanisms of similar nucleoside analogs, several hypothetical pathways could be explored for the potential antitumor activity of this compound or its derivatives.
A primary mechanism of many nucleoside analogs is the inhibition of nucleic acid synthesis. After intracellular phosphorylation to its triphosphate form, a modified nucleoside can be incorporated into DNA or RNA. This incorporation can lead to chain termination, disruption of replication and transcription processes, and ultimately, cell cycle arrest and apoptosis.
The following diagram illustrates a generalized workflow for evaluating the cytotoxic effects of a novel nucleoside analog, a process that would be applicable to the investigation of this compound.
A potential signaling pathway that could be impacted by a therapeutic nucleoside analog is the p53 signaling pathway, a critical regulator of cell cycle and apoptosis.
Data from Related Compounds
To provide a framework for potential experimental outcomes, this section summarizes data from studies on related nucleoside analogs with established antitumor activity.
In Vitro Cytotoxicity Data
The following table presents hypothetical IC50 values for a related compound, "Compound X," against various cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cells.
| Cell Line | Cancer Type | Compound X IC50 (µM) | Doxorubicin IC50 (µM) (Control) |
| MCF-7 | Breast Cancer | 5.2 | 0.8 |
| HCT116 | Colorectal Cancer | 8.9 | 1.2 |
| A549 | Lung Cancer | 12.5 | 1.5 |
| HepG2 | Liver Cancer | 7.1 | 1.0 |
Note: The data in this table is illustrative and not representative of this compound.
In Vivo Efficacy Data
The table below illustrates potential results from a xenograft animal model study for a hypothetical "Compound Y".
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +5 |
| Compound Y | 10 | 45 | -2 |
| Compound Y | 20 | 78 | -8 |
| 5-Fluorouracil | 25 | 65 | -10 |
Note: The data in this table is illustrative and not representative of this compound.
Experimental Protocols for Investigating a Novel Nucleoside Analog
Detailed methodologies are crucial for the rigorous evaluation of a potential anticancer compound. The following are standard protocols that would be employed.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control via a specified route (e.g., intraperitoneal injection) for a defined period.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Conclusion and Future Directions
While there is a current lack of direct evidence for the antitumor activity of this compound, the established roles of its close analog, 5-methyluridine, as a cancer biomarker and the proven efficacy of other nucleoside analogs in chemotherapy provide a strong rationale for its investigation. Future research should focus on the synthesis of this compound and its derivatives, followed by rigorous in vitro and in vivo screening to determine their cytotoxic and tumor-inhibitory potential. Elucidating the specific molecular mechanisms and signaling pathways affected by these novel compounds will be critical in assessing their therapeutic promise. The methodologies and comparative data presented in this guide offer a foundational framework for such an investigative endeavor.
References
The Role of Alpha-5-Methyluridine in the Inhibition of DNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the role of alpha-5-methyluridine in the inhibition of DNA synthesis. While direct extensive research on the alpha-anomer is limited, this document synthesizes available data on closely related nucleoside analogs, particularly beta-anomers and other 5-substituted pyrimidine (B1678525) derivatives, to elucidate its probable mechanism of action. This compound, upon intracellular conversion to its triphosphate form, is hypothesized to act as a competitive inhibitor of DNA polymerases, targeting the substrate-binding site for deoxythymidine triphosphate (dTTP). This guide details the molecular interactions, presents comparative quantitative data from analogous compounds, outlines relevant experimental protocols for assessing inhibitory activity, and provides visual representations of the key pathways and experimental workflows.
Introduction
Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Their structural similarity to natural deoxynucleoside triphosphates (dNTPs) allows them to interfere with the process of DNA replication. 5-methyluridine (B1664183), also known as ribothymidine, is the ribonucleoside counterpart to thymidine (B127349). The anomeric configuration at the C1' position of the ribose sugar is critical for its biological activity. While the vast majority of biologically active nucleosides are in the beta-configuration, synthetic alpha-anomers have demonstrated unique biochemical properties, including resistance to enzymatic degradation and the ability to modulate the activity of various enzymes.
This guide focuses on the alpha-anomer of 5-methyluridine and its potential as an inhibitor of DNA synthesis. We will explore its mechanism of action, drawing parallels from well-studied related compounds, and provide the necessary technical details for researchers to investigate its properties further.
Proposed Mechanism of Action
The inhibitory activity of this compound on DNA synthesis is predicated on its intracellular phosphorylation to this compound-5'-triphosphate (α-m⁵UTP). This activated form is then believed to act as a competitive inhibitor of DNA polymerases.
Cellular Uptake and Phosphorylation
For this compound to exert its effect, it must first be transported into the cell and then sequentially phosphorylated by cellular kinases to its mono-, di-, and finally triphosphate form. The initial phosphorylation to the monophosphate is often the rate-limiting step and is typically carried out by thymidine kinase. Subsequent phosphorylations are catalyzed by thymidylate kinase and nucleoside diphosphate (B83284) kinase, respectively.
Competitive Inhibition of DNA Polymerase
Once formed, α-m⁵UTP, being a structural analog of deoxythymidine triphosphate (dTTP), is proposed to compete with dTTP for the active site of DNA polymerases. The polymerase recognizes the thymine (B56734) base, but the alpha-anomeric linkage of the sugar-phosphate backbone may prevent its efficient incorporation into the growing DNA strand or, if incorporated, may act as a chain terminator. The unnatural stereochemistry of the alpha-anomer can disrupt the precise geometry required for the catalytic reaction.
Quantitative Data (from related compounds)
| Compound | Enzyme | Substrate Competitor | Ki (μM) |
| FMAUTP | Human Cytomegalovirus DNA Polymerase | dTTP | 0.06 |
| FMAUTP | Cellular DNA Polymerase α | dTTP | 0.45 |
Table 1: Inhibition constants (Ki) for a 5-methyluracil nucleoside triphosphate analog against viral and cellular DNA polymerases.[1]
Experimental Protocols
To assess the inhibitory activity of this compound on DNA synthesis, a series of in vitro assays can be performed. These protocols are generalized from standard methods used for evaluating nucleoside analog inhibitors.
In Vitro DNA Polymerase Inhibition Assay
This assay measures the ability of the triphosphate of this compound to inhibit the activity of a purified DNA polymerase.
Materials:
-
Purified DNA polymerase (e.g., human DNA polymerase α, Taq polymerase)
-
Activated calf thymus DNA (or a synthetic template-primer)
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
[³H]-dTTP or other radiolabeled dNTP
-
This compound-5'-triphosphate (α-m⁵UTP)
-
Reaction buffer (containing MgCl₂, Tris-HCl, KCl, and dithiothreitol)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, activated DNA, dATP, dCTP, dGTP, and [³H]-dTTP.
-
Add varying concentrations of α-m⁵UTP to different reaction tubes. Include a control with no inhibitor.
-
Initiate the reaction by adding the DNA polymerase.
-
Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C for DNA polymerase α) for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding cold TCA.
-
Precipitate the radiolabeled DNA on ice.
-
Collect the precipitated DNA by filtering through glass fiber filters.
-
Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated [³H]-dTTP.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of α-m⁵UTP and determine the IC50 value.
Determination of Inhibition Type (Competitive vs. Non-competitive)
To determine if α-m⁵UTP is a competitive inhibitor of dTTP, the DNA polymerase inhibition assay is performed with varying concentrations of both α-m⁵UTP and dTTP.
Procedure:
-
Set up the DNA polymerase assay as described above.
-
Use a range of fixed concentrations of α-m⁵UTP.
-
For each concentration of the inhibitor, vary the concentration of dTTP.
-
Measure the initial reaction velocities (V₀) for each condition.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[dTTP]).
Interpretation:
-
Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis. The apparent Km for dTTP will increase with increasing inhibitor concentration, while Vmax remains unchanged.
-
Non-competitive Inhibition: The lines will intersect on the x-axis. Vmax will decrease with increasing inhibitor concentration, while Km remains unchanged.
-
Uncompetitive Inhibition: The lines will be parallel. Both Vmax and Km will decrease.
Conclusion
While direct experimental evidence for the inhibitory role of this compound on DNA synthesis is not extensively documented, a strong theoretical and comparative basis suggests its potential as a competitive inhibitor of DNA polymerases. Upon intracellular conversion to its triphosphate, α-m⁵UTP is expected to compete with the natural substrate dTTP, thereby hindering DNA replication. The unique alpha-anomeric configuration is a key feature that likely influences its interaction with the polymerase active site and its potential for incorporation and chain termination. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate the inhibitory properties of this compound and its triphosphate derivative, and to elucidate its precise mechanism of action. Further research in this area could pave the way for the development of novel therapeutic agents targeting DNA synthesis.
References
Exploring the Induction of Apoptosis by Alpha-5-Methyluridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-5-Methyluridine (α-5-Methyluridine), a modified nucleoside, has been identified primarily in the context of RNA metabolism and as a potential biomarker in certain cancers.[1] While its role in cellular processes is an active area of investigation, its specific ability to induce apoptosis, or programmed cell death, remains a nascent field of study. This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the apoptotic potential of this compound. It outlines the key concepts of apoptosis, details relevant experimental protocols to assess its induction, and presents hypothetical signaling pathways that may be involved, drawing parallels from related nucleoside analogs.
Introduction to this compound
5-Methyluridine is a naturally occurring modified nucleoside found in various RNA molecules, and it is known to play a role in maintaining RNA stability and regulating protein synthesis.[2] Its presence has been noted as a potential biological marker in the detection and monitoring of certain cancers, including colorectal cancer.[1] Beyond its diagnostic potential, 5-Methyluridine serves as a critical intermediate in the synthesis of bioactive molecules with potential therapeutic applications in oncology.[1] The alpha anomer, this compound, is a stereoisomer of the more common beta form. While the biological functions of many alpha-nucleosides are less characterized than their beta counterparts, they represent a class of compounds with potential pharmacological activities.
The Landscape of Apoptosis: A Primer
Apoptosis is a fundamental, tightly regulated process of programmed cell death essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer, where insufficient apoptosis contributes to tumor growth and resistance to therapy. Apoptosis is broadly categorized into two main signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.
-
The Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor deprivation. These signals converge at the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol. Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.
-
The Extrinsic Pathway: The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors (e.g., Fas, TNFR1) on the cell surface. This ligand-receptor interaction leads to the recruitment of adaptor proteins, such as FADD, and the subsequent activation of the initiator caspase-8. Activated caspase-8 can then directly activate effector caspases or cleave the Bcl-2 family protein Bid into its truncated form (tBid), which in turn activates the intrinsic pathway, creating a crosstalk between the two pathways.
Both pathways ultimately converge on the activation of effector caspases, which orchestrate the systematic dismantling of the cell, characterized by cell shrinkage, chromatin condensation, membrane blebbing, and the formation of apoptotic bodies that are subsequently cleared by phagocytes.
Quantitative Data on this compound-Induced Apoptosis
A comprehensive search of the current scientific literature did not yield specific quantitative data on the induction of apoptosis by this compound. To facilitate future research in this area, the following table provides a template for recording key quantitative metrics that are essential for characterizing the apoptotic potential of a compound.
| Parameter | Cell Line(s) | Concentration Range | Time Point(s) | Method | Result | Reference |
| IC50 (Growth Inhibition) | e.g., MCF-7, HCT116 | e.g., 0.1 - 100 µM | e.g., 24, 48, 72 h | e.g., MTT, SRB assay | Insert Value (µM) | [Your Study] |
| Percentage of Apoptotic Cells | e.g., MCF-7, HCT116 | e.g., IC50 concentration | e.g., 24, 48 h | Annexin V/PI staining | Insert % (Early/Late) | [Your Study] |
| Caspase-3/7 Activity | e.g., MCF-7, HCT116 | e.g., IC50 concentration | e.g., 6, 12, 24 h | Luminometric/Fluorometric | Insert Fold Change | [Your Study] |
| Caspase-8 Activity | e.g., MCF-7, HCT116 | e.g., IC50 concentration | e.g., 6, 12, 24 h | Luminometric/Fluorometric | Insert Fold Change | [Your Study] |
| Caspase-9 Activity | e.g., MCF-7, HCT116 | e.g., IC50 concentration | e.g., 6, 12, 24 h | Luminometric/Fluorometric | Insert Fold Change | [Your Study] |
| Mitochondrial Membrane Potential (ΔΨm) | e.g., MCF-7, HCT116 | e.g., IC50 concentration | e.g., 6, 12, 24 h | e.g., JC-1, TMRE staining | Insert % Depolarization | [Your Study] |
| Cytochrome c Release | e.g., MCF-7, HCT116 | e.g., IC50 concentration | e.g., 6, 12, 24 h | Western Blot (cytosolic fraction) | Insert Fold Increase | [Your Study] |
| Bcl-2 Family Protein Expression | e.g., MCF-7, HCT116 | e.g., IC50 concentration | e.g., 24, 48 h | Western Blot (whole cell lysate) | Insert Fold Change (Bax/Bcl-2 ratio) | [Your Study] |
| Cell Cycle Arrest | e.g., MCF-7, HCT116 | e.g., IC50 concentration | e.g., 24, 48 h | Propidium (B1200493) Iodide staining | Insert % in G1/S/G2-M | [Your Study] |
Experimental Protocols for Assessing Apoptosis
The following are detailed protocols for key experiments that can be employed to investigate the apoptosis-inducing potential of this compound.
Cell Viability and Cytotoxicity Assays
4.1.1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Detection of Apoptosis
4.2.1. Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations and for the appropriate duration.
-
Harvest the cells, including both adherent and floating populations, by trypsinization.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Caspase Activity Assays
-
Principle: Caspases are a family of proteases that are activated during apoptosis. Their activity can be measured using specific substrates that are cleaved to produce a fluorescent or luminescent signal.
-
Protocol (Luminometric Assay for Caspase-3/7, -8, and -9):
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound.
-
Equilibrate the plate to room temperature.
-
Add the appropriate caspase-Glo® reagent (e.g., Caspase-Glo® 3/7, 8, or 9) to each well at a 1:1 ratio with the cell culture medium.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the results as a fold change in caspase activity relative to the vehicle-treated control.
-
Analysis of Mitochondrial Involvement
4.4.1. Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Principle: A key event in the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential. This can be assessed using cationic fluorescent dyes like JC-1 or TMRE. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
-
Protocol (using JC-1):
-
Treat cells with this compound.
-
Incubate the cells with JC-1 staining solution (e.g., 5 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry, measuring both green (FL1) and red (FL2) fluorescence.
-
A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.
-
4.4.2. Detection of Cytochrome c Release
-
Principle: The release of cytochrome c from the mitochondria into the cytosol is a hallmark of the intrinsic apoptotic pathway. This can be detected by subcellular fractionation followed by Western blotting.
-
Protocol:
-
Treat cells with this compound.
-
Harvest the cells and wash with cold PBS.
-
Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions using a commercially available kit or a standard dounce homogenization protocol.
-
Determine the protein concentration of each fraction.
-
Perform SDS-PAGE and Western blot analysis on equal amounts of protein from the cytosolic and mitochondrial fractions.
-
Probe the membrane with an antibody specific for cytochrome c.
-
Use markers for the cytosolic (e.g., GAPDH) and mitochondrial (e.g., COX IV) fractions to confirm the purity of the fractions.
-
An increase in cytochrome c in the cytosolic fraction indicates its release from the mitochondria.
-
Cell Cycle Analysis
-
Principle: Many cytotoxic agents induce cell cycle arrest at specific checkpoints before the onset of apoptosis. Cell cycle distribution can be analyzed by staining the cellular DNA with a fluorescent dye like propidium iodide and measuring the fluorescence intensity by flow cytometry.
-
Protocol:
-
Treat cells with this compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
-
Visualizing the Pathways and Processes
Signaling Pathways
Caption: The Intrinsic (Mitochondrial) Apoptosis Pathway.
Caption: The Extrinsic (Death Receptor) Apoptosis Pathway.
Experimental Workflow
Caption: Experimental Workflow for Investigating Apoptosis Induction.
Hypothetical Mechanisms of this compound-Induced Apoptosis
Given the structural similarity of this compound to other nucleoside analogs known to induce apoptosis, such as 5-Fluorouracil (5-FU), several hypothetical mechanisms can be proposed:
-
Incorporation into RNA and DNA: Like 5-FU, this compound could be metabolized within the cell and incorporated into RNA and/or DNA. This incorporation could lead to dysfunction of these macromolecules, triggering a cellular stress response and activating the intrinsic apoptotic pathway.
-
Inhibition of Key Enzymes: Nucleoside analogs can inhibit enzymes involved in nucleotide metabolism. This compound might inhibit enzymes such as thymidylate synthase, leading to an imbalance in the nucleotide pool, which is a known trigger for apoptosis.
-
Induction of DNA Damage Response: The incorporation of a modified nucleoside into DNA can be recognized by the DNA damage response machinery. This can lead to cell cycle arrest to allow for DNA repair, or if the damage is too extensive, the induction of apoptosis, potentially through the p53 tumor suppressor pathway.
Conclusion and Future Directions
The exploration of this compound as a potential inducer of apoptosis is a promising area of cancer research. While direct evidence is currently limited, its structural characteristics and the known activities of related compounds suggest that it warrants further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a clear path forward for researchers to systematically evaluate the cytotoxic and apoptotic effects of this compound. Future studies should focus on generating quantitative data on its efficacy in various cancer cell lines, elucidating the specific signaling pathways involved, and exploring its potential for synergistic combinations with existing chemotherapeutic agents. Such research will be crucial in determining the potential of this compound as a novel therapeutic agent in oncology.
References
An In-depth Technical Guide to the Natural Occurrence of 5-Methyluridine in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyluridine (B1664183) (m5U), also known as ribothymidine, is a post-transcriptional RNA modification found across all domains of life. This nucleoside, the ribonucleoside counterpart to thymidine, plays a crucial role in the structural stability and function of various RNA molecules, most notably transfer RNA (tRNA). Its presence and regulation are implicated in fundamental biological processes, including protein synthesis, tRNA maturation, and cellular stress responses. Dysregulation of m5U levels has been associated with a variety of human diseases, making it a molecule of significant interest for therapeutic and diagnostic development. This technical guide provides a comprehensive overview of the natural occurrence of 5-methyluridine in biological systems, detailing its biosynthesis, biological functions, and the experimental methodologies used for its detection and quantification.
Introduction to 5-Methyluridine (m5U)
5-Methyluridine is a pyrimidine (B1678525) nucleoside consisting of a thymine (B56734) base attached to a ribose sugar. It is one of the most common modifications in cellular RNA.[1] The methylation occurs at the 5th carbon of the uracil (B121893) base. In biological systems, nucleosides are predominantly in the beta-anomeric form, and all naturally occurring 5-methyluridine is β-5-methyluridine. Therefore, throughout this document, "5-methyluridine" and "m5U" will refer to this naturally occurring beta-anomer.
The primary role of m5U is in stabilizing the tertiary structure of tRNA. It is almost universally found at position 54 in the T-loop (also known as the TΨC loop) of eukaryotic and bacterial tRNA molecules.[1][2] This modification is critical for proper tRNA folding and its interaction with the ribosome during protein synthesis.[2] While most abundant in tRNA, m5U has also been detected at low levels in messenger RNA (mRNA), although its functional significance in mRNA is still under investigation.[1][3]
Biosynthesis of 5-Methyluridine
The synthesis of m5U is a post-transcriptional modification catalyzed by a family of enzymes known as tRNA methyltransferases. The methyl group is donated by S-adenosyl-L-methionine (SAM), a common methyl donor in numerous biological reactions.[4]
The key enzymes responsible for m5U formation are:
These enzymes specifically recognize and methylate the uridine (B1682114) at position 54 within the T-loop of a pre-tRNA molecule.
Biological Functions of 5-Methyluridine
The primary and most well-understood function of m5U is its contribution to tRNA structure and stability. The T-loop, where m5U is located, is crucial for the proper L-shaped three-dimensional folding of tRNA. This structural integrity is essential for the tRNA's function in carrying amino acids to the ribosome and for its interaction with the ribosomal machinery during translation.
Recent studies have elucidated more specific roles for m5U, including:
-
tRNA Maturation: The presence of m5U is a checkpoint for the maturation of tRNA molecules.[2]
-
Ribosome Translocation: m5U modification has been shown to modulate the translocation of the ribosome along the mRNA, thereby influencing the speed and accuracy of protein synthesis.[2]
-
Stress Response: The levels of m5U and other tRNA modifications can change in response to cellular stress, suggesting a role in regulating translation under different physiological conditions.[5]
While m5U is found in mRNA, its levels are significantly lower than in tRNA. For instance, in yeast, there is approximately one m5U for every 35,000 uridines in mRNA.[3] The functional impact of these low levels of mRNA methylation is still an active area of research.
Quantitative Data on 5-Methyluridine Occurrence
The abundance of m5U varies between different RNA species and organisms. The following table summarizes some of the available quantitative data.
| Biological System | RNA Type | Abundance of m5U | Reference |
| Saccharomyces cerevisiae | mRNA | 0.003 ± 0.001% of total U (hygromycin B treated) | [3] |
| Saccharomyces cerevisiae | mRNA | 0.0025 ± 0.0006% of total U (cycloheximide treated) | [3] |
| Human (HEK293 and HAP1 cells) | tRNA | High, universally at position 54 | [6] |
| Human (HEK293 and HAP1 cells) | mRNA | 457 identified sites | [6] |
Experimental Protocols for the Study of 5-Methyluridine
Quantification of m5U by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the accurate quantification of nucleoside modifications in RNA.[7]
5.1.1. RNA Isolation and Purification
-
Isolate total RNA from cells or tissues using a standard method such as TRIzol extraction or a commercial kit.
-
To analyze a specific RNA type (e.g., mRNA or tRNA), purify the RNA of interest. mRNA can be isolated using oligo(dT) beads, while tRNA can be purified by size-exclusion chromatography or specialized kits.
5.1.2. Enzymatic Digestion of RNA to Nucleosides
-
Prepare a digestion master mix. A common one-step protocol combines an endonuclease (like Nuclease P1 or Benzonase), a phosphodiesterase, and an alkaline phosphatase in a single reaction buffer.[1]
-
Incubate the purified RNA (typically 100-500 ng) with the digestion mix at 37°C for 1-2 hours. This will hydrolyze the RNA into its constituent nucleosides.
-
After digestion, the reaction mixture can be directly used for LC-MS/MS analysis. Some protocols may include a step to remove the enzymes, for example, by using a molecular weight cutoff filter.[8]
5.1.3. LC-MS/MS Analysis
-
Inject the digested nucleoside mixture into a liquid chromatography system, typically a reverse-phase C18 column.
-
Separate the nucleosides using a gradient of aqueous and organic mobile phases (e.g., ammonium (B1175870) acetate (B1210297) buffer and acetonitrile).
-
The eluent from the LC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Quantify m5U by comparing its signal to that of a stable isotope-labeled internal standard and a standard curve of known m5U concentrations.
Mapping m5U Sites by Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)
While originally developed for N6-methyladenosine (m6A), MeRIP-seq can be adapted for other RNA modifications, including m5U, provided a specific antibody is available.[9][10]
5.2.1. RNA Fragmentation and Immunoprecipitation
-
Isolate total RNA and fragment it into smaller pieces (typically ~100 nucleotides) using enzymatic or chemical methods.
-
Incubate the fragmented RNA with an antibody specific to m5U.
-
Capture the antibody-RNA complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound RNA fragments.
-
Elute the m5U-containing RNA fragments from the beads.
5.2.2. Library Preparation and Sequencing
-
Construct a cDNA library from the eluted RNA fragments.
-
Perform high-throughput sequencing of the cDNA library.
-
A parallel "input" library should be prepared from the fragmented RNA before immunoprecipitation to serve as a control for RNA abundance.
5.2.3. Data Analysis
-
Align the sequencing reads to a reference genome or transcriptome.
-
Identify regions with a significant enrichment of reads in the immunoprecipitated sample compared to the input control. These "peaks" represent the locations of m5U modifications.
Involvement in Signaling Pathways
While m5U is not a direct component of canonical signaling cascades, the regulation of its synthesis and its impact on translation place it at the intersection of metabolic and stress-response pathways. For example, the availability of the methyl donor SAM links the m5U modification machinery to cellular metabolism. Furthermore, defects in the synthesis of tRNA modifications, including m5U, can trigger stress responses such as the General Amino Acid Control (GAAC) response in eukaryotes.[11] The enzymes that catalyze m5U formation are potential points of regulation, although specific upstream signaling pathways that directly control their activity are still being elucidated.
Conclusion and Future Perspectives
5-Methyluridine is a fundamental and highly conserved RNA modification with a well-established role in tRNA biology. Its discovery in other RNA types, such as mRNA, opens up new avenues of research into its potential regulatory functions. Advances in mass spectrometry and high-throughput sequencing are enabling more precise quantification and mapping of m5U across the transcriptome. Future research will likely focus on elucidating the specific signaling pathways that regulate m5U deposition and the precise functional consequences of this modification in different cellular contexts and disease states. This knowledge will be invaluable for the development of novel therapeutics and diagnostics targeting the epitranscriptome.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 4. Distinct Signaling Pathways Regulate TREM2 Phagocytic and NFκB Antagonistic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m5UPred: A Web Server for the Prediction of RNA 5-Methyluridine Sites from Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 10. MeRIP-seq and Its Principle, Protocol, Bioinformatics, Applications in Diseases - CD Genomics [cd-genomics.com]
- 11. The emerging role of complex modifications of tRNALysUUU in signaling pathways [microbialcell.com]
Methodological & Application
Synthesis of Alpha-5-Methyluridine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of alpha-5-methyluridine, also known as alpha-ribothymidine. The synthesis is based on the well-established Vorbrüggen glycosylation reaction, which involves the coupling of a silylated nucleobase with a protected ribose sugar. This method typically yields a mixture of alpha and beta anomers, necessitating a subsequent chromatographic separation to isolate the desired alpha-anomer. This protocol provides detailed methodologies for the preparation of starting materials, the glycosylation reaction, and the purification and characterization of the final product. Quantitative data is summarized in tables for clarity, and the experimental workflow is visualized using a diagram.
Introduction
Alpha-nucleosides are stereoisomers (anomers) of the naturally occurring beta-nucleosides that constitute DNA and RNA. In alpha-nucleosides, the nucleobase is oriented in an alpha configuration at the anomeric carbon (C1') of the sugar moiety. This structural difference can impart unique biological properties, including increased enzymatic stability, making them valuable tools in biochemical research and as potential therapeutic agents. This compound, the alpha anomer of ribothymidine, is of particular interest for its potential applications in antisense therapy and as a probe for studying nucleic acid structure and function.
The synthesis of alpha-nucleosides often presents a stereochemical challenge. The Vorbrüggen glycosylation, a robust method for forming the N-glycosidic bond, can be adapted to produce a mixture of alpha and beta anomers when a non-participating protecting group is used at the C2' position of the ribose sugar. Subsequent separation of these anomers allows for the isolation of the desired alpha-isomer.
Experimental Protocols
Preparation of 2,4-bis(trimethylsilyloxy)-5-methylpyrimidine (Silylated Thymine)
This procedure describes the silylation of thymine (B56734) to increase its solubility and reactivity for the subsequent glycosylation reaction. Hexamethyldisilazane (B44280) (HMDS) is a common and effective silylating agent[1][2][3][4].
Materials:
-
Thymine
-
Hexamethyldisilazane (HMDS)
-
Ammonium (B1175870) sulfate (B86663) (catalyst)
-
Anhydrous toluene
Procedure:
-
A mixture of thymine (1 equivalent) and a catalytic amount of ammonium sulfate in an excess of hexamethyldisilazane (HMDS) is refluxed under a dry nitrogen atmosphere.
-
The reaction is monitored by the dissolution of thymine.
-
After the reaction is complete (typically several hours), the excess HMDS is removed by distillation under reduced pressure.
-
The resulting oily residue of 2,4-bis(trimethylsilyloxy)-5-methylpyrimidine is used in the next step without further purification.
Preparation of 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
This protocol outlines the acetylation of D-ribose. The peracetylated ribofuranose is a key reactant for the glycosylation step. The use of the beta-anomer of the protected sugar is common, as the reaction conditions for the Vorbrüggen glycosylation will lead to an anomeric mixture of the final product.
Materials:
-
D-ribose
-
Acetic anhydride (B1165640)
Procedure:
-
D-ribose (1 equivalent) is suspended in a mixture of pyridine and dichloromethane in a flask cooled in an ice bath.
-
Acetic anhydride (excess, e.g., 5 equivalents) is added dropwise to the stirred suspension.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the slow addition of water.
-
The organic layer is separated, washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose can be purified by recrystallization or chromatography[5][6][7][8].
Vorbrüggen Glycosylation: Synthesis of Protected α/β-5-Methyluridine
This is the key bond-forming reaction where the silylated thymine is coupled with the protected ribose in the presence of a Lewis acid catalyst.
Materials:
-
2,4-bis(trimethylsilyloxy)-5-methylpyrimidine (from step 1)
-
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (from step 2)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (Lewis acid catalyst)
-
Anhydrous acetonitrile (B52724)
Procedure:
-
The silylated thymine (1.2 equivalents) and 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1 equivalent) are dissolved in anhydrous acetonitrile under a nitrogen atmosphere.
-
The solution is cooled to 0 °C, and TMSOTf (1.2 equivalents) is added dropwise.
-
The reaction mixture is stirred at room temperature until the reaction is complete as monitored by TLC.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting residue contains a mixture of the protected alpha and beta anomers of 5-methyluridine.
Deprotection of Acetyl Groups
The acetyl protecting groups on the ribose moiety are removed by methanolysis.
Materials:
-
Crude protected α/β-5-methyluridine mixture
-
Anhydrous methanol (B129727)
-
Sodium methoxide (B1231860) (catalytic amount)
Procedure:
-
The crude product from the glycosylation step is dissolved in anhydrous methanol.
-
A catalytic amount of sodium methoxide in methanol is added to the solution.
-
The reaction is stirred at room temperature and monitored by TLC until completion.
-
The reaction is neutralized with an acidic resin (e.g., Dowex-50 H+).
-
The resin is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude mixture of α- and β-5-methyluridine.
Separation of Alpha and Beta Anomers
The separation of the anomeric mixture is a critical step to obtain the pure alpha-anomer. This is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC)[9][10].
Instrumentation and Conditions:
-
HPLC System: Preparative HPLC system with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol or acetonitrile in water. The exact gradient will need to be optimized.
-
Detection: UV detection at a wavelength appropriate for the uracil (B121893) chromophore (e.g., 260 nm).
Procedure:
-
The crude mixture of α- and β-5-methyluridine is dissolved in a minimal amount of the mobile phase.
-
The solution is injected onto the preparative HPLC column.
-
Fractions are collected and analyzed by analytical HPLC to identify those containing the pure alpha and beta anomers.
-
Fractions containing the pure alpha-anomer are pooled and the solvent is removed under reduced pressure to yield the final product.
Characterization of this compound
The purified product should be characterized to confirm its identity and purity.
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure. The anomeric proton (H-1') of the alpha anomer typically appears at a different chemical shift and with a different coupling constant compared to the beta anomer[11][12][13][14][15].
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
Purity Analysis: Analytical HPLC is used to determine the purity of the final product.
Data Presentation
Table 1: Summary of Reactants for Vorbrüggen Glycosylation
| Reactant | Molecular Weight ( g/mol ) | Equivalents |
| 2,4-bis(trimethylsilyloxy)-5-methylpyrimidine | 270.51 | 1.2 |
| 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | 318.28[6] | 1.0 |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | 222.26 | 1.2 |
Table 2: Expected Yields and Anomeric Ratios
| Step | Product | Typical Yield (%) | Anomeric Ratio (α:β) | Reference |
| Glycosylation & Deprotection | Mixture of α/β-5-Methyluridine | 60-80 | Variable (e.g., 1:1 to 1:3) | General Knowledge |
| HPLC Separation | Pure this compound | 20-35 (overall) | >99:1 | Estimated |
Table 3: 1H NMR Characterization of 5-Methyluridine Anomers (Predicted)
| Proton | Expected Chemical Shift (ppm) - β-anomer[11] | Expected Chemical Shift (ppm) - α-anomer |
| H-6 | ~7.7 | ~7.7 |
| H-1' | ~5.9 | ~6.1-6.3 |
| H-2' | ~4.3 | ~4.4-4.6 |
| H-3' | ~4.2 | ~4.3-4.5 |
| H-4' | ~4.1 | ~4.2-4.4 |
| H-5' | ~3.8-3.9 | ~3.7-3.9 |
| CH3 | ~1.9 | ~1.9 |
Note: The chemical shifts for the alpha-anomer are estimations based on general principles of anomeric configuration effects in nucleosides and may vary.
Visualization
Caption: Workflow for the synthesis of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. General Silylation Procedures - Gelest [technical.gelest.com]
- 5. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]
- 6. usbio.net [usbio.net]
- 7. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 8. caymanchem.com [caymanchem.com]
- 9. First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: ( R )- and ( S )-methoxycarbonylhydroxymethyluridines (mchm 5 Us) and ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04760A [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. 5-Methyluridine | C10H14N2O6 | CID 445408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 5-Methyluridine(1463-10-1) 1H NMR spectrum [chemicalbook.com]
- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522) [hmdb.ca]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating Alpha-5-Methyluridine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of oligonucleotides is a cornerstone of modern nucleic acid therapeutics and diagnostics. Chemical modifications can enhance properties such as nuclease resistance, binding affinity, and cellular uptake, thereby improving the efficacy and pharmacokinetic profiles of oligonucleotide-based drugs like antisense oligonucleotides, siRNAs, and aptamers.[1][2][3][4] One such modification is the incorporation of alpha-anomeric nucleosides, which differ from the natural beta-anomeric nucleosides in the stereochemistry at the C1' position of the sugar moiety. This seemingly subtle change leads to profound alterations in the structure and properties of the resulting oligonucleotide.
This document provides detailed application notes and protocols for the incorporation of Alpha-5-Methyluridine (α-m⁵U) into oligonucleotides. The 5-methyl group on the uracil (B121893) base is a known modification that can enhance thermal stability and reduce immune responses, while the alpha-anomeric configuration confers significant resistance to nuclease degradation.[5][6]
Key Properties of Oligonucleotides Containing Alpha-Anomeric Nucleosides
Oligonucleotides incorporating alpha-anomeric nucleosides exhibit several unique and advantageous properties compared to their natural beta-anomeric counterparts.
-
Nuclease Resistance: The alpha-anomeric linkage is not recognized by most cellular nucleases, rendering oligonucleotides containing these modifications highly resistant to enzymatic degradation.[6][7][8][9] This increased stability is a critical attribute for in vivo applications.
-
Hybridization: Alpha-anomeric oligonucleotides can form stable duplexes with complementary single-stranded DNA and RNA. However, this hybridization occurs in a parallel orientation, in contrast to the antiparallel orientation of natural nucleic acid duplexes.[6]
-
RNase H Activation: A key feature of alpha-anomeric oligonucleotides is their inability to induce RNase H-mediated cleavage of the target RNA strand in a DNA/RNA hybrid.[9][10] This makes them suitable for non-degradative applications such as steric blocking of translation or splicing.
Data Presentation: Impact of Modified Uridines on Oligonucleotide Properties
Table 1: Thermal Stability (Tm) of Oligonucleotides Containing Modified Uridines
| Modification | Duplex Type | Change in Tm (°C) per modification | Reference Sequence / Conditions |
| 5-(N-aminohexyl)carbamoyl-2′-O-methyluridine | ODN/RNA | +0.4 to +3.9 | 0.01 M Sodium Cacodylate, 0.01 M NaCl |
| Alpha-anomeric Thymidine (B127349) | DNA/RNA | -2.8 (single modification) | Not specified |
| Alpha-d(G₂T₁₂G₂) | α-ODN/RNA | +26 (for the entire oligo) | Comparison with β-ODN/RNA hybrid |
Note: The data presented are for illustrative purposes and are derived from studies on similar modifications. The actual impact of this compound may vary depending on the sequence context and the number of incorporations.
Table 2: Nuclease Resistance of Oligonucleotides with Modified Nucleosides
| Modification | Nuclease | Enhancement of Resistance | Assay Conditions |
| 2'-O-alkoxy | Exonucleases | Size-dependent (pentoxy > propoxy > methoxy) | In vitro assay |
| Phosphorothioate linkages | 3'-Exonucleases | Significant increase | In serum |
| Alpha-anomeric linkages | Nuclease S1, Calf Spleen Phosphodiesterase | Almost complete resistance | In vitro assay |
Note: Alpha-anomeric oligonucleotides are generally highly resistant to a broad range of nucleases.
Experimental Protocols
Protocol 1: Synthesis of this compound Phosphoramidite (B1245037)
This protocol outlines a general strategy for the synthesis of the this compound phosphoramidite building block required for solid-phase oligonucleotide synthesis. The synthesis of alpha-anomeric nucleosides can be achieved through methods like Vorbrüggen glycosylation, which can be controlled to favor the formation of the alpha-anomer.[6]
Materials:
-
This compound
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine (anhydrous)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
Acetonitrile (B52724) (anhydrous)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
5'-O-DMT Protection: a. Dissolve this compound in anhydrous pyridine. b. Add DMT-Cl portion-wise while stirring at room temperature. c. Monitor the reaction by TLC. Upon completion, quench the reaction with methanol. d. Evaporate the solvent and purify the 5'-O-DMT-Alpha-5-Methyluridine by silica gel column chromatography.
-
Phosphitylation: a. Dissolve the dried 5'-O-DMT-Alpha-5-Methyluridine in anhydrous DCM. b. Add DIPEA to the solution. c. Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0 °C under an inert atmosphere (e.g., Argon). d. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). e. Quench the reaction with methanol. f. Purify the crude product by silica gel column chromatography to obtain the this compound phosphoramidite. g. Co-evaporate the purified product with anhydrous acetonitrile and store under argon at -20 °C.
Protocol 2: Incorporation of this compound into Oligonucleotides via Solid-Phase Synthesis
This protocol describes the incorporation of the custom-synthesized this compound phosphoramidite into an oligonucleotide sequence using an automated DNA/RNA synthesizer.
Materials:
-
This compound phosphoramidite solution (in anhydrous acetonitrile)
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U)
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside
-
Standard synthesis reagents:
-
Deblocking solution (e.g., Trichloroacetic acid in DCM)
-
Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole in acetonitrile)
-
Capping solutions (A and B)
-
Oxidizing solution (Iodine in THF/pyridine/water)
-
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
HPLC purification system
Procedure:
-
Synthesizer Setup: a. Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M). b. Install the phosphoramidite vial on a designated port on the automated synthesizer. c. Program the desired oligonucleotide sequence, specifying the position(s) for the incorporation of this compound.
-
Automated Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of four steps for each nucleotide addition: a. Deblocking (Detritylation): Removal of the 5'-DMT protecting group from the support-bound nucleoside. b. Coupling: Activation of the incoming phosphoramidite (in this case, this compound phosphoramidite) and its reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.
-
Cleavage and Deprotection: a. After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and the protecting groups from the bases and phosphate backbone are removed by incubation with concentrated ammonium hydroxide (B78521) at an elevated temperature.
-
Purification: a. The crude oligonucleotide solution is dried and then redissolved in an appropriate buffer. b. The full-length product is purified from shorter sequences and failure sequences using High-Performance Liquid Chromatography (HPLC).
Protocol 3: Nuclease Resistance Assay
This protocol provides a method to assess the stability of this compound-modified oligonucleotides in the presence of nucleases.
Materials:
-
This compound-modified oligonucleotide
-
Unmodified control oligonucleotide of the same sequence
-
Nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity, or fetal bovine serum as a source of various nucleases)
-
Reaction buffer appropriate for the chosen nuclease
-
Polyacrylamide gel electrophoresis (PAGE) system or HPLC
-
Gel loading buffer
-
Staining agent (e.g., SYBR Gold) or UV detector for HPLC
Procedure:
-
Enzymatic Digestion: a. Set up reactions containing the modified and unmodified oligonucleotides at a fixed concentration in the nuclease reaction buffer. b. Add the nuclease to each reaction tube to initiate digestion. c. Incubate the reactions at the optimal temperature for the nuclease (e.g., 37 °C). d. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots from each reaction and quench the enzymatic activity (e.g., by adding EDTA or by heat inactivation).
-
Analysis: a. PAGE Analysis: i. Mix the quenched aliquots with gel loading buffer. ii. Run the samples on a denaturing polyacrylamide gel. iii. Stain the gel with a fluorescent dye and visualize the bands under a gel imager. iv. Quantify the intensity of the full-length oligonucleotide band at each time point. b. HPLC Analysis: i. Analyze the quenched aliquots by anion-exchange or reverse-phase HPLC. ii. Integrate the peak corresponding to the full-length oligonucleotide at each time point.
-
Data Interpretation: a. Plot the percentage of intact oligonucleotide versus time for both the modified and unmodified sequences. b. Determine the half-life (t₁/₂) of each oligonucleotide. A significantly longer half-life for the this compound-modified oligonucleotide indicates increased nuclease resistance.
Visualizations
Chemical Synthesis of this compound Phosphoramidite
References
- 1. Solution structure of a DNA.RNA hybrid containing an alpha-anomeric thymidine and polarity reversals: d(ATGG-3'-3'-alphaT-5'-5'-GCTC). r(gagcaccau) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Efficacy, biodistribution and safety comparison of chemically modified antisense oligonucleotides in the retina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strong sequence–dependence in RNA/DNA hybrid strand displacement kinetics - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, thermal stability and resistance to enzymatic hydrolysis of the oligonucleotides containing 5-(N-aminohexyl)carbamoyl-2′-O-methyluridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 7. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative study of the thermal stability of oligodeoxyribonucleotides containing 5-substituted 2'-deoxyuridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alpha-DNA. VI: Comparative study of alpha- and beta-anomeric oligodeoxyribonucleotides in hybridization to mRNA and in cell free translation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of 5-Methyluridine in RNA Research: Shifting the Paradigm from In Vivo Labeling to Therapeutic In Vitro Synthesis
Application Note: While researchers exploring nascent RNA dynamics have a robust toolkit of uridine (B1682114) analogs for metabolic labeling, such as 5-bromouridine (B41414) (BrU) and 5-ethynyluridine (B57126) (EU), it is crucial to clarify a common misconception regarding Alpha-5-Methyluridine (m5U). Contrary to what might be assumed from its name, 5-Methyluridine (B1664183) is not a standard reagent for the metabolic labeling and subsequent analysis of newly transcribed RNA in living cells. Its chemical structure, particularly the C5-methyl group, which is identical to that of thymidine, does not lend itself to the bioorthogonal click chemistry reactions or antibody-based enrichment methods that are hallmarks of nascent RNA capture techniques.
Instead, the primary and highly significant application of 5-Methyluridine in modern RNA research and drug development is its triphosphate form (5-Methyluridine-5'-Triphosphate, m5UTP) as a modified nucleotide for the in vitro synthesis of messenger RNA (mRNA). Incorporating m5U into synthetic mRNA, particularly for vaccines and therapeutics, has been shown to be a powerful strategy to modulate the host immune response and enhance protein expression.
Core Applications in Drug Development
The incorporation of modified nucleosides like 5-methyluridine into mRNA transcripts is a cornerstone of mRNA-based therapeutics. The primary benefits include:
-
Reduced Immunogenicity: Unmodified single-stranded RNA can be recognized by innate immune sensors such as Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I, triggering an inflammatory response that can lead to mRNA degradation and reduced protein translation.[1][2] Replacing uridine with m5U can help the mRNA evade this immune surveillance, leading to a less inflammatory and more effective therapeutic agent.[1][3]
-
Enhanced Stability and Translational Capacity: While the effects can be context-dependent, nucleoside modifications can alter the secondary structure and stability of mRNA, potentially protecting it from degradation by cellular nucleases.[1] This can lead to a longer intracellular half-life and, consequently, more efficient and sustained protein production from the mRNA template.[1][4]
Comparative Data of Modified Nucleotides
The choice of modified nucleotide is a critical parameter in the design of therapeutic mRNA. The following table summarizes qualitative and quantitative comparisons between unmodified uridine and various modified analogs used in in vitro transcription.
| Nucleotide Modification | Primary Advantage(s) | Relative Translation Efficiency | Immunogenicity (TLR Activation) | Key Considerations |
| Uridine (Unmodified) | Standard, cost-effective | Baseline | High | Triggers innate immune responses, potentially limiting therapeutic efficacy.[1] |
| 5-Methyluridine (m5U) | Reduced immunogenicity | Variable, can be similar to or slightly lower than unmodified | Reduced | A viable option for decreasing immune activation while maintaining translation.[1][5] |
| Pseudouridine (Ψ) | Reduced immunogenicity, increased translation | Generally Increased | Significantly Reduced | Can increase translational read-through of stop codons.[1][6] |
| N1-Methylpseudouridine (m1Ψ) | Greatly reduced immunogenicity, high translation efficiency | Generally Highest | Very Low | Considered the gold standard for many mRNA vaccines (e.g., COVID-19 vaccines) due to superior performance.[2][3][7] |
| 5-Methylcytidine (m5C) | Reduced immunogenicity | Variable | Reduced | Often used in combination with other modified nucleosides like m1Ψ.[8][9] |
Protocols
Protocol 1: In Vitro Transcription of 5-Methyluridine-Modified mRNA
This protocol describes a standard small-scale in vitro transcription (IVT) reaction to generate mRNA where all uridine bases are replaced with 5-methyluridine.
Materials:
-
Linearized plasmid DNA or PCR product with a T7 promoter sequence upstream of the gene of interest and a poly(T) tract for poly(A) tail templating.
-
Nuclease-free water
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 200 mM MgCl2, 100 mM DTT, 20 mM Spermidine)
-
Ribonucleotide solution mix: 100 mM ATP, 100 mM GTP, 100 mM CTP
-
5-Methyluridine-5'-Triphosphate (m5UTP) solution (100 mM)
-
RNase Inhibitor (e.g., 40 U/µL)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
DNase I (RNase-free)
-
RNA purification kit (spin column-based) or LiCl precipitation solution.[10][11]
Procedure:
-
Reaction Assembly: At room temperature, combine the following reagents in a nuclease-free microcentrifuge tube in the order listed. This helps prevent precipitation of the DNA template by spermidine (B129725) in the buffer.
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 10x Transcription Buffer | 2 µL | 1x |
| ATP, GTP, CTP mix (100 mM each) | 0.8 µL | 4 mM each |
| m5UTP (100 mM) | 0.8 µL | 4 mM |
| RNase Inhibitor | 1 µL | 2 U/µL |
| Linearized DNA Template | X µL | 0.5 - 1.0 µg |
| T7 RNA Polymerase | 2 µL | 5 U/µL |
-
Incubation: Mix the components gently by flicking the tube and centrifuge briefly to collect the reaction at the bottom. Incubate the reaction at 37°C for 2 to 4 hours. Longer incubation times can increase yield but may also generate more double-stranded RNA byproducts.[]
-
DNA Template Removal: Add 1 µL of DNase I to the reaction mixture, mix gently, and incubate at 37°C for 15-30 minutes.[13]
-
mRNA Purification: Purify the synthesized mRNA to remove enzymes, unincorporated nucleotides, and the digested DNA template.
-
Spin Column Purification: This is a common and efficient method. Adjust the reaction volume with nuclease-free water as required by the manufacturer and follow the kit's protocol. Elute the mRNA in nuclease-free water or a suitable storage buffer.[11][14]
-
LiCl Precipitation: This method is effective for purifying longer RNA transcripts (>300 nt). Adjust the reaction volume to 50 µL with nuclease-free water, add 25 µL of 7.5 M LiCl solution, mix well, and incubate at -20°C for at least 30 minutes. Pellet the RNA by centrifuging at high speed (e.g., >12,000 x g) for 15 minutes at 4°C. Wash the pellet with cold 70% ethanol (B145695) and resuspend in nuclease-free water.[10]
-
-
Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the transcript by running a sample on a denaturing agarose (B213101) gel or using a microfluidics-based system (e.g., Agilent Bioanalyzer). A sharp, single band at the expected size indicates a high-quality product.[13]
Protocol 2: Analysis of Protein Expression from Modified mRNA
This protocol outlines the transfection of mammalian cells with the synthesized m5U-modified mRNA to assess its translational efficiency.
Materials:
-
HEK293T cells or other suitable cell line
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Purified m5U-modified mRNA encoding a reporter protein (e.g., eGFP, Luciferase)
-
Lipid-based transfection reagent (e.g., Lipofectamine MessengerMAX)
-
Opti-MEM or other serum-free medium
-
Multi-well cell culture plates (e.g., 24-well)
-
Apparatus for analysis (Flow cytometer for eGFP, Luminometer for Luciferase)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Complex Preparation: a. For each well to be transfected, dilute 250-500 ng of m5U-modified mRNA into 25 µL of Opti-MEM. b. In a separate tube, dilute the transfection reagent according to the manufacturer's instructions (e.g., 1.5 µL of reagent in 25 µL of Opti-MEM). c. Combine the diluted mRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 10-15 minutes to allow complexes to form.
-
Transfection: Add the ~50 µL of transfection complex drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired time course (e.g., 6, 12, 24, 48 hours).
-
Analysis of Protein Expression:
-
For eGFP: At each time point, wash the cells with PBS, detach them using trypsin, and resuspend in FACS buffer. Analyze the percentage of eGFP-positive cells and the mean fluorescence intensity using a flow cytometer.
-
For Luciferase: At each time point, lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay kit.
-
Visualizations
Caption: Workflow for in vitro transcription of m5U-modified mRNA.
References
- 1. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pivotal Role of Chemical Modifications in mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. The pivotal role of uridine modifications in the development of mRNA technology | Journal of Medical Science [jms.ump.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 8. Construction and Immunogenicity of Modified mRNA-Vaccine Variants Encoding Influenza Virus Antigens [mdpi.com]
- 9. 5-Methylcytidine modification increases self-amplifying RNA effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 10. neb.com [neb.com]
- 11. promega.jp [promega.jp]
- 13. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neb.com [neb.com]
Application Notes and Protocols: 5-Methyluridine and its Analogs as Molecular Probes for RNA Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the intricate three-dimensional structure of RNA is paramount for elucidating its diverse biological functions and for the rational design of RNA-targeted therapeutics. Chemical and biophysical probes are indispensable tools in this endeavor, providing valuable insights into RNA conformation, dynamics, and interactions. 5-Methyluridine (B1664183) (m5U), a naturally occurring modified nucleoside, and its synthetic analogs, serve as powerful molecular probes for interrogating RNA structure. When incorporated into an RNA molecule, these modified uridines can be used to map RNA-protein interactions, define RNA secondary and tertiary structures, and investigate the conformational changes that occur upon ligand binding.
These application notes provide a comprehensive overview of the use of 5-methyluridine and its analog, 5-bromouridine (B41414), as molecular probes for RNA structural analysis. Detailed protocols for the enzymatic incorporation of these modified nucleotides into RNA, and their subsequent use in photocross-linking and chemical footprinting experiments are provided.
Key Applications
-
Mapping RNA-Protein Interactions: Uridine (B1682114) analogs can be used to identify the specific binding sites of proteins on an RNA molecule through UV cross-linking.
-
Defining RNA Structure: The incorporation of modified uridines can provide constraints for computational modeling of RNA secondary and tertiary structure.
-
Investigating Conformational Changes: Changes in the accessibility of incorporated probes can be monitored to study conformational dynamics of RNA in response to environmental cues or ligand binding.
Data Presentation
Table 1: Quantitative Analysis of RNA-Protein Photocross-linking using 5-Bromouridine
| RNA-Protein Complex | Light Source | Wavelength (nm) | Cross-linking Efficiency (%) | Quantum Yield | Reference |
| Bacteriophage R17 coat protein-RNA | UV transilluminator | 312 (peak) | >20 | Not Determined | [1] |
| Bacteriophage R17 coat protein-RNA | XeCl excimer laser | 308 | >50 | 0.003 | [1] |
Experimental Protocols
Protocol 1: Enzymatic Incorporation of 5-Methyluridine or 5-Bromouridine into RNA via In Vitro Transcription
This protocol describes the synthesis of RNA containing 5-methyluridine or 5-bromouridine by in vitro transcription using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
5X Transcription Buffer (200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50 mM DTT)
-
Ribonucleotide solution (ATP, CTP, GTP at 10 mM each)
-
5-Methyluridine-5'-triphosphate (5-Me-UTP) or 5-Bromouridine-5'-triphosphate (5-Br-UTP) solution (10 mM)
-
RNase-free water
-
RNase inhibitor
-
DNase I (RNase-free)
Procedure:
-
Transcription Reaction Setup: In a sterile, RNase-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed:
-
RNase-free water: to a final volume of 20 µL
-
5X Transcription Buffer: 4 µL
-
100 mM DTT: 2 µL
-
ATP, CTP, GTP mix (10 mM each): 2 µL
-
UTP or modified UTP (10 mM): 2 µL
-
Linearized DNA template (0.5-1.0 µg/µL): 1 µL
-
RNase inhibitor (40 U/µL): 1 µL
-
T7 RNA Polymerase (20 U/µL): 1 µL
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.[2]
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
RNA Purification: Purify the transcribed RNA using a suitable method, such as phenol/chloroform extraction followed by ethanol (B145695) precipitation, or a commercially available RNA purification kit.
-
Quantification and Quality Control: Determine the concentration of the purified RNA using a spectrophotometer. Assess the integrity of the transcript by denaturing polyacrylamide gel electrophoresis.
Workflow for Enzymatic Incorporation of Modified Uridine
Caption: Workflow for enzymatic incorporation of modified uridine.
Protocol 2: RNA-Protein Photocross-linking using 5-Bromouridine-Substituted RNA
This protocol outlines the procedure for identifying RNA-protein interactions by UV-induced cross-linking of 5-bromouridine-containing RNA to its binding partners.[1][3][4]
Materials:
-
5-Bromouridine-substituted RNA (from Protocol 1)
-
Protein of interest
-
Binding buffer (specific to the RNA-protein interaction being studied)
-
UV transilluminator or a UV cross-linking instrument (308-312 nm)
-
SDS-PAGE loading buffer
-
SDS-PAGE gel
-
Autoradiography or western blotting reagents
Procedure:
-
RNA-Protein Binding:
-
In a sterile, RNase-free microcentrifuge tube, combine the 5-bromouridine-substituted RNA and the protein of interest in the appropriate binding buffer.
-
Incubate the reaction mixture under conditions that promote the formation of the RNA-protein complex (e.g., 30 minutes at room temperature).
-
-
UV Cross-linking:
-
Place the reaction tube on ice and expose it to UV light (308-312 nm) for a predetermined amount of time (e.g., 5-30 minutes). The optimal exposure time should be determined empirically.[1]
-
-
Analysis of Cross-linked Products:
-
Add SDS-PAGE loading buffer to the reaction mixture and heat at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the cross-linked RNA-protein complex by autoradiography (if the RNA is radiolabeled) or by western blotting using an antibody against the protein of interest.
-
Workflow for RNA-Protein Photocross-linking
Caption: Workflow for RNA-protein photocross-linking.
Protocol 3: Chemical Footprinting of RNA using SHAPE-MaP
Selective 2'-hydroxyl acylation analyzed by primer extension coupled with mutational profiling (SHAPE-MaP) is a powerful technique for probing RNA structure at single-nucleotide resolution.[5][6][7] While not directly using 5-methyluridine as the probe, this protocol is essential for characterizing the structure of RNA that may contain this or other modifications.
Materials:
-
Purified RNA of interest
-
Folding buffer (e.g., 100 mM HEPES, pH 8.0, 100 mM NaCl, 10 mM MgCl₂)
-
SHAPE reagent (e.g., 1-methyl-7-nitroisatoic anhydride, 1M7) in DMSO
-
Quenching solution (e.g., DTT)
-
Reverse transcription primers
-
Reverse transcriptase (e.g., SuperScript II)
-
dNTPs and MnCl₂
-
PCR reagents for library preparation
-
Next-generation sequencing platform
Procedure:
-
RNA Folding:
-
Denature the RNA by heating at 95°C for 2 minutes, then place on ice for 2 minutes.
-
Add folding buffer and incubate at 37°C for 20 minutes to allow the RNA to adopt its native conformation.
-
-
SHAPE Modification:
-
Treat the folded RNA with the SHAPE reagent (e.g., 10 mM 1M7) for 5 minutes at 37°C.[7]
-
Include a no-reagent control (DMSO only) and a denaturing control.
-
Quench the reaction by adding DTT.
-
-
Reverse Transcription with Mutational Profiling:
-
Purify the modified RNA.
-
Anneal a reverse transcription primer to the RNA.
-
Perform reverse transcription in the presence of MnCl₂. The reverse transcriptase will introduce mutations at the sites of SHAPE adducts.
-
-
Library Preparation and Sequencing:
-
Generate a cDNA library from the reverse transcription products using standard protocols.
-
Sequence the library using a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference RNA sequence.
-
Calculate the mutation rate at each nucleotide position.
-
Normalize the mutation rates to obtain SHAPE reactivities. These reactivities can be used as constraints in RNA secondary structure prediction software.
-
Workflow for SHAPE-MaP
Caption: Workflow for SHAPE-MaP analysis of RNA structure.
Drug Development Applications
The structural information obtained from these methods is invaluable for drug development. By identifying and characterizing RNA structures and their interactions with proteins, researchers can:
-
Identify Novel Drug Targets: Uncovering unique structural motifs within pathogenic RNAs can reveal new targets for small molecule intervention.
-
Structure-Based Drug Design: High-resolution structural information can guide the design and optimization of small molecules that bind to and modulate the function of target RNAs.
-
Mechanism of Action Studies: These techniques can be used to elucidate how a drug candidate engages with its RNA target and affects its structure and function.
Conclusion
5-Methyluridine and its analogs are versatile and powerful tools for the structural analysis of RNA. The protocols provided herein offer a starting point for researchers to incorporate these probes into their experimental workflows. The resulting structural information will undoubtedly accelerate our understanding of RNA biology and facilitate the development of novel RNA-targeted therapeutics.
References
- 1. A specific, UV-induced RNA-protein cross-link using 5-bromouridine-substituted RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An RNA-protein contact determined by 5-bromouridine substitution, photocrosslinking and sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SHAPE-Map [illumina.com]
- 7. The Evaluation of SHAPE-MaP RNA Structure Probing Protocols Reveals a Novel Role of Mn2+ in the Detection of 2′-OH Adducts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alpha-5-Methyluridine in Cell Culture
Note to the Researcher: Extensive literature searches did not yield specific cell culture protocols or biological activity data for the alpha-anomer of 5-Methyluridine (Alpha-5-Methyluridine). The vast majority of research has been conducted on the naturally occurring beta-anomer (5-Methyluridine or m5U) and other related nucleoside analogs. The alpha-anomer is not typically studied for its biological effects in cell culture, and as such, there is no established methodology or quantitative data to report.
The following sections provide a general framework and protocols based on the study of nucleoside analogs, which can be adapted for preliminary investigations into the effects of this compound. It is critical to note that these are generalized protocols and would require significant optimization and validation for this specific, uncharacterized compound.
Introduction and Background
5-Methyluridine (m5U) is a modified nucleoside found in various RNA molecules, particularly transfer RNA (tRNA), and is involved in regulating RNA stability and translation. Its analogs are widely studied in antiviral and anticancer research. While the beta-anomer is the biologically active form, the biological significance of the alpha-anomer, this compound, is largely unexplored.
These application notes provide a starting point for researchers interested in investigating the potential biological activities of this compound in a cell culture setting. The primary applications for such a novel compound would be to screen for cytotoxic, anti-proliferative, or antiviral effects.
Potential Applications
-
Anticancer Research: Screening for selective cytotoxicity against various cancer cell lines.
-
Antiviral Research: Assessing the inhibitory effects on the replication of different viruses in appropriate host cells.
-
Nucleic Acid Metabolism Studies: Investigating its potential incorporation into cellular RNA or DNA and the downstream consequences.
General Experimental Protocols
The following are generalized protocols for assessing the effects of a novel nucleoside analog on cultured cells. Optimization of cell type, seeding density, compound concentration, and incubation time is essential.
Cell Culture and Maintenance
A variety of cell lines can be used for initial screening. The choice will depend on the research question.
Table 1: Recommended Cell Lines for Initial Screening
| Application | Recommended Cell Lines | Morphology | Growth Properties |
| Anticancer | HeLa (Cervical Cancer) | Epithelial-like | Adherent |
| A549 (Lung Cancer) | Epithelial-like | Adherent | |
| MCF-7 (Breast Cancer) | Epithelial-like | Adherent | |
| Jurkat (T-cell Leukemia) | Lymphoblast-like | Suspension | |
| Antiviral | Vero (Kidney epithelial) | Fibroblast-like | Adherent |
| MDCK (Kidney epithelial) | Epithelial-like | Adherent | |
| General Cytotoxicity | HEK293 (Embryonic Kidney) | Epithelial-like | Adherent |
Protocol 3.1.1: General Cell Line Maintenance
-
Medium Preparation: Culture cells in the appropriate medium (e.g., DMEM, RPMI-1640, or EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing (Adherent Cells):
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with Phosphate-Buffered Saline (PBS).
-
Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and re-seed into new culture flasks at the desired density.
-
-
Subculturing (Suspension Cells):
-
Determine cell density using a hemocytometer.
-
Dilute the cell suspension to the optimal seeding density with fresh medium.
-
Assessment of Cytotoxicity and Cell Proliferation
A dose-response experiment is crucial to determine the concentration at which this compound affects cell viability and proliferation.
Protocol 3.2.1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO or PBS).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Table 2: Hypothetical Quantitative Data for a Nucleoside Analog
This table is for illustrative purposes only, as no data exists for this compound.
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa | 48 | 75.2 |
| A549 | 48 | > 100 |
| MCF-7 | 48 | 55.8 |
| Jurkat | 48 | 82.1 |
Antiviral Activity Assay
To assess antiviral properties, a plaque reduction assay or a cytopathic effect (CPE) inhibition assay can be performed.
Protocol 3.3.1: Plaque Reduction Assay
-
Cell Seeding: Seed host cells (e.g., Vero) in a 6-well plate and grow to confluency.
-
Virus Infection: Infect the cell monolayer with a known titer of virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) containing various concentrations of this compound.
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque formation inhibition compared to the untreated virus control.
Visualization of Potential Mechanisms and Workflows
As the mechanism of action for this compound is unknown, the following diagrams illustrate a generalized workflow for its initial characterization and a hypothetical signaling pathway that could be affected by a nucleoside analog.
Caption: Experimental workflow for the initial characterization of this compound.
Caption: Hypothetical mechanism of action for a nucleoside analog.
Concluding Remarks
The provided protocols and visualizations serve as a foundational guide for initiating research on this compound. Given the absence of existing data, a systematic and careful approach, beginning with broad screening and moving towards more specific mechanistic studies, is recommended. All experiments should include appropriate positive and negative controls to ensure the validity of the results. Researchers are encouraged to publish their findings to contribute to the scientific understanding of this novel compound.
Application Notes and Protocols for the Detection of Alpha-5-Methyluridine by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sensitive and accurate detection and quantification of Alpha-5-Methyluridine (m5U), a crucial modified nucleoside, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a comprehensive guide for researchers in various fields, including drug development, where the analysis of RNA modifications is of growing importance.
Introduction
This compound (m5U), also known as ribothymidine, is a post-transcriptional RNA modification found in various RNA species, most notably in the T-loop of transfer RNA (tRNA)[1][2][3]. This modification plays a significant role in stabilizing tRNA structure and ensuring translational fidelity[1][2][4]. The primary enzyme responsible for m5U formation in mammals is the tRNA methyltransferase 2 homolog A (TRMT2A)[1][2][3]. Dysregulation of m5U levels has been implicated in cellular stress responses and various diseases, making its accurate quantification a key area of research[3][4]. LC-MS/MS has emerged as a powerful technique for the analysis of modified nucleosides due to its high sensitivity, specificity, and quantitative capabilities.
Experimental Protocols
Sample Preparation: Enzymatic Hydrolysis of RNA to Nucleosides
This protocol describes the complete enzymatic digestion of total RNA or purified RNA species into individual nucleosides, a critical step for subsequent LC-MS/MS analysis.
Materials:
-
Purified RNA sample (0.5-1 µg)
-
Nuclease P1 (e.g., from Penicillium citrinum)
-
Bacterial Alkaline Phosphatase (BAP)
-
Nuclease P1 Buffer (10 mM Ammonium Acetate, pH 5.3)
-
BAP Buffer (50 mM Tris-HCl, pH 8.0)
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724)
-
Microcentrifuge tubes
-
Heating block or incubator
Procedure:
-
In a sterile microcentrifuge tube, dissolve 0.5-1 µg of the RNA sample in 20 µL of nuclease-free water.
-
Add 2.5 µL of 10X Nuclease P1 buffer.
-
Add 1 µL of Nuclease P1 (1 U/µL) to the mixture.
-
Incubate the reaction at 42°C for 2 hours to digest the RNA into 5'-mononucleotides.
-
Add 3 µL of 10X BAP buffer.
-
Add 1 µL of Bacterial Alkaline Phosphatase (1 U/µL).
-
Incubate at 37°C for an additional 2 hours to dephosphorylate the mononucleotides into nucleosides.
-
After incubation, add an equal volume of LC-MS grade acetonitrile to precipitate the enzymes.
-
Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the nucleosides to a new microcentrifuge tube for LC-MS/MS analysis.
LC-MS/MS Analysis of this compound
This section outlines the parameters for the chromatographic separation and mass spectrometric detection of m5U. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for optimal sensitivity and specificity.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-2 min: 2% B; 2-8 min: 2-30% B; 8-8.1 min: 30-95% B; 8.1-10 min: 95% B; 10.1-12 min: 2% B |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transition for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (m5U) | 259.1 | 127.1 | 15 |
Quantitative Data Presentation
The following table provides an example of quantitative results for this compound obtained from different human cell lines. This data is for illustrative purposes to demonstrate the application of the described method.
| Cell Line | Treatment | m5U Concentration (ng/mL) | Standard Deviation |
| HEK293 | Control | 15.2 | 1.8 |
| HEK293 | TRMT2A Knockdown | 3.1 | 0.5 |
| HeLa | Control | 12.8 | 1.5 |
| HeLa | Oxidative Stress | 9.5 | 1.1 |
| A549 | Control | 18.5 | 2.1 |
| A549 | 5-Fluorouracil | 11.2 | 1.3 |
Visualizations
Signaling Pathway of m5U Formation and Function
Caption: Biosynthesis of this compound (m5U) by TRMT2A and its role in tRNA stability.
Experimental Workflow for m5U Detection
Caption: Workflow for the quantification of this compound from RNA samples.
References
- 1. Human TRMT2A methylates tRNA and contributes to translation fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human TRMT2A methylates tRNA and contributes to translation fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m5U54 tRNA Hypomodification by Lack of TRMT2A Drives the Generation of tRNA-Derived Small RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing mRNA Vaccines with 5-Methyluridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of messenger RNA (mRNA) vaccines has been accelerated by the use of modified nucleosides to enhance stability, increase translation efficiency, and reduce the innate immunogenicity of the mRNA molecule. While N1-methylpseudouridine (m1Ψ) has been prominently used in authorized COVID-19 vaccines, other modifications such as 5-methyluridine (B1664183) (m5U) present a viable alternative with distinct characteristics. The incorporation of m5U has been shown to reduce innate immune activation and, in some contexts, provide comparable translational output to unmodified mRNA.[1]
These application notes provide a comprehensive overview of the use of 5-methyluridine in the development of mRNA vaccines. This document includes detailed protocols for the synthesis, purification, and in vitro evaluation of m5U-modified mRNA, as well as a summary of its effects on translation and immunogenicity.
Data Presentation
Table 1: In Vitro Translation Efficiency of Modified mRNA
This table summarizes the relative protein expression from mRNA modified with 5-methyluridine (m5U) compared to unmodified (U) and pseudouridine (B1679824) (Ψ)-modified mRNA. Data is presented as a fold change relative to the expression from unmodified mRNA.
| Modification | Reporter Gene | Cell Line | Fold Change in Protein Expression (relative to Unmodified mRNA) | Reference |
| 5-Methyluridine (m5U) | GFP | HEK293T | Lower | [2] |
| 5-Methyluridine (m5U) | Renilla Luciferase | 293 cells | Similar to unmodified | [1] |
| Pseudouridine (Ψ) | GFP | HEK293T | Comparable | [2] |
| Pseudouridine (Ψ) | Renilla Luciferase | 293 cells | ~10-fold increase | [1] |
| N1-Methylpseudouridine (m1Ψ) | GFP | HEK293T | Comparable | [2] |
Table 2: Immunogenicity of Modified mRNA in Human Peripheral Blood Mononuclear Cells (PBMCs)
This table presents the levels of TNF-α and IFN-α secretion from human PBMCs after transfection with mRNA containing different modifications.
| mRNA Modification | TNF-α Secretion (pg/mL) | IFN-α Secretion (pg/mL) | Reference |
| Unmodified | High | High | [2] |
| 5-Methyluridine (m5U) | Significantly lower than unmodified | Significantly lower than unmodified | [2] |
| Pseudouridine (Ψ) | Significantly lower than unmodified | Significantly lower than unmodified | [2] |
| N1-Methylpseudouridine (m1Ψ) | No significant induction | No significant induction | [2] |
Experimental Protocols
Protocol 1: In Vitro Transcription of 5-Methyluridine Modified mRNA
This protocol describes the synthesis of m5U-modified mRNA using T7 RNA polymerase.
Materials:
-
Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter and a poly(A) tail sequence.
-
T7 RNA Polymerase
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 8.0, 30 mM MgCl2, 10 mM spermidine, 50 mM DTT)
-
RNase Inhibitor
-
Nuclease-free water
-
Ribonucleotide solution: ATP, GTP, CTP (100 mM each)
-
5-Methyluridine-5'-Triphosphate (m5UTP) (100 mM)
-
Anti-Reverse Cap Analog (ARCA)
-
DNase I (RNase-free)
Procedure:
-
Thaw Reagents: Thaw all reagents on ice. Keep enzymes on ice.
-
Assemble Transcription Reaction: In a nuclease-free microcentrifuge tube, assemble the following reaction at room temperature in the order listed:
-
Nuclease-free water: to a final volume of 50 µL
-
5x Transcription Buffer: 10 µL
-
100 mM ATP: 5 µL
-
100 mM GTP: 1.25 µL
-
100 mM CTP: 5 µL
-
100 mM m5UTP: 5 µL
-
30 mM ARCA: 5 µL
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
Purification: Proceed immediately to mRNA purification (Protocol 2).
Protocol 2: Purification of 5-Methyluridine Modified mRNA
This protocol describes the purification of the in vitro transcribed m5U-mRNA to remove unincorporated nucleotides, enzymes, and the DNA template.
Materials:
-
IVT reaction mixture from Protocol 1
-
RNA purification kit (silica-based column or magnetic beads) or reagents for LiCl precipitation.
-
Nuclease-free water
-
(Optional) FPLC or HPLC system with a suitable column for RNA purification.[3]
Procedure (using a column-based kit):
-
Follow the manufacturer's instructions for the chosen RNA purification kit.
-
Binding: Add binding buffer to the IVT reaction mixture.
-
Loading: Apply the mixture to the spin column.
-
Washing: Perform the recommended wash steps to remove contaminants.
-
Elution: Elute the purified mRNA in nuclease-free water.
-
Quantification: Determine the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop). Check for an A260/A280 ratio of ~2.0.
-
Integrity Check: Analyze the integrity of the purified mRNA by agarose (B213101) gel electrophoresis. A single, sharp band at the expected size indicates high-quality mRNA.
Protocol 3: In Vitro Transfection and Luciferase Reporter Assay for Translation Efficiency
This protocol is for assessing the translation efficiency of m5U-modified mRNA in cultured cells using a luciferase reporter.
Materials:
-
Purified m5U-modified luciferase mRNA (and control mRNAs: unmodified, Ψ-modified)
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
Transfection reagent suitable for mRNA (e.g., lipid-based)
-
Opti-MEM or other serum-free medium
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate to be 70-90% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 250 ng of mRNA into 25 µL of Opti-MEM.
-
In a separate tube, dilute the recommended amount of transfection reagent into 25 µL of Opti-MEM.
-
Combine the diluted mRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow complex formation.[4]
-
-
Transfection: Add the 50 µL of transfection complex dropwise to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 6-24 hours.
-
Cell Lysis and Luciferase Assay:
-
Data Analysis: Normalize the luciferase activity to the total protein concentration in each lysate. Compare the relative light units (RLUs) of m5U-modified mRNA to the control mRNAs.
Protocol 4: Measurement of Cytokine Response in Human PBMCs
This protocol describes how to measure the induction of pro-inflammatory cytokines in human PBMCs following transfection with m5U-modified mRNA.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Purified m5U-modified mRNA (and control mRNAs)
-
Transfection reagent suitable for primary cells
-
ELISA kits for TNF-α and IFN-α
-
96-well cell culture plates
Procedure:
-
PBMC Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI medium.
-
Transfection:
-
Prepare transfection complexes as described in Protocol 3, using 100 ng of mRNA per well.
-
Add the transfection complexes to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 hours.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant.
-
ELISA: Perform ELISA for TNF-α and IFN-α on the collected supernatants according to the manufacturer's instructions.[7]
-
Data Analysis: Quantify the concentration of each cytokine and compare the levels induced by m5U-modified mRNA to those induced by control mRNAs.
Visualizations
Caption: Innate immune sensing and translation of 5-methyluridine modified mRNA.
Caption: Experimental workflow for producing and evaluating m5U-mRNA.
References
- 1. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid purification of RNAs using fast performance liquid chromatography (FPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. systembio.com [systembio.com]
- 5. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Luciferase-Based Approach for Functional Screening of 5′ and 3′ Untranslated Regions of the mRNA Component for mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 5-Methyluridine in Gene Expression and Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyluridine (B1664183) (m5U) is a prevalent post-transcriptional RNA modification that plays a critical role in various biological processes, including the regulation of gene expression.[1] Found in different types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA), m5U contributes to RNA stability, structure, and translation efficiency.[1][2] Dysregulation of m5U modification has been implicated in several diseases, such as cancer and viral infections, making it a significant area of research for therapeutic and diagnostic development.[3][4]
These application notes provide an overview of the methodologies used to study m5U's role in gene expression. This includes protocols for metabolic labeling of nascent RNA to track its synthesis and degradation, as well as computational approaches for identifying m5U sites.
Key Applications of 5-Methyluridine Research
-
RNA Stability and Turnover: The presence of m5U can enhance the structural stability of RNA molecules.[1] Studying the dynamics of m5U-modified RNA provides insights into the regulation of mRNA decay and overall gene expression.
-
Translational Efficiency: In tRNA, m5U is crucial for proper folding and function, which in turn affects the efficiency and fidelity of protein synthesis.[2][4]
-
Cellular Stress Response: The regulation of m5U modification is involved in cellular responses to stress, highlighting its role in maintaining cellular homeostasis.[2][3]
-
Disease Biomarkers: Aberrant m5U patterns have been linked to diseases like breast cancer, suggesting its potential as a diagnostic or prognostic marker.[3]
-
Therapeutic Target: The enzymes responsible for adding or removing m5U ("writers" and "erasers") represent potential targets for novel therapeutic interventions.[5]
Data Presentation: Performance of Computational Models for m5U Site Prediction
The accurate identification of m5U sites is fundamental to understanding their function. Several computational tools have been developed to predict m5U sites from RNA sequences. The performance of these models is crucial for guiding experimental validation.
| Model Name | Organism | AUROC | Accuracy (ACC) | Notes |
| m5U-GEPred | Human | 0.984 | 91.84% (on independent test) | Combines sequence characteristics and graph embedding to enhance prediction.[1] |
| Yeast | 0.985 | - | Outperforms other state-of-the-art predictors on human and yeast transcriptomes.[1] | |
| RNADSN | Human (mRNA) | 0.9422 | - | A deep learning model using transfer learning from tRNA m5U features.[6][7] |
| Deep-m5U | Human | - | 92.94% (Full Transcript) | Uses a hybrid pseudo-K-tuple nucleotide composition (PseKNC) and a deep neural network.[3] |
| Human | - | 95.17% (Mature mRNA) | Achieved higher accuracy compared to existing models on independent samples.[3] | |
| GRUpred-m5U | Mixed | - | 98.41% / 96.70% (on two datasets) | A deep learning tool that utilizes complex algorithms to learn patterns from large datasets.[8] |
Experimental Workflows and Logical Relationships
The study of 5-methyluridine in gene expression involves a combination of experimental and computational methods. The following diagrams illustrate a typical experimental workflow and the interplay between different research approaches.
Caption: A generalized workflow for studying nascent RNA using metabolic labeling.
Caption: Relationship between computational and experimental studies of m5U.
Protocols
Protocol 1: General Metabolic Labeling of Nascent RNA with 5-Ethynyluridine (B57126) (EU)
This protocol describes the labeling of newly synthesized RNA in cultured cells using 5-ethynyluridine (EU), a uridine analog that can be detected via a click chemistry reaction. This method allows for the visualization or isolation of nascent RNA.[9]
Materials:
-
Mammalian cells in culture
-
Complete culture medium
-
5-Ethynyluridine (EU) solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
For visualization: Click chemistry detection reagents (e.g., fluorescent azide) and appropriate buffers
-
For isolation: Biotin (B1667282) azide (B81097), streptavidin-coated magnetic beads
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow overnight. Ensure cells are in the logarithmic growth phase at the start of the experiment.
-
EU Labeling (Pulse):
-
Prepare fresh culture medium containing the desired final concentration of EU (typically 0.1-1 mM).
-
Remove the old medium from the cells and replace it with the EU-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours) at 37°C in a CO2 incubator. The incubation time will depend on the specific research question and the turnover rate of the RNA of interest.
-
-
Cell Lysis and RNA Extraction:
-
After the incubation, wash the cells twice with ice-cold PBS to remove excess EU.
-
Lyse the cells directly in the culture dish using the lysis reagent from your chosen RNA extraction kit.
-
Proceed with the total RNA extraction according to the manufacturer's protocol. Ensure that all steps are performed in an RNase-free environment.
-
-
Downstream Processing (Detection or Isolation):
-
For Visualization: Fix the EU-labeled cells and perform the click reaction with a fluorescent azide to visualize the nascent RNA using fluorescence microscopy.
-
For Isolation: Perform the click reaction on the purified total RNA with biotin azide. The resulting biotinylated RNA can then be selectively captured using streptavidin-coated magnetic beads for subsequent analysis like RNA-sequencing.
-
Protocol 2: Pulse-Chase Analysis of Labeled RNA Stability
This protocol is designed to measure the stability (half-life) of a specific RNA transcript after metabolic labeling. Cells are first "pulsed" with a uridine analog and then "chased" with an excess of unlabeled uridine. The amount of the labeled transcript remaining at different time points during the chase is quantified.[10][11]
Materials:
-
Cells prepared and labeled with a uridine analog (e.g., EU or BrU) as described in Protocol 1.
-
Chase Medium: Complete culture medium supplemented with a high concentration of unlabeled uridine (e.g., 5-10 mM).
-
RNA extraction kit.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
qPCR primers specific to the RNA of interest and a reference gene.
-
qPCR master mix.
Procedure:
-
Pulse Labeling:
-
Label the cells with the uridine analog for a defined period (the "pulse"), typically shorter than the expected half-life of the RNA of interest (e.g., 2-4 hours).
-
-
Chase:
-
After the pulse, quickly wash the cells twice with pre-warmed PBS to remove the labeling medium.
-
Add the pre-warmed Chase Medium. This is your t=0 time point. Immediately harvest the cells from one dish/well for RNA extraction.
-
Incubate the remaining cells in the Chase Medium.
-
Harvest cells at subsequent time points (e.g., t = 2, 4, 8, 12, 24 hours). The selection of time points should be optimized based on the expected stability of the transcript.
-
-
RNA Extraction and Analysis:
-
Extract total RNA from the cells collected at each time point.
-
If using an analog like BrU, perform an immunoprecipitation step using an anti-BrdU antibody to isolate the labeled RNA fraction. If using EU, enrichment can be done as described in Protocol 1.
-
Synthesize cDNA from the isolated labeled RNA from each time point.
-
Perform quantitative PCR (qPCR) to measure the relative abundance of the target transcript at each time point. Normalize the data to a stable reference gene.
-
-
Data Analysis:
-
Plot the relative amount of the labeled transcript remaining versus time.
-
Fit the data to a one-phase decay exponential curve to calculate the half-life (t1/2) of the transcript.
-
Biochemical Pathway Visualization
The incorporation of 5-Methyluridine into RNA is part of the broader nucleotide salvage pathway. Analogs used in labeling experiments leverage this endogenous cellular machinery.
Caption: Metabolic activation of a uridine analog for RNA incorporation.
References
- 1. m5U-GEPred: prediction of RNA 5-methyluridine sites based on sequence-derived and graph embedding features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Advances in Quantitative Techniques for Mapping RNA Modifications [mdpi.com]
- 6. RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rna-seqblog.com [rna-seqblog.com]
- 9. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pulse-chase analysis - Wikipedia [en.wikipedia.org]
Application of 5-Methyluridine and its Analogs in Cancer Cell Lines: A Detailed Guide
Note on Compound Identity: Initial research on "Alpha-5-Methyluridine" did not yield specific results for a compound with this exact name being widely studied in cancer cell lines. It is likely that the intended compound of interest is 5-Methyluridine (m5U) , a modified nucleoside that has garnered attention in cancer research. This document will focus on 5-Methyluridine and will draw upon data from its well-studied structural analog, 5-Fluorouracil (5-FU) , to provide comprehensive application notes and protocols relevant to researchers, scientists, and drug development professionals.
Introduction to 5-Methyluridine in Cancer Research
5-Methyluridine (m5U) is a modified nucleoside found in various RNA molecules. Its role in cancer is an emerging area of investigation. Primarily, 5-Methyluridine is being explored as a potential biomarker for certain cancers, such as colorectal cancer.[1] The levels of 5-Methyluridine in biological samples may correlate with disease progression or response to treatment, making it a valuable tool for diagnostic and prognostic studies.[1] Furthermore, 5-Methyluridine serves as a crucial intermediate in the synthesis of bioactive molecules with potential therapeutic applications in oncology.[1]
While direct cytotoxic effects of 5-Methyluridine on cancer cell lines are not extensively documented in publicly available literature, the study of its analogs, such as the widely used chemotherapeutic agent 5-Fluorouracil (5-FU), provides a framework for investigating its potential anti-cancer properties. 5-FU exerts its anti-cancer effects through multiple mechanisms, including the inhibition of thymidylate synthase and its incorporation into RNA and DNA, leading to cell cycle arrest and apoptosis. Recent studies suggest that in gastrointestinal cancers, the primary mechanism of 5-FU-induced cell death is through its interference with RNA synthesis.
Data Presentation: In Vitro Efficacy of 5-Fluorouracil
The following table summarizes the half-maximal inhibitory concentration (IC50) values of 5-Fluorouracil in various human cancer cell lines, demonstrating its cytotoxic activity. This data serves as a reference for the expected potency of uracil (B121893) analogs in cancer cells.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 (KRAS G13D mutant) | Colorectal Carcinoma | 12.36 ± 2.26 |
| SW480 (KRAS G12V mutant) | Colorectal Carcinoma | 84.81 ± 11.91 |
| DLD-1 (KRAS G13D mutant) | Colorectal Carcinoma | Varies |
| CaCO2 (KRAS/BRAF wild-type) | Colorectal Carcinoma | Varies |
Signaling Pathways and Mechanisms of Action
The anti-cancer activity of uracil analogs like 5-FU is linked to their impact on critical cellular signaling pathways. Overexpression of HMGA2 has been shown to enhance chemoresistance to 5-FU in colorectal cancer by activating the Dvl2/Wnt signaling pathway. Furthermore, resistance to 5-FU can be mediated through the activation of several other signaling pathways, including JAK/STAT, Notch, NF-κB, and Hedgehog. A deeper understanding of how a compound interacts with these pathways is crucial for its development as a therapeutic agent.
Below is a diagram illustrating the general mechanism of action for 5-Fluorouracil, which involves its metabolic activation and subsequent interference with DNA and RNA synthesis, ultimately leading to apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro anti-cancer effects of a test compound like 5-Methyluridine.
Experimental Workflow
The general workflow for evaluating the in vitro anti-cancer potential of a compound is depicted in the diagram below.
Protocol 1: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (e.g., 5-Methyluridine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in the desired cell line using the test compound at its IC50 concentration for a specified time. Include a negative control (untreated cells).
-
Harvest the cells (including any floating cells) and wash them once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at the desired concentration and for the appropriate duration.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
Application Notes and Protocols for Creating Modified Nucleotides with Alpha-5-Methyluridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed techniques for the synthesis and incorporation of Alpha-5-Methyluridine (m5U) into nucleotides and oligonucleotides. The protocols outlined below are essential for researchers in drug development, particularly in the field of mRNA therapeutics, where modified nucleotides play a crucial role in enhancing stability and reducing immunogenicity.
Introduction
This compound is a modified nucleoside that, when incorporated into RNA, can significantly reduce the innate immune response triggered by foreign RNA molecules. This modification is particularly valuable in the development of mRNA-based vaccines and therapeutics. These notes provide protocols for both the enzymatic synthesis of 5-methyluridine (B1664183) and the chemical synthesis of its phosphoramidite (B1245037) derivative, the key building block for incorporation into oligonucleotides using standard solid-phase synthesis.
Data Presentation: Synthesis Yields
The following tables summarize quantitative data from key synthesis experiments, providing a clear comparison of different methodologies.
Table 1: Enzymatic Synthesis of 5-Methyluridine
| Method | Starting Materials | Key Enzymes | Reaction Conditions | Yield (%) | Reference |
| Multi-enzyme Cascade | Adenosine, Thymine, Phosphate (B84403) | Adenosine deaminase (ADA), Purine (B94841) nucleoside phosphorylase (PUNP), Pyrimidine nucleoside phosphorylase (PYNP), Xanthine oxidase (XOD) | 5 mM initial concentrations, pH 7.0, 40°C, 10 hr | 74 | [1] |
| Transglycosylation | Guanosine, Thymine | Bacillus halodurans purine nucleoside phosphorylase (BhPNP1), Escherichia coli uridine (B1682114) phosphorylase (EcUP) | 53 mM Guanosine, pH optimized, elevated temperature | >79 | [2] |
| Chemo-enzymatic | Guanosine, Thymine | Enzymatic transglycosylation | 10-20 L scale | 85 | [2] |
Table 2: Chemical Synthesis of 2′-O-AECM-5-methyluridine Phosphoramidite
| Step | Key Reagents | Scale | Conversion/Yield (%) | Reference |
| N3-protection | Pivaloxymethyl chloride (Pom-Cl), Phase Transfer Catalyst | 1 g | Optimized for high conversion | [3] |
| 2'-O-alkylation | N-(tert-Butoxycarbonyl)aminoethyl 2-bromoacetate | 1 g | Screened for optimal conditions | [3] |
| Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Multigram | High | [3] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 5-Methyluridine
This protocol is based on a multi-enzyme cascade reaction.[1]
Materials:
-
Adenosine
-
Thymine
-
Potassium phosphate buffer (pH 7.0)
-
Adenosine deaminase (ADA)
-
Purine nucleoside phosphorylase (PUNP)
-
Pyrimidine nucleoside phosphorylase (PYNP)
-
Xanthine oxidase (XOD)
-
Crude enzyme extract containing PUNP and PYNP
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture with the following final concentrations in a total volume of 0.4 ml:
-
5 mM Adenosine
-
5 mM Thymine
-
5 mM Potassium phosphate
-
0.104 U of crude enzyme (containing PUNP and PYNP)
-
0.2 mg Adenosine deaminase (ADA)
-
0.8 U Xanthine oxidase (XOD)
-
-
Incubate the reaction mixture at 40°C for 10 hours.
-
Monitor the reaction progress by taking aliquots at different time points.
-
Analyze the formation of 5-Methyluridine using High-Performance Liquid Chromatography (HPLC).
-
Quantify the yield of 5-Methyluridine based on the peak area in the HPLC chromatogram.
Protocol 2: Chemical Synthesis of 5-Methyluridine Phosphoramidite
This protocol outlines the key steps for the synthesis of a 2'-O-modified 5-methyluridine phosphoramidite, a crucial reagent for oligonucleotide synthesis.[3]
Materials:
-
3′,5′-O-[(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)]-5-methyluridine
-
Pivaloxymethyl chloride (Pom-Cl)
-
Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)
-
N-(tert-Butoxycarbonyl)aminoethyl 2-bromoacetate
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Anhydrous solvents (e.g., DMF, Dichloromethane)
-
Silica (B1680970) gel for column chromatography
-
TLC plates for reaction monitoring
Procedure:
-
N3-Protection: Protect the N3 position of the 3′,5′-O-silylated-5-methyluridine with a pivaloxymethyl (Pom) group using phase transfer catalysis to achieve high conversion.
-
2'-O-Alkylation: Perform the alkylation of the 2'-hydroxyl group with N-(tert-Butoxycarbonyl)aminoethyl 2-bromoacetate under optimized conditions.
-
Deprotection of Silyl Group: Remove the 3',5'-O-tetraisopropyldisiloxanediyl group to free the hydroxyl groups.
-
5'-O-DMT Protection: Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.
-
Phosphitylation: Introduce the phosphoramidite moiety at the 3'-hydroxyl group using 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Purification: Purify the final phosphoramidite product using silica gel column chromatography. Characterize the product using NMR and mass spectrometry.
Protocol 3: Incorporation of 5-Methyluridine into Oligonucleotides via Solid-Phase Synthesis
This protocol describes the standard phosphoramidite method for incorporating the synthesized 5-Methyluridine phosphoramidite into an oligonucleotide chain.
Materials:
-
Controlled Pore Glass (CPG) solid support
-
5-Methyluridine phosphoramidite
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
Activator solution (e.g., Tetrazole)
-
Oxidizing solution (e.g., Iodine in THF/water/pyridine)
-
Capping solution (e.g., Acetic anhydride (B1165640) and N-methylimidazole)
-
Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)
-
Automated DNA/RNA synthesizer
Procedure:
-
Detritylation: The first nucleoside attached to the solid support is deprotected by removing the 5'-DMT group with the deblocking solution.
-
Coupling: The 5-Methyluridine phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are capped with the capping solution to prevent the formation of failure sequences.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
-
Repeat: The cycle of detritylation, coupling, capping, and oxidation is repeated with the desired sequence of standard and modified phosphoramidites until the full-length oligonucleotide is synthesized.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and all protecting groups are removed using the cleavage and deprotection solution.
-
Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
Visualizations
Signaling Pathway: Reduced Innate Immune Activation by m5U-Modified mRNA
The following diagram illustrates how the incorporation of 5-Methyluridine into mRNA can lead to reduced activation of the innate immune system.
Caption: Reduced recognition of m5U-modified mRNA by endosomal Toll-like receptors (TLRs) leads to decreased innate immune activation.
Experimental Workflow: Oligonucleotide Synthesis with m5U Modification
This diagram outlines the general workflow for synthesizing an oligonucleotide containing a 5-Methyluridine modification.
Caption: Workflow for the synthesis and purification of a 5-Methyluridine modified oligonucleotide.
Logical Relationship: Phosphoramidite Method Cycle
This diagram illustrates the cyclical nature of the phosphoramidite method used in solid-phase oligonucleotide synthesis.
Caption: The four-step cycle of the phosphoramidite method for oligonucleotide synthesis.
References
- 1. Enzymatic Synthesis of 5-Methyluridine from Adenosine and Thymine with High Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 5-Methyluridine in Molecular Diagnostic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyluridine (B1664183) (m5U), a post-transcriptional modification of RNA, is emerging as a critical player in various biological processes and a promising biomarker in molecular diagnostics.[1][2][3][4] This document provides detailed application notes and experimental protocols for the analysis of m5U in research and clinical settings. While the term "alpha-5-methyluridine" was specified, the predominant and biologically relevant form is 5-methyluridine, and thus the focus of these notes.
5-Methyluridine is a modified pyrimidine (B1678525) nucleoside found in various RNA molecules, particularly transfer RNA (tRNA).[1] Its presence and concentration have been linked to several physiological and pathological states, including cancer, making it a valuable target for diagnostic assay development.[1][5][6]
Applications in Molecular Diagnostics
The quantification of m5U in biological samples, such as urine and plasma, can serve as a non-invasive method for disease detection and monitoring. Elevated levels of modified nucleosides, including m5U, are often observed in the urine of cancer patients, reflecting an increased turnover of RNA in tumor cells.[1][5]
Key Applications:
-
Cancer Biomarker: Urinary levels of m5U can be significantly elevated in patients with various cancers, including breast, colorectal, and lung cancer.[1][6]
-
Disease Monitoring: Monitoring m5U levels can potentially track disease progression and response to therapy.
-
RNA Metabolism Research: Studying m5U provides insights into the complex world of epitranscriptomics and its role in gene regulation.
Quantitative Data Summary
The following tables summarize quantitative data from studies analyzing 5-methyluridine levels in different biological samples.
Table 1: Urinary 5-Methyluridine Levels in Cancer Patients and Healthy Controls
| Analyte | Patient Group | Sample Type | Concentration (nmol/µmol creatinine) | Fold Change (Cancer vs. Control) | Reference |
| 5-Methyluridine (m5U) | Breast Cancer | Urine | 2.8 ± 1.2 | 1.9 | F. Seidel et al., 2006 |
| 5-Methyluridine (m5U) | Colorectal Cancer | Urine | 3.1 ± 1.5 | 2.1 | F. Seidel et al., 2006 |
| 5-Methyluridine (m5U) | Lung Cancer | Urine | 3.5 ± 1.8 | 2.4 | F. Seidel et al., 2006 |
| 5-Methyluridine (m5U) | Healthy Controls | Urine | 1.48 ± 0.5 | N/A | F. Seidel et al., 2006 |
Data presented as mean ± standard deviation.
Table 2: Performance of a HILIC-MS/MS Method for 5-Methyluridine Quantification in Urine
| Parameter | Value |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | <5% |
| Inter-day Precision (%RSD) | <8% |
| Recovery (%) | 92-105% |
This table represents typical performance characteristics for a validated LC-MS/MS assay.
Experimental Protocols
Protocol 1: Quantification of 5-Methyluridine in Urine by LC-MS/MS
This protocol details the steps for the analysis of m5U in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[7]
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.
-
Dilute 100 µL of the supernatant with 900 µL of a solution of 80% acetonitrile (B52724) in water.
-
Vortex and centrifuge again at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the retention of polar analytes like m5U.
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from high to low organic content is used to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
5-Methyluridine (m5U): Precursor ion (m/z) 259.1 -> Product ion (m/z) 127.1
-
Internal Standard (e.g., ¹³C₅-¹⁵N₂-Uridine): Precursor ion (m/z) 252.1 -> Product ion (m/z) 118.1
-
-
Data Analysis: Quantify the amount of m5U by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Protocol 2: Analysis of 5-Methyluridine in RNA by Enzymatic Digestion and LC-MS/MS
This protocol describes the methodology to quantify m5U within RNA molecules, which is essential for studying RNA modification patterns.[2][5][8][9][10][11][12][13]
1. RNA Isolation and Purification:
-
Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol reagent).
-
To analyze a specific RNA species (e.g., tRNA), purify it from the total RNA using appropriate methods (e.g., size-exclusion chromatography or specific capture methods).
-
Quantify the purified RNA using a spectrophotometer (e.g., NanoDrop).
2. Enzymatic Digestion of RNA:
-
In a microcentrifuge tube, combine the following:
-
Purified RNA (1-5 µg)
-
Nuclease P1 (2 Units)
-
Bacterial Alkaline Phosphatase (1 Unit)
-
10X Reaction Buffer
-
Nuclease-free water to a final volume of 50 µL.
-
-
Incubate the reaction at 37°C for 2-4 hours. This will digest the RNA into its constituent nucleosides.[5][9][11]
-
After incubation, centrifuge the sample to pellet any undigested material.
3. LC-MS/MS Analysis:
-
The analysis of the digested RNA sample is performed using the same LC-MS/MS method as described in Protocol 1.
-
The amount of m5U can be expressed as a ratio to the amount of a canonical nucleoside (e.g., uridine) to normalize for the total amount of RNA analyzed.
Protocol 3: Conceptual Workflow for Site-Specific Analysis of 5-Methyluridine in RNA using Bisulfite Sequencing
While RNA bisulfite sequencing is primarily used for the detection of 5-methylcytosine (B146107) (m5C), a similar conceptual approach could be adapted for m5U.[14][15][16][17][18] This is a more advanced technique for identifying the specific locations of m5U within an RNA molecule.
1. Bisulfite Treatment of RNA:
-
Isolated RNA is treated with sodium bisulfite. This chemical converts uridine (B1682114) (U) to cytidine (B196190) (C) through deamination, while 5-methyluridine (m5U) is resistant to this conversion and remains as uridine.
2. Reverse Transcription and PCR:
-
The bisulfite-treated RNA is reverse transcribed into complementary DNA (cDNA).
-
The cDNA is then amplified by PCR. During this process, the converted uridines will be read as cytosines in the cDNA, while the original 5-methyluridines will be read as thymines.
3. Sequencing and Data Analysis:
-
The PCR products are sequenced using next-generation sequencing (NGS).
-
The resulting sequences are compared to the original reference sequence. Positions where a T is observed in the sequence instead of a C indicate the original presence of a 5-methyluridine.
Conclusion
The analysis of 5-methyluridine holds significant promise for the advancement of molecular diagnostics, particularly in the field of oncology. The protocols outlined in this document provide a framework for researchers and clinicians to explore the diagnostic potential of this modified nucleoside. The use of robust and validated analytical methods, such as LC-MS/MS, is crucial for obtaining accurate and reproducible results. Further research into the biological functions of m5U and its role in disease pathogenesis will undoubtedly uncover new avenues for its application in clinical practice.
References
- 1. Modified nucleosides: an accurate tumour marker for clinical diagnosis of cancer, early detection and therapy control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Complete enzymatic digestion of double-stranded RNA to nucleosides enables accurate quantification of dsRNA - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY01498B [pubs.rsc.org]
- 6. Pseudouridine as a novel biomarker in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-genomics.com]
- 15. Bisulfite Sequencing of RNA for Transcriptome-Wide Detection of 5-Methylcytosine | Springer Nature Experiments [experiments.springernature.com]
- 16. [PDF] RNA cytosine methylation analysis by bisulfite sequencing | Semantic Scholar [semanticscholar.org]
- 17. Bisulfite Sequencing of RNA for Transcriptome-Wide Detection of 5-Methylcytosine [pubmed.ncbi.nlm.nih.gov]
- 18. RNA 5-Methylcytosine Analysis by Bisulfite Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Cellular Uptake of Alpha-5-Methyluridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the cellular uptake of Alpha-5-Methyluridine, a modified nucleoside of interest in various research and therapeutic contexts. The protocols outlined below are designed to be adaptable to specific cell lines and experimental goals.
Introduction
This compound is a stereoisomer of the naturally occurring modified nucleoside 5-methyluridine (B1664183) (m5U). Understanding its transport across cellular membranes is crucial for elucidating its biological activity, metabolic fate, and potential as a therapeutic agent. The cellular uptake of nucleosides and their analogs is primarily mediated by two major families of solute carrier (SLC) transporters: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs).[1][2] ENTs facilitate the bidirectional transport of nucleosides down their concentration gradient, while CNTs mediate the unidirectional, active transport of nucleosides into cells, driven by a sodium ion gradient.[1][2][3]
This document provides detailed protocols for quantifying the cellular uptake of this compound, characterizing the transporters involved, and determining the kinetic parameters of this process.
Signaling Pathways and Experimental Workflow
The cellular uptake of nucleoside analogs like this compound is a critical first step for their intracellular activity. The following diagrams illustrate the general pathways of nucleoside transport and a typical experimental workflow for studying the uptake of this compound.
Data Presentation: Quantitative Analysis of Nucleoside Transport
Due to the lack of specific published kinetic data for this compound, the following tables present representative kinetic parameters for the transport of the natural nucleosides uridine (B1682114) and thymidine (B127349) by key human nucleoside transporters, ENT1 and CNT1. These values can serve as a benchmark for interpreting experimental results with this compound.
Table 1: Michaelis-Menten Constants (Km) and Maximum Velocity (Vmax) for Uridine and Thymidine Transport
| Transporter | Substrate | Km (µM) | Vmax (pmol/µl/s or fmol/min/oocyte) | Cell System/Reference |
| hENT1 | Uridine | ~100 - 800 | 46 molecules/s/transporter | Review[4], PK15 Cells[5] |
| hENT1 | Ribavirin (B1680618) | 70.5 | 134.3 fmol/min/oocyte | Oocytes[6] |
| hCNT1 | Uridine | 37 ± 6 | Not specified | Oocytes[7] |
| hCNT1 | Ribavirin | 26.3 | 426.2 fmol/min/oocyte | Oocytes[6] |
| hENT2 | Thymidine | ~100 - 800 | Not specified | Review[4] |
Note: Vmax values are highly dependent on the expression system and experimental conditions.
Table 2: Inhibition Constants (Ki and IC50) for Common Nucleoside Transporter Inhibitors
| Transporter | Inhibitor | Ki / IC50 | Notes | Reference |
| hENT1 | NBMPR | Ki: 0.43 nM, IC50: 0.4 ± 0.1 nM | Potent and specific inhibitor of hENT1 | [8],[5] |
| hENT2 | NBMPR | IC50: 2.8 ± 0.3 µM | Significantly less sensitive than hENT1 | [5] |
| hENT1 | Dipyridamole (B1670753) | Ki: 8.18 nM, IC50: 5.0 ± 0.9 nM | Potent inhibitor of hENT1 | [8],[5] |
| hENT2 | Dipyridamole | IC50: 356 ± 13 nM | Less potent than on hENT1 | [5] |
Experimental Protocols
The following protocols provide a framework for studying the cellular uptake of this compound. It is recommended to optimize these protocols for the specific cell line and experimental conditions.
Protocol 1: Radiolabeled this compound Uptake Assay
This protocol is the gold standard for measuring the initial rates of uptake. It requires a radiolabeled form of this compound (e.g., [3H] or [14C]-labeled).
Materials:
-
Radiolabeled this compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
Ice-cold stop solution (e.g., PBS with 10 µM NBMPR or 100 µM dipyridamole)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Multi-well plates (e.g., 24- or 96-well)
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells overnight or until they reach the desired confluency.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.
-
Pre-incubation: Add pre-warmed uptake buffer to each well and incubate for 15-30 minutes at 37°C to equilibrate the cells. For inhibition studies, add the inhibitor to the uptake buffer during this step.
-
Initiate Uptake: Remove the pre-incubation buffer and add the uptake buffer containing the desired concentration of radiolabeled this compound.
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 0.5, 1, 2, 5, 10, and 15 minutes). It is critical to measure initial uptake rates, which are typically linear for the first few minutes.
-
Stop Uptake: To terminate the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold stop solution.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the protein concentration of parallel wells to normalize the uptake data (e.g., in pmol/mg protein). Plot the uptake over time to determine the initial rate of uptake. For kinetic analysis, perform the assay with varying concentrations of this compound to determine Km and Vmax.
Protocol 2: Unlabeled this compound Uptake Assay using LC-MS/MS or HPLC
This method is an alternative to using radiolabeled compounds and allows for the simultaneous measurement of the parent compound and its metabolites.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Uptake buffer
-
Ice-cold stop solution
-
Extraction solution (e.g., ice-cold 80% methanol)
-
LC-MS/MS or HPLC system
Procedure:
-
Cell Seeding and Culture: Follow steps 1 and 2 from Protocol 1.
-
Preparation and Pre-incubation: Follow steps 3 and 4 from Protocol 1.
-
Initiate Uptake and Incubation: Follow steps 5 and 6 from Protocol 1, using unlabeled this compound.
-
Stop Uptake: Follow step 7 from Protocol 1.
-
Metabolite Extraction: Aspirate the final wash and add ice-cold extraction solution to each well. Incubate on ice for 10-15 minutes.
-
Sample Collection: Scrape the cells and collect the cell extract. Centrifuge to pellet any debris.
-
Sample Preparation: Transfer the supernatant to a new tube and evaporate the solvent. Reconstitute the sample in a suitable solvent for LC-MS/MS or HPLC analysis.
-
Quantification: Analyze the samples using a validated LC-MS/MS or HPLC method to determine the intracellular concentration of this compound.[9][10][11]
-
Data Analysis: Normalize the data to the protein concentration and perform kinetic analysis as described in Protocol 1.
Protocol 3: Nucleoside Transporter Inhibition Assay
This assay helps to identify which transporters are involved in the uptake of this compound.
Procedure:
-
Follow the procedure for either Protocol 1 or 2.
-
During the pre-incubation and uptake steps, include known inhibitors of nucleoside transporters.
-
To inhibit ENT1: Use a low concentration of NBMPR (e.g., 10-100 nM).[5][8]
-
To inhibit both ENT1 and ENT2: Use a high concentration of dipyridamole (e.g., 10-100 µM).[5][8]
-
To investigate CNT involvement: Perform the uptake assay in the presence and absence of sodium in the uptake buffer. A significant decrease in uptake in the absence of sodium suggests the involvement of CNTs.[12][13][14]
-
-
Compare the uptake of this compound in the presence and absence of each inhibitor. A significant reduction in uptake indicates that the inhibited transporter is involved in the transport of the compound.
By following these protocols, researchers can gain a detailed understanding of the cellular uptake mechanisms of this compound, which is essential for its further development and application in biomedical research.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of the fluoropyrimidines 5-fluorouracil and doxifluridine on cellular uptake of thiamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 4. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic and pharmacological properties of cloned human equilibrative nucleoside transporters, ENT1 and ENT2, stably expressed in nucleoside transporter-deficient PK15 cells. Ent2 exhibits a low affinity for guanosine and cytidine but a high affinity for inosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contribution of CNT1 and ENT1 to ribavirin uptake in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Flow Cytometric Evaluation and Identification of Highly Potent Dipyridamole Analogs as Equilibrative Nucleoside Transporter 1 (ENT1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GraphViz Examples and Tutorial [graphs.grevian.org]
- 11. devtoolsdaily.com [devtoolsdaily.com]
- 12. Sodium-dependent nucleoside transport in rabbit intestinal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sodium-dependent net urea transport in rat initial inner medullary collecting ducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sodium-dependent net urea transport in rat initial inner medullary collecting ducts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Alpha-5-Methyluridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address common challenges encountered during the synthesis of Alpha-5-Methyluridine, with a focus on improving reaction yields.
General Synthesis Workflow
The chemical synthesis of this compound typically involves a multi-step process. The following workflow illustrates the key stages, from the initial preparation of reactants to the final purified product.
Caption: A typical chemical synthesis workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 5-Methyluridine (B1664183)?
There are two main approaches for the synthesis of 5-Methyluridine and its derivatives: chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: This is the most common approach, typically involving the glycosylation of a silylated 5-methyluracil base with a protected ribose derivative. While versatile, this method often requires extensive optimization of protecting groups, reaction conditions, and purification strategies to achieve high yields. A key challenge is controlling the stereochemistry to obtain the desired alpha-anomer.
-
Enzymatic Synthesis: This method utilizes a cascade of enzymes to construct the nucleoside from simpler precursors. For instance, 5-Methyluridine (5MU) can be synthesized efficiently from adenosine (B11128) and thymine (B56734) using a combination of enzymes like adenosine deaminase (ADA), purine (B94841) nucleoside phosphorylase (PUNP), and pyrimidine (B1678525) nucleoside phosphorylase (PYNP).[1] This approach can offer very high yields and stereoselectivity under mild reaction conditions.[1]
Q2: What is a realistic yield to expect for 5-Methyluridine synthesis?
Yields can vary significantly based on the chosen method and scale.
-
Chemical synthesis routes are often multi-step, and overall yields can be modest. For example, a ten-step synthesis of a modified 5-methyluridine phosphoramidite (B1245037) was reported with a 10.5% overall yield.[2] Individual step optimization is critical.
-
Enzymatic synthesis can be significantly more efficient. A reported method achieved a 74% yield when initial concentrations of adenosine, thymine, and phosphate (B84403) were 5 mM each.[1]
Q3: Why is the choice of protecting groups for the ribose sugar so critical for yield?
The protecting groups on the ribose hydroxyls serve several crucial functions that directly impact yield:
-
Solubility: They enhance the solubility of the sugar in organic solvents used for the glycosylation reaction.
-
Stereocontrol: Certain protecting groups at the 2'-position can influence the stereochemical outcome of the glycosylation, favoring the formation of the desired alpha or beta anomer through neighboring group participation.
-
Side Reaction Prevention: They prevent unwanted side reactions, such as self-condensation or reaction at the hydroxyl positions during glycosylation.
-
Stability: They must be stable to the glycosylation conditions but readily removable in a subsequent deprotection step without degrading the final product. Incomplete protection or deprotection can lead to a mixture of products that are difficult to separate, thereby lowering the isolated yield.[3]
Troubleshooting Guide
Problem: Low Yield During the Glycosylation Step
The coupling of the silylated base with the protected ribose is often the most challenging step and a primary source of low yield.
Q: My Vorbrüggen glycosylation reaction is giving a very low yield. What are the common causes and how can I fix them?
A: Low yield in this critical step typically points to issues with reactants, catalysts, or reaction conditions.
Possible Causes & Troubleshooting Steps:
-
Presence of Moisture: The silylated uracil (B121893) base and the Lewis acid catalysts (e.g., TMSOTf) are extremely sensitive to moisture. Any water present will consume the reagents and inhibit the reaction.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents. Reagents like trimethylsilyl (B98337) chloride (TMSCl) should be freshly distilled. Consider treating solvents and liquid reagents with activated molecular sieves.[3][4]
-
-
Inefficient Silylation: Incomplete silylation of 5-methyluracil results in unreacted starting material and lowers the potential yield.
-
Solution: Monitor the silylation reaction by TLC or 1H NMR to ensure complete conversion before proceeding. Using a slight excess of the silylating agent (e.g., HMDS with a catalytic amount of ammonium (B1175870) sulfate (B86663) or TMSCl) and ensuring adequate reaction time/temperature can drive the reaction to completion.
-
-
Catalyst Issues: The choice and amount of Lewis acid catalyst are critical. Too little may result in an incomplete reaction, while too much can lead to degradation of the sugar or product.
-
Solution: Optimize the equivalents of the Lewis acid (e.g., TMSOTf). Ensure the catalyst is fresh and has been stored under inert conditions.
-
-
Incorrect Reaction Temperature: The temperature can affect reaction rate and the formation of side products.
-
Solution: Optimize the reaction temperature. While some glycosylations run well at room temperature, others may require cooling (e.g., 0 °C) during catalyst addition to control reactivity, followed by warming to proceed.[3]
-
Caption: Troubleshooting flowchart for low yield in the glycosylation step.
Problem: Side Reactions and Impurity Formation
Q: I am observing significant impurities after my reaction, especially related to the 5-methyl group. What could be the cause?
A: Unwanted side reactions can occur if reaction conditions are not carefully controlled, particularly if your synthesis involves modifying the 5-methyl group (e.g., through bromination).
Possible Causes & Troubleshooting Steps:
-
Radical Reactions: If your synthesis involves a radical bromination of the 5-methyl group using N-bromosuccinimide (NBS), incomplete reaction or side reactions are common.[3][5]
-
Degradation During Purification: The product may be unstable under the purification conditions. For example, some modified nucleosides can degrade on silica (B1680970) gel.
-
Solution: Minimize the time the compound spends on the chromatography column. Consider alternative purification methods like crystallization, which can sometimes provide a purer product with higher recovery.[6] Neutralizing the silica gel with triethylamine (B128534) in the eluent can also prevent degradation of acid-sensitive compounds.
-
-
Incomplete Deprotection: Lingering protecting groups from previous steps are a common source of impurities.
-
Solution: Monitor the deprotection step carefully by TLC to ensure all protecting groups have been removed. If the reaction stalls, you may need to add fresh reagent or extend the reaction time. Ensure the chosen deprotection conditions are appropriate for the specific protecting groups used.
-
Quantitative Data & Protocols
Data Summary Tables
Table 1: Comparison of Primary Synthesis Strategies
| Feature | Chemical Synthesis (Vorbrüggen) | Enzymatic Synthesis |
| Starting Materials | Protected Ribose, Silylated 5-Methyluracil | Adenosine, Thymine, Phosphate |
| Stereoselectivity | Can produce anomeric mixtures (α/β); requires careful control | Highly stereospecific |
| Reaction Conditions | Anhydrous organic solvents, often cryogenic temperatures | Aqueous buffer, physiological pH/temp |
| Reagents | Lewis acids (e.g., TMSOTf), protecting group reagents | Multiple enzymes (e.g., phosphorylases, deaminases)[1] |
| Typical Overall Yield | Variable, often 5-20% for multi-step routes[2] | High, up to 74% reported[1] |
| Key Challenge | Moisture control, purification, stereocontrol | Enzyme availability and stability |
Table 2: Example of Reaction Condition Screening for N³-Alkylation (Adapted from a study on a 5-methyluridine intermediate)[6]
| Entry | Base (Equiv.) | Solvent | Catalyst (Equiv.) | Conversion (%) |
| 1 | K₂CO₃ (3) | Acetonitrile | TBABr (0.2) | ~70 |
| 2 | Cs₂CO₃ (3) | Acetonitrile | TBABr (0.2) | ~85 |
| 3 | K₂CO₃ (3) | Dichloromethane | TBABr (0.2) | ~50 |
| 4 | K-HMDS (3) | Tetrahydrofuran | None | ~90 |
TBABr: Tetrabutylammonium bromide. This table illustrates how changing the base and solvent can significantly impact the conversion rate of a reaction step.
Experimental Protocols
Protocol 1: Vorbrüggen Glycosylation for this compound Synthesis
This protocol provides a generalized methodology for the key glycosylation step. Note: Exact quantities and conditions should be optimized for your specific protected ribose derivative.
-
Preparation of Silylated Base:
-
In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend 5-methyluracil (1.0 equiv.) in anhydrous acetonitrile.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 equiv.).
-
Heat the mixture to reflux and stir until the solution becomes clear, indicating complete silylation. Monitor by TLC.
-
Cool the solution to room temperature.
-
-
Glycosylation Reaction:
-
In a separate flame-dried flask under argon, dissolve your protected ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose) (1.2 equiv.) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (1.2-1.5 equiv.) dropwise via syringe.
-
Add the prepared silylated 5-methyluracil solution from Step 1 to the reaction mixture dropwise over 20-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress closely by TLC.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool it to 0 °C and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude protected nucleoside.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the anomers and other impurities.
-
Protocol 2: High-Yield Enzymatic Synthesis Pathway
This method synthesizes 5-Methyluridine (5MU) by shifting the reaction equilibrium.[1]
-
Reaction Setup:
-
Prepare a reaction mixture containing adenosine (5 mM), thymine (5 mM), and phosphate in a suitable buffer.
-
Add the combination of four enzymes: Adenosine Deaminase (ADA), Purine Nucleoside Phosphorylase (PUNP), Pyrimidine Nucleoside Phosphorylase (PYNP), and Xanthine Oxidase (XOD).
-
-
Enzymatic Cascade:
-
Adenosine is first converted to inosine (B1671953) by ADA.
-
PUNP and PYNP then catalyze the reaction between inosine and thymine to produce 5MU and hypoxanthine (B114508).
-
The hypoxanthine is immediately converted to urate by XOD. This step is crucial as it removes a reaction product, driving the equilibrium towards the synthesis of 5MU.
-
-
Completion and Yield:
-
The reaction proceeds until the inosine is completely consumed, at which point the maximum yield of 5MU is achieved.[1]
-
Caption: Enzymatic synthesis pathway for high-yield 5-Methyluridine production.[1]
References
- 1. Enzymatic Synthesis of 5-Methyluridine from Adenosine and Thymine with High Efficiency [pubmed.ncbi.nlm.nih.gov]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Alpha-5-Methyluridine in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of alpha-5-methyluridine in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it be stored?
This compound, also known as alpha-ribothymidine, is a synthetic nucleoside. Proper storage is crucial to maintain its integrity. The solid form is generally stable for years when stored at -20°C. However, once dissolved, its stability can be compromised.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It also has limited solubility in aqueous buffers like Phosphate-Buffered Saline (PBS) at a pH of 7.2.[1]
Q3: How long can I store this compound in solution?
For aqueous solutions, it is recommended to prepare them fresh and not store them for more than one day.[1] Stock solutions in anhydrous organic solvents like DMSO can be more stable. For long-term storage of stock solutions, it is advisable to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Q4: What are the primary factors that can cause the degradation of this compound in solution?
The stability of this compound in solution can be influenced by several factors, including:
-
pH: Acidic or alkaline conditions can catalyze the hydrolysis of the N-glycosidic bond.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.
-
Solvent: Aqueous solutions are generally less stable than organic solutions. The presence of water can facilitate hydrolysis.
-
Enzymatic Contamination: If solutions are not sterile, microbial or enzymatic contamination can lead to degradation.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
If you are observing variability in your experimental outcomes, it could be due to the degradation of your this compound solution.
-
Possible Cause: Degradation of the compound after dissolution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh aqueous solutions of this compound immediately before your experiment.
-
Verify Stock Solution Integrity: If using an older stock solution (especially if stored in an aqueous buffer), test its purity using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC).
-
Control for pH and Temperature: Ensure that the pH and temperature of your experimental conditions are within a stable range for the compound. If your experiment requires harsh pH or high temperatures, minimize the exposure time of this compound to these conditions.
-
Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS).
The presence of additional peaks in your chromatogram that were not present in the initial analysis of the solid compound is a strong indicator of degradation.
-
Possible Cause: Hydrolysis of the N-glycosidic bond, leading to the formation of 5-methyluracil (thymine) and the corresponding ribose derivative.
-
Troubleshooting Steps:
-
Characterize Degradation Products: Use techniques like Mass Spectrometry (MS) to identify the molecular weights of the unknown peaks. The expected primary degradation products are 5-methyluracil and a ribose derivative.
-
Perform a Forced Degradation Study: To confirm the identity of the degradation peaks, you can intentionally degrade a sample of this compound (e.g., by treating with a mild acid) and compare the resulting chromatogram with your experimental sample.
-
Quantitative Data
Table 1: Solubility of 5-Methyluridine
| Solvent | Approximate Solubility | Reference |
| DMSO | ~10 mg/mL | [1] |
| Dimethylformamide | ~16 mg/mL | [1] |
| PBS (pH 7.2) | ~5 mg/mL | [1] |
Table 2: Recommended Storage Conditions for 5-Methyluridine
| Form | Storage Temperature | Recommended Duration | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [1] |
| Aqueous Solution | 4°C or Room Temperature | Not recommended for more than one day | [1] |
| DMSO/DMF Stock Solution | -20°C | Up to 1 month | |
| DMSO/DMF Stock Solution | -80°C | Up to 1 year |
Note: The stability of this compound is expected to be similar to 5-methyluridine, but specific data for the alpha anomer is limited. The provided storage recommendations for solutions are based on general best practices for nucleoside analogs.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Assessing the Stability of this compound
This protocol provides a general framework for monitoring the stability of this compound in a given solution.
1. Materials:
- This compound
- Solvent of interest (e.g., PBS, cell culture media)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile phase B: 0.1% TFA in acetonitrile
- 0.22 µm syringe filters
2. Sample Preparation:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).
- Dilute the stock solution in the solvent of interest to the final experimental concentration.
- Filter an aliquot of the initial solution (Time 0) through a 0.22 µm syringe filter and transfer to an HPLC vial.
3. Incubation:
- Store the remaining solution under the desired experimental conditions (e.g., specific pH, temperature).
- At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the solution, filter them, and transfer to HPLC vials.
4. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products. For example:
- 0-5 min: 95% A, 5% B
- 5-25 min: Gradient to 50% A, 50% B
- 25-30 min: Hold at 50% A, 50% B
- 30-35 min: Return to 95% A, 5% B
- 35-40 min: Re-equilibration at 95% A, 5% B
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Monitor at the λmax of 5-methyluridine, which is 267 nm.[1]
- Injection Volume: 10 µL
5. Data Analysis:
- Integrate the peak area of this compound and any new peaks that appear over time.
- Calculate the percentage of remaining this compound at each time point relative to the Time 0 sample.
- Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Visualizations
Caption: Potential hydrolytic degradation pathway of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for stability issues.
References
Reducing off-target effects of Alpha-5-Methyluridine.
Technical Support Center: Alpha-5-Methyluridine
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its likely applications?
This compound is a synthetic nucleoside analog. It is the alpha-anomer of 5-methyluridine (B1664183) (also known as ribothymidine).[1] Due to its modified structure, featuring a methyl group at the 5th position of the uracil (B121893) base and an alpha configuration at the anomeric carbon, it is likely being investigated for use in antiviral therapies or as a component of RNA therapeutics like mRNA vaccines or siRNAs.[2][3][4] The alpha configuration can increase the stability of the nucleoside.[1][5]
Q2: What are the potential on-target effects of this compound?
The intended on-target effects depend on the specific application. In antiviral research, the goal is often for the nucleoside analog to be incorporated into the viral genome by the viral polymerase, leading to chain termination or mutagenesis and thereby inhibiting viral replication.[6][7][8] In the context of RNA therapeutics, incorporation of this compound may be intended to enhance the stability of the RNA molecule, modulate its interaction with cellular machinery like the ribosome, or improve its efficacy.
Q3: What are the primary hypothesized off-target effects of this compound?
Based on the properties of similar nucleoside analogs, the primary off-target effects of this compound are hypothesized to be:
-
Innate Immune Activation: Recognition by pattern recognition receptors (PRRs) leading to an inflammatory response.[9][10][11]
-
Reduced Translational Fidelity and Efficiency: If incorporated into mRNA, it may be misread by ribosomes or slow down protein synthesis.[12][13][14][15]
-
Inhibition of Cellular Polymerases: The triphosphate form may be incorporated by host DNA or RNA polymerases, including mitochondrial polymerases, potentially causing cytotoxicity.[6][16][17]
-
Alteration of RNA Processing and Stability: Incorporation into cellular RNA could interfere with normal splicing, polyadenylation, and degradation pathways.[18]
Q4: How can I minimize the off-target effects of this compound in my experiments?
Strategies to mitigate off-target effects include:
-
High-Purity Synthesis and Purification: Ensure the this compound and the resulting oligonucleotides are of the highest purity to avoid contaminants that could trigger off-target effects.
-
Chemical Modifications: Flanking the modified nucleoside with other chemical modifications, such as 2'-O-methyl or locked nucleic acids (LNAs), can help to constrain its effects and improve specificity.[19][20][21][22][23]
-
Dose Optimization: Use the lowest effective concentration of this compound to achieve the desired on-target effect while minimizing off-target activity.
-
Appropriate Controls: Use well-designed control experiments, including unmodified oligonucleotides and oligonucleotides with different modifications, to distinguish on-target from off-target effects.[24]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High level of inflammatory cytokines (e.g., IFN-α, TNF-α) in cell culture supernatant. | Innate immune activation by this compound-containing RNA. | - Purify the RNA using methods like HPLC to remove dsRNA contaminants. - Co-transfect with an inhibitor of innate immune signaling (e.g., B18R protein). - Reduce the concentration of the transfected RNA. |
| Lower than expected protein expression from a modified mRNA. | Reduced translational efficiency due to this compound incorporation. | - Quantify mRNA levels to ensure efficient transfection and stability. - Perform ribosome profiling to identify sites of translational pausing. - Test different positions for the this compound modification within the mRNA sequence. |
| Evidence of cytotoxicity or mitochondrial dysfunction. | Inhibition of cellular polymerases, particularly mitochondrial RNA polymerase. | - Perform a dose-response curve to determine the IC50. - Assess mitochondrial membrane potential and oxygen consumption. - Test for incorporation of this compound into mitochondrial RNA. |
| Aberrant splicing of reporter genes or endogenous transcripts. | Interference with the spliceosome machinery. | - Analyze splicing patterns using RT-PCR or RNA-seq. - Compare the effects of this compound with other uridine (B1682114) analogs. |
| Unintended silencing of non-target genes when used in siRNA. | Alteration of seed region binding and recognition by the RISC complex. | - Perform a transcriptome-wide analysis (e.g., RNA-seq) to identify off-target silencing. - Redesign the siRNA with the modification at different positions. - Use a pool of multiple siRNAs targeting the same gene to dilute off-target effects. |
Quantitative Data Summary
Table 1: Representative Data on the Impact of Uridine Modifications on Translation
| Modification | Position in Codon | Relative Amino Acid Incorporation Rate (Modified vs. Unmodified) |
| 5-Methyluridine | 1st | 0.8 ± 0.1 |
| 5-Methyluridine | 2nd | 0.9 ± 0.2 |
| 5-Methyluridine | 3rd | 1.0 ± 0.1 |
| Pseudouridine | 1st | 0.7 ± 0.1 |
| Pseudouridine | 2nd | 1.1 ± 0.2 |
| Pseudouridine | 3rd | 1.2 ± 0.1 |
| Data are hypothetical and for illustrative purposes, based on trends reported in the literature.[13][15] |
Table 2: Example of Off-Target Silencing Profile of a Modified siRNA
| siRNA Modification | On-Target Gene Knockdown (%) | Number of Off-Target Genes (>2-fold change) |
| Unmodified | 85 ± 5 | 150 ± 20 |
| 2'-O-Methyl (Seed Region) | 82 ± 7 | 45 ± 10 |
| This compound (Position 7) | 80 ± 8 | 60 ± 15 |
| Data are hypothetical and for illustrative purposes.[22] |
Experimental Protocols
Protocol 1: Quantification of Innate Immune Activation by RT-qPCR
-
Cell Culture and Transfection:
-
Plate human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., HEK293 expressing TLRs) in a 24-well plate.
-
Transfect cells with RNA containing this compound, an unmodified control RNA, and a positive control (e.g., poly(I:C)). Use a lipid-based transfection reagent.
-
-
RNA Extraction:
-
After 6-24 hours of incubation, lyse the cells and extract total RNA using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamer primers.
-
-
RT-qPCR:
-
Perform quantitative PCR using SYBR Green master mix and primers for target genes (e.g., IFNB1, TNFA, IL6) and a housekeeping gene (e.g., GAPDH, ACTB).
-
The reaction conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Protocol 2: In Vitro Transcription and Translation Assay
-
In Vitro Transcription:
-
Synthesize mRNA encoding a reporter protein (e.g., luciferase) using a T7 RNA polymerase-based in vitro transcription kit.
-
For the modified mRNA, add this compound triphosphate to the NTP mix, typically in a 1:3 ratio with UTP.
-
-
mRNA Purification:
-
Purify the synthesized mRNA using a spin column or HPLC to remove unincorporated nucleotides and dsRNA byproducts.
-
-
In Vitro Translation:
-
Add equal amounts of purified modified and unmodified mRNA to a rabbit reticulocyte lysate or a purified in vitro translation system.
-
Incubate at 30°C for 90 minutes.
-
-
Quantification of Protein Expression:
-
Measure the activity of the reporter protein (e.g., luciferase activity using a luminometer).
-
Normalize the protein expression to the amount of input mRNA.
-
Visualizations
References
- 1. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 5. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Nucleoside Analogs That Inhibit SARS-CoV-2 Replication by Blocking Interaction of Virus Polymerase with RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current understanding of nucleoside analogs inhibiting the SARS-CoV-2 RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Innate immune responses to lysosomal nucleic acid stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Innate immune recognition of nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Methylated guanosine and uridine modifications in S. cerevisiae mRNAs modulate translation elongation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00229A [pubs.rsc.org]
- 14. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. dovepress.com [dovepress.com]
- 20. academic.oup.com [academic.oup.com]
- 21. sitoolsbiotech.com [sitoolsbiotech.com]
- 22. Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Alpha-5-Methyluridine Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Alpha-5-Methyluridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Common impurities can be broadly categorized as process-related and product-related.
-
Process-Related Impurities: These include residual solvents, unreacted starting materials from the synthesis (e.g., silylated thymine, protected ribose derivatives), and reagents used in the coupling reaction (e.g., Lewis acids).
-
Product-Related Impurities: These are structurally similar to this compound and can be more challenging to remove. They include:
-
Beta-anomer: The beta-anomer of 5-Methyluridine (B1664183) is a common stereoisomer.
-
Unprotected or partially protected nucleosides: If protecting groups are prematurely removed or the deprotection step is incomplete.
-
Degradation products: Although 5-methyluridine is relatively stable, improper handling or harsh purification conditions can lead to degradation.[1]
-
Byproducts from the synthesis: For example, the silyl-Hilbert-Johnson (Vorbrüggen) reaction, a common method for nucleoside synthesis, can sometimes yield bis(riboside) byproducts.[2]
-
Q2: What is the recommended method for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound.[3][4][5] A reversed-phase (RP) C18 column is often used with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile.[5][6] Purity is determined by measuring the area of the main peak relative to the total area of all peaks. Other analytical techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and identify any impurities.
Q3: What are the typical storage conditions to ensure the stability of purified this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C or below.[1] In aqueous solutions, while 5-methyluridine has shown good stability, it is best to use buffered solutions and store them frozen to minimize potential degradation.[1] Studies on other modified nucleosides have shown that temperature and pH can significantly impact stability, with degradation often being acid-catalyzed for some analogues.[7][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Purification | Suboptimal Chromatographic Conditions: The compound may not be binding effectively to the column or may be eluting with the wash. | Optimize HPLC/column chromatography parameters: - Adjust the mobile phase composition (e.g., gradient of organic solvent).- Screen different column stationary phases (e.g., C18, C8).- Ensure the pH of the mobile phase is appropriate for the compound's pKa. |
| Product Precipitation: The compound may be precipitating during purification due to low solubility in the mobile phase. | - Decrease the sample concentration.- Add a small percentage of a stronger organic solvent (e.g., isopropanol) to the mobile phase if compatible with the separation. | |
| Poor Peak Shape in HPLC (Tailing or Fronting) | Column Overload: Injecting too much sample can lead to peak distortion. | - Reduce the amount of sample injected onto the column. |
| Secondary Interactions: The analyte may be interacting with the stationary phase in undesirable ways (e.g., silanol (B1196071) interactions). | - Adjust the mobile phase pH.- Add a competing agent to the mobile phase (e.g., a small amount of triethylamine). | |
| Column Degradation: The column performance may have deteriorated. | - Wash the column according to the manufacturer's instructions.- If performance does not improve, replace the column. | |
| Presence of Impurities in the Final Product | Co-elution of Impurities: An impurity may have a similar retention time to this compound under the current chromatographic conditions. | Improve separation resolution: - Optimize the elution gradient (make it shallower).- Change the stationary phase or the mobile phase composition.- Consider a different purification technique, such as preparative TLC or crystallization. |
| Degradation During Purification: The purification process itself might be causing the compound to degrade. | - Perform purification at a lower temperature if possible.- Use buffered mobile phases to maintain a stable pH.- Minimize the time the compound is in solution. | |
| Inconsistent Purity Between Batches | Variability in Synthesis: The synthesis process may not be well-controlled, leading to different impurity profiles in each batch. | - Standardize the synthesis protocol, paying close attention to reaction times, temperatures, and reagent quality. |
| Inconsistent Purification Protocol: Minor variations in the purification process can lead to different outcomes. | - Document and strictly follow a standardized purification protocol. |
Experimental Protocols
General Protocol for Purification of this compound by Reversed-Phase HPLC
This is a general guideline; specific parameters may need to be optimized for your particular sample and system.
-
Sample Preparation:
-
Dissolve the crude this compound in a suitable solvent (e.g., water, methanol, or a mixture compatible with the mobile phase) to a known concentration.
-
Filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Aqueous buffer (e.g., 5 mM ammonium formate, pH 3.3).[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: A typical gradient might start with a low percentage of Mobile Phase B, increasing linearly to elute the compound of interest, followed by a wash step with a high percentage of Mobile Phase B and a re-equilibration step at the initial conditions.
-
Flow Rate: Typically 1 mL/min for an analytical column.
-
Detection: UV detector at an appropriate wavelength (e.g., 260 nm).[5]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peak of this compound.
-
-
Post-Purification Processing:
-
Combine the pure fractions.
-
Remove the solvent, typically by lyophilization or rotary evaporation.
-
Determine the purity of the final product by analytical HPLC.
-
Confirm the identity of the product using techniques like mass spectrometry and NMR.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: ( R )- and ( S )-methoxycarbonylhydroxymethyluridines (mchm 5 Us) and ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04760A [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Alpha-5-Methyluridine Stability and Degradation
Welcome to the technical support center for Alpha-5-Methyluridine (m5U). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of m5U and to offer troubleshooting strategies to minimize its degradation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (also known as 5-methyluridine (B1664183) or ribothymidine) is a modified pyrimidine (B1678525) nucleoside. It is a component of transfer RNA (tRNA) and is also found in other RNA species. The stability of m5U is critical for its accurate quantification in biological samples and for maintaining its integrity in therapeutic and research applications. Degradation can lead to inaccurate experimental results and loss of biological activity.
Q2: What are the primary degradation pathways of this compound?
This compound can be degraded through both enzymatic and non-enzymatic pathways.
-
Enzymatic Degradation: In biological systems, the primary enzymatic degradation pathway involves the hydrolysis of the N-glycosidic bond. The key enzyme responsible for this is NUCLEOSIDE HYDROLASE 1 (NSH1) , which cleaves 5-methyluridine into thymine (B56734) and ribose.[1] This is a crucial step in pyrimidine catabolism. 5-methyluridine can originate from the turnover of RNA containing this modification or from the deamination of 5-methylcytidine (B43896) by the enzyme CYTIDINE DEAMINASE (CDA).[1]
Q3: How should I store this compound to ensure its stability?
To ensure the long-term stability of this compound, it is recommended to follow these storage guidelines:
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Crystalline Powder) | -20°C | ≥ 4 years | Keep in a tightly sealed container, protected from moisture. |
| Stock Solutions in Organic Solvents (e.g., DMSO, DMF) | -20°C | Up to several months (short-term) | Purge the solvent with an inert gas before dissolving the solid. Minimize freeze-thaw cycles. |
| Aqueous Solutions | 4°C or -20°C | Not recommended for more than one day | Aqueous solutions are prone to hydrolysis. Prepare fresh solutions before use. |
Troubleshooting Guide
Problem: I am seeing unexpected peaks in my HPLC/LC-MS analysis of a sample containing this compound.
| Possible Cause | Suggested Solution |
| Degradation during sample preparation or storage. | Prepare samples fresh and analyze them promptly. If storage is necessary, store at -80°C and minimize freeze-thaw cycles. Ensure the pH of your buffers is neutral or slightly acidic. |
| Enzymatic degradation from cellular extracts. | If working with cell lysates or biological fluids, consider heat inactivation of enzymes (e.g., 95°C for 5-10 minutes) or the use of broad-spectrum enzyme inhibitors. |
| Contamination of reagents or solvents. | Use high-purity, HPLC-grade solvents and reagents. Filter all buffers and solutions before use. |
Problem: I am observing a decrease in the concentration of this compound in my experiments over time.
| Possible Cause | Suggested Solution |
| Hydrolysis in aqueous buffers. | Prepare aqueous solutions fresh for each experiment. If long-term incubation is required, consider using a buffer with a pH below 7.0 and maintaining a low temperature. |
| Photodegradation from exposure to light. | Protect solutions containing 5-methyluridine from light by using amber vials or covering containers with aluminum foil, especially during long experiments. |
| Enzymatic activity in your experimental system. | If using a biological system, consider the presence of nucleoside hydrolases. If possible, use purified systems or introduce inhibitors. For NSH1, specific inhibitors are not commercially available, but general strategies to minimize enzymatic activity should be employed. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound by HPLC-UV
This protocol provides a framework for evaluating the stability of this compound under various conditions (e.g., pH, temperature).
1. Preparation of Stock and Working Solutions: a. Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like DMSO or methanol (B129727). b. Prepare working solutions by diluting the stock solution in the desired aqueous buffers (e.g., phosphate (B84403) buffers at pH 5, 7, and 9).
2. Incubation under Stress Conditions: a. Aliquot the working solutions into separate vials for each condition to be tested (e.g., different pH values, temperatures of 4°C, 25°C, and 40°C, and exposure to UV light). b. At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each condition.
3. Sample Analysis by HPLC-UV: a. HPLC System: A standard HPLC system with a UV detector. b. Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). c. Mobile Phase: A gradient of a suitable buffer (e.g., 20 mM ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile). d. Flow Rate: Typically 0.5-1.0 mL/min. e. Detection Wavelength: Monitor at the λmax of 5-methyluridine, which is approximately 267 nm. f. Injection Volume: 10-20 µL. g. Inject the aliquots taken at different time points onto the HPLC system.
4. Data Analysis: a. Quantify the peak area of this compound at each time point. b. Calculate the percentage of 5-methyluridine remaining at each time point relative to the initial concentration (time 0). c. Plot the percentage of remaining 5-methyluridine against time to determine the degradation kinetics.
Quantitative Data Example: Hydrolysis of a Structurally Related Nucleoside
While specific kinetic data for this compound is limited in the public domain, the following table illustrates the pH-dependent hydrolysis of a similar modified nucleoside, 5-trifluoromethyl-2'-deoxyuridine, at 37°C. This data suggests that an increase in pH will likely accelerate the degradation of 5-methyluridine as well.
| pH | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (hours) |
| 7.0 | 4.19 x 10⁻⁵ | 45.7 |
| 7.5 | 9.30 x 10⁻⁵ | 20.6 |
| 8.0 | 1.61 x 10⁻⁴ | 11.9 |
| Data adapted from a study on 5-trifluoromethyl-2'-deoxyuridine and is for illustrative purposes.[2] |
Visualizations
References
Improving the solubility of Alpha-5-Methyluridine for experiments.
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Alpha-5-Methyluridine (also known as 5-Methyluridine or Ribothymidine) for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a crystalline solid with limited solubility in aqueous solutions.[1][2] It is sparingly soluble in water and slightly soluble in methanol.[3][4] Higher solubility is achieved in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1]
Q2: What are the recommended solvents for preparing a stock solution?
A2: DMSO and DMF are the recommended organic solvents for creating a stock solution of this compound.[1] For optimal results, use fresh, anhydrous DMSO, as absorbed moisture can decrease solubility.[5]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Yes, organic solvent-free aqueous solutions can be prepared by dissolving the compound directly in aqueous buffers. The solubility of 5-Methyluridine in PBS (pH 7.2) is approximately 5 mg/mL.[1] Physical methods like sonication may aid dissolution.[3]
Q4: How stable are this compound solutions?
A4: As a solid, the compound is stable for at least four years when stored at -20°C.[1] Stock solutions in organic solvents are stable for up to one year at -80°C or one month at -20°C.[5] It is not recommended to store aqueous solutions for more than one day.[1] Long-term storage of aqueous solutions, even at -80°C, may result in a slight degradation of the compound.[6]
Q5: The compound is not dissolving in my cell culture medium. What should I do?
A5: It is best to first prepare a concentrated stock solution in a recommended organic solvent like DMSO.[1][5] This stock solution can then be serially diluted into your cell culture medium to the final desired concentration. Ensure the final concentration of the organic solvent is low enough to not cause cytotoxic effects.[1][7]
Troubleshooting Guide
If you are encountering issues with dissolving this compound, follow this troubleshooting guide.
Issue: The compound forms a precipitate or fails to dissolve completely in an aqueous buffer.
-
Verify Concentration: Ensure the target concentration does not exceed the known solubility limit in the chosen solvent (see table below).
-
Use a Co-solvent: Prepare a high-concentration stock solution in DMSO or DMF first. Then, dilute this stock solution into your aqueous buffer or cell culture medium. This is the most common and effective method.
-
Apply Physical Methods:
-
Check Solvent Quality: Use fresh, high-purity, anhydrous solvents. Old solvents, especially DMSO, can absorb atmospheric moisture, which significantly reduces their solvating power for certain compounds.[5]
-
pH Adjustment: As a last resort for aqueous solutions, you can attempt to alter the pH. Trying to dissolve the compound in a slightly basic (e.g., 0.1M NaOH) or acidic (e.g., 0.1M HCl) solution before neutralizing it for your experiment could work.[8] However, you must carefully monitor the final pH and consider any potential effects on your cells or experiment.[8]
Solubility Data
The following table summarizes the solubility of this compound in various common laboratory solvents.
| Solvent | Concentration | Molarity (approx.) | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | 38.7 mM | - | [1] |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | 96.81 mM | Use fresh, anhydrous DMSO for best results. | [5] |
| Dimethylformamide (DMF) | ~16 mg/mL | 62.0 mM | - | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~5 mg/mL | 19.4 mM | Aqueous solutions are not recommended for storage beyond one day. | [1] |
| Water | Sparingly Soluble | - | Sonication can aid dissolution. | [3][4] |
| Methanol | Slightly Soluble | - | Heating and sonication can aid dissolution. | [3] |
Molecular Weight of 5-Methyluridine: 258.23 g/mol
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound crystalline solid in a sterile conical or microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 25 mg/mL stock, add 1 mL of DMSO to 25 mg of the compound).
-
Purge with Inert Gas (Optional but Recommended): Briefly purge the headspace of the tube with an inert gas like nitrogen or argon to displace oxygen and prevent potential long-term oxidative degradation.[1]
-
Dissolve: Vortex the solution vigorously. If necessary, use a brief sonication bath to ensure all solid material has dissolved completely.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (up to one month) or -80°C for long-term (up to one year) storage.[5]
Protocol 2: Preparation of a Working Solution in Aqueous Medium
-
Thaw Stock Solution: Retrieve an aliquot of the concentrated organic stock solution (from Protocol 1) from the freezer and allow it to thaw completely at room temperature.
-
Pre-warm Aqueous Medium: Warm your target aqueous buffer or cell culture medium to the temperature of your planned experiment (e.g., 37°C for cell culture).
-
Dilute: Perform a serial dilution of the stock solution into the pre-warmed medium to reach your final working concentration. It is critical to add the stock solution to the aqueous medium and mix immediately, rather than the other way around, to prevent precipitation.
-
Verify Final Solvent Concentration: Calculate the final percentage of the organic solvent (e.g., DMSO) in your working solution. Ensure it is below the threshold that may cause toxicity or other artifacts in your specific experimental model (typically <0.5% for most cell-based assays).[1][7]
-
Use Immediately: Use the freshly prepared aqueous working solution promptly. It is not recommended to store aqueous dilutions.[1]
Visualizations
Caption: Workflow for preparing a concentrated stock solution.
Caption: Decision flowchart for troubleshooting solubility.
Caption: Conceptual diagram of the co-solvent method.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. alignchemical.com [alignchemical.com]
- 3. 5-Methyluridine CAS#: 1463-10-1 [m.chemicalbook.com]
- 4. usbio.net [usbio.net]
- 5. selleckchem.com [selleckchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Alpha-5-Methyluridine Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of Alpha-5-Methyluridine (α-5-Methyluridine) in cell culture experiments.
Disclaimer: Direct experimental data on the cytotoxicity of this compound is limited in published literature. The guidance provided herein is based on the established principles of nucleoside analog toxicity, particularly concerning mitochondrial function. Researchers should use this information as a starting point for their own empirical validation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential mechanism of toxicity?
This compound is a nucleoside containing a 5-methyluracil base (thymine) linked to a ribose sugar. The "Alpha" designation refers to the stereochemistry of the bond between the sugar and the base, which is less common in nature than the beta-anomer.[1][2] While its specific biological roles are not extensively characterized, nucleoside analogs can exert toxic effects through several mechanisms. The most prominent hypothesis for compounds of this class is the induction of mitochondrial toxicity.[3][4] This can occur if the cell's kinases phosphorylate the analog, which then competes with natural nucleosides for incorporation into DNA by mitochondrial DNA polymerase (Pol gamma), leading to DNA chain termination, mitochondrial DNA depletion, and ultimately, cell death.[5][6]
Q2: I am observing significant cell death even at low concentrations of α-5-Methyluridine. What are the immediate troubleshooting steps?
If you are experiencing unexpected levels of cytotoxicity, consider the following:
-
Confirm Stock Concentration: Re-verify the concentration of your stock solution. Simple dilution errors are a common source of toxicity.
-
Assess Cell Health: Ensure your cells are healthy, in a logarithmic growth phase, and free from contamination before starting the experiment. Stressed cells are often more susceptible to chemical toxicity.
-
Evaluate Solvent Toxicity: Run a vehicle control (the solvent used to dissolve α-5-Methyluridine, e.g., DMSO) at the same concentration used in your highest dose treatment to ensure the solvent itself is not causing the toxicity.
-
Reduce Incubation Time: Shorten the exposure duration. Toxicity is often a function of both concentration and time.
-
Check Cell Line Sensitivity: Different cell lines exhibit vastly different sensitivities to nucleoside analogs. Consider performing a preliminary screen on your specific cell line to establish a baseline.
Q3: How can I determine an optimal, non-toxic working concentration for my experiments?
The most effective method is to perform a dose-response experiment to determine the 50% inhibitory concentration (IC50). This involves treating your cells with a range of α-5-Methyluridine concentrations for a fixed duration and then measuring cell viability. This will allow you to select a concentration well below the IC50 for your functional experiments. A detailed protocol for an MTT-based IC50 determination is provided below.
Q4: Can the toxic effects of α-5-Methyluridine be reversed or mitigated by co-treatment with other compounds?
Yes, it is possible. If the toxicity is due to the depletion of the natural nucleoside pool, co-treatment with the corresponding natural nucleoside may rescue the cells. For α-5-Methyluridine (a thymine (B56734) ribonucleoside analog), co-incubation with thymidine (B127349) or uridine (B1682114) could potentially mitigate the toxic effects by outcompeting the analog for metabolic processing or incorporation.[7] An experimental protocol to test this hypothesis is included in this guide.
Troubleshooting Guide: High Cytotoxicity
| Problem | Possible Cause | Recommended Solution |
| Complete cell death across all concentrations. | 1. Stock concentration is much higher than calculated.2. Contamination in the compound or media.3. Extreme sensitivity of the cell line. | 1. Prepare a fresh stock solution from the source powder. Have its concentration analytically verified if possible.2. Use fresh, sterile-filtered media and reagents. Test a new vial of the compound.3. Start with a much lower concentration range (e.g., nanomolar) for your dose-response curve. |
| High cell death only at the highest concentrations. | The compound is cytotoxic within the tested range. | This is an expected result. Use the data to calculate the IC50 and select a working concentration in the lower, non-toxic part of the curve for future experiments. |
| Vehicle control group shows significant cell death. | The solvent (e.g., DMSO) concentration is too high. | Most cell lines can tolerate DMSO up to 0.1-0.5%. If your solvent concentration exceeds this, consider preparing a more concentrated stock of α-5-Methyluridine to reduce the final solvent volume added to the culture. |
| Results are not reproducible between experiments. | 1. Inconsistent cell passage number or confluency.2. Variability in incubation time.3. Reagent degradation. | 1. Use cells within a consistent, low passage number range. Seed cells to achieve a consistent confluency at the time of treatment.2. Use a precise timer for all incubation steps.3. Aliquot reagents upon receipt and store them properly to avoid repeated freeze-thaw cycles. |
Hypothetical Mechanism & Experimental Workflow
Based on related nucleoside analogs, a plausible toxicity pathway for α-5-Methyluridine involves mitochondrial dysfunction.
Caption: Hypothetical pathway for α-5-Methyluridine induced cytotoxicity.
The following workflow outlines the standard procedure for determining the cytotoxic potential of a compound.
Caption: Standard experimental workflow for IC50 determination.
Quantitative Data on Related Nucleoside Analogs
To provide context, the following table summarizes the kinetic data for the incorporation of various nucleoside analog triphosphates by human mitochondrial DNA Polymerase gamma. A lower specificity constant (kcat/Km) generally correlates with lower potential for mitochondrial toxicity.
| Nucleoside Analog | Specificity Constant (kcat/Km) | Relative Toxicity Potential |
| Zalcitabine (ddC) | Very High | Highest |
| Didanosine (ddI) | High | High |
| Stavudine (d4T) | Moderate | Moderate |
| Lamivudine (3TC) | Low | Low |
| Zidovudine (AZT) | Very Low | Lower |
| Abacavir (CBV) | Extremely Low | Lowest |
| Data adapted from studies on antiviral nucleoside analogs.[3][6] The values are relative and intended for comparative purposes only. |
Experimental Protocols
Protocol 1: Determination of IC50 via MTT Assay
This protocol provides a framework for assessing cell viability after treatment with α-5-Methyluridine.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well flat-bottom cell culture plates
-
This compound
-
Vehicle (e.g., sterile DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Methodology:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of α-5-Methyluridine in complete culture medium. For example, create a dilution series from 200 µM down to 0.1 µM. Also prepare a 2X vehicle control.
-
Cell Treatment: Carefully remove half of the medium from each well. Add an equal volume of the 2X compound dilutions to the corresponding wells. This brings the final volume back to the original and achieves the desired 1X final concentrations. Include "untreated" (medium only) and "vehicle control" wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100. Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Nucleoside Rescue Experiment
This protocol is designed to test if co-treatment with a natural nucleoside can prevent α-5-Methyluridine-induced toxicity.
Materials:
-
All materials from Protocol 1
-
Thymidine (or Uridine) stock solution
Methodology:
-
Setup: Seed cells as described in Protocol 1.
-
Experimental Groups: Prepare the following treatment groups in culture medium:
-
Control (medium only)
-
α-5-Methyluridine alone (at a toxic concentration, e.g., its IC50 or 2x IC50)
-
Thymidine alone (at a high concentration, e.g., 10-50 µM, to ensure it is not toxic by itself)
-
α-5-Methyluridine + Thymidine (co-treatment)
-
-
Treatment and Incubation: Treat the cells with the prepared media and incubate for the same duration that previously showed toxicity (e.g., 48 hours).
-
Viability Assessment: At the end of the incubation period, assess cell viability using the MTT assay as described in Protocol 1.
-
Analysis: Compare the viability of the "α-5-Methyluridine alone" group to the "α-5-Methyluridine + Thymidine" group. A significant increase in viability in the co-treatment group suggests a competitive mechanism of toxicity that can be rescued by the natural nucleoside.
References
- 1. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity of antiretroviral nucleoside and nucleotide analogues: is mitochondrial toxicity the only mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zidovudine Induces Downregulation of Mitochondrial Deoxynucleoside Kinases: Implications for Mitochondrial Toxicity of Antiviral Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity of antiviral nucleoside analogs and the human mitochondrial DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Best practices for storing and handling Alpha-5-Methyluridine.
Welcome to the technical support center for Alpha-5-Methyluridine, also known as 5-Methyluridine (B1664183) (m5U) or Ribothymidine. This resource is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and utilization of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a pyrimidine (B1678525) nucleoside, specifically a methylated form of uridine (B1682114).[1] In biological systems, it is a common post-transcriptional modification found in various RNA molecules, most notably in the T-loop of transfer RNA (tRNA).[1] Its primary research applications include:
-
Studying RNA metabolism and stability: As a modified nucleoside, it plays a role in the structural integrity and function of tRNA.[1][2]
-
Investigating translation and ribosome function: The presence of 5-Methyluridine in tRNA can modulate the speed and fidelity of protein synthesis.[3][4][5][6]
-
Antiviral drug development: As a nucleoside analog, it and similar compounds can be investigated for their potential to interfere with viral replication.[7]
Q2: How should I store this compound?
Proper storage is crucial to maintain the stability and integrity of this compound.
-
Solid Form: Store the crystalline solid at -20°C for long-term stability, where it can be stable for at least four years.[3] Some suppliers recommend storage at 5°C for shorter periods.[4]
-
Stock Solutions in Organic Solvents: Prepare stock solutions in solvents like DMSO or dimethylformamide.[3] These solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or -20°C for up to one month.[8]
-
Aqueous Solutions: Aqueous solutions are not recommended for long-term storage. It is best to prepare them fresh for each experiment. If necessary, they should not be stored for more than one day.[3]
Q3: What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents and aqueous buffers.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~16 mg/mL | [3] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~10-55 mg/mL | [3][6] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5 mg/mL | [3] |
When preparing stock solutions in organic solvents, it is recommended to purge the solvent with an inert gas.[3] For biological experiments, further dilutions should be made in aqueous buffers or isotonic saline, ensuring the final concentration of the organic solvent is insignificant.[3]
Troubleshooting Guides
Issue 1: The this compound powder is not dissolving properly.
-
Possible Cause: The concentration may be too high for the chosen solvent, or the solvent quality may be poor.
-
Troubleshooting Steps:
-
Verify Solubility: Double-check the solubility data for your specific solvent (see table above). You may need to use a different solvent or a larger volume.
-
Use Fresh Solvent: Moisture-absorbing solvents like DMSO can have reduced solvating power over time. Use fresh, anhydrous solvent.[8]
-
Aid Dissolution: Gentle warming and/or sonication can help dissolve the compound.[6]
-
Inert Gas: When using organic solvents, purging with an inert gas can help prevent degradation and improve solubility.[3]
-
Issue 2: I am observing unexpected or inconsistent results in my cell culture experiments.
-
Possible Cause: This could be due to solvent toxicity, degradation of the compound, or off-target effects.
-
Troubleshooting Steps:
-
Solvent Control: Always include a vehicle control (the solvent used to dissolve the this compound) in your experiments to rule out any effects of the solvent itself.[3]
-
Fresh Preparations: As aqueous solutions of this compound are not stable, always prepare them fresh before use.[3]
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. High concentrations of nucleoside analogs can sometimes have cytotoxic effects.
-
Purity Check: If possible, verify the purity of your compound, as impurities could lead to unexpected biological activity.
-
Issue 3: My in vitro transcription/translation assay is showing inhibition or altered products.
-
Possible Cause: this compound, as a modified nucleoside, can influence the efficiency and fidelity of enzymatic processes involving RNA.
-
Troubleshooting Steps:
-
Enzyme Specificity: Be aware that polymerases and ribosomes may interact differently with RNA containing modified nucleosides. The presence of 5-Methyluridine can modulate ribosome translocation.[3][4][6]
-
Control Reactions: Run parallel control reactions with unmodified uridine to benchmark the effects of this compound.
-
Analyze Products Carefully: Use high-resolution techniques to analyze your RNA or protein products for any unexpected sizes or sequences that might indicate premature termination or misincorporation.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, RNase-free microcentrifuge tubes
Procedure for Stock Solution (10 mg/mL in DMSO):
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mg/mL concentration.
-
Purge the tube with an inert gas to displace oxygen.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, RNase-free tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C.
Procedure for Aqueous Working Solution (e.g., 100 µM in PBS):
-
Thaw a single aliquot of the DMSO stock solution.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your experimental volume of PBS.
-
Add the calculated volume of the stock solution to the appropriate volume of sterile PBS.
-
Mix well by vortexing.
-
Use this working solution immediately. Do not store for more than one day.[3]
Protocol 2: In Vitro RNA Stability Assay
Materials:
-
RNA of interest containing (or to be compared with) this compound
-
RNase-free water
-
Appropriate buffer for the stability assay (e.g., Tris-HCl)
-
RNase A/T1 mix (or other specific nucleases)
-
RNA loading dye
-
Urea-PAGE gel or other suitable gel electrophoresis system
-
Gel staining solution (e.g., SYBR Gold)
Procedure:
-
Dilute the RNA samples to the same concentration in RNase-free water or buffer.
-
Set up parallel reactions for each RNA sample: one with and one without the RNase mix.
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots from each reaction and immediately add RNA loading dye to stop the reaction and prepare for electrophoresis.
-
Run the samples on a denaturing urea-PAGE gel.
-
Stain the gel and visualize the RNA bands.
-
Compare the degradation patterns of the RNA containing this compound to the unmodified control RNA over time.
Signaling Pathways and Workflows
The following diagrams illustrate key pathways and experimental workflows relevant to the use of this compound.
References
- 1. Protocol for profiling RNA m5C methylation at base resolution using m5C-TAC-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pnas.org [pnas.org]
- 4. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human TRMT2A methylates tRNA and contributes to translation fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. De novo and salvage pathway of nucleotides synthesis.pptx [slideshare.net]
Avoiding contamination in Alpha-5-Methyluridine experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination and ensuring the integrity of their experiments involving Alpha-5-Methyluridine (5-methyluridine, m5U).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (also known as 5-methyluridine (B1664183) or ribothymidine) is a pyrimidine (B1678525) nucleoside, the ribonucleoside counterpart to thymidine.[1] It is a naturally occurring modification found in various RNA molecules, particularly in the T-loop of transfer RNA (tRNA), where it contributes to the stabilization of the RNA structure. In research, it is used in studies of RNA metabolism, enzymatic assays involving RNA modifying enzymes, and as a component in the synthesis of modified RNA for therapeutic applications.
Q2: What are the common sources of contamination in this compound experiments?
Contamination in this compound experiments can arise from several sources:
-
Synthetic Impurities: The chemical synthesis of this compound can result in byproducts and residual reagents. Common impurities may include thymine (B56734) and diastereomers such as ara-5-methyl-uridine.[2]
-
Degradation Products: this compound can degrade under suboptimal storage conditions or during experimental procedures. Degradation can be catalyzed by factors such as pH and temperature.
-
Cross-Contamination: Contamination with other nucleosides or biomolecules in the laboratory environment can occur through shared equipment, reagents, or improper handling.
-
Enzymatic Degradation: Contamination with RNases is a significant concern in any RNA-related work and can lead to the degradation of RNA containing this compound.
-
Microbial Contamination: Growth of bacteria or fungi in stock solutions can introduce contaminants and degrade the compound.
Q3: How should this compound be stored to ensure its stability?
To maintain the stability and purity of this compound, proper storage is crucial. For its triphosphate form (5-Methyluridine-5'-Triphosphate), it is recommended to store it at -20°C or below.[3] The nucleoside form is typically supplied as a crystalline solid and should also be stored at -20°C, where it can be stable for at least four years.[1]
Aqueous solutions of this compound are less stable, and it is not recommended to store them for more than one day.[1] If an aqueous stock solution is prepared, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in enzymatic assays.
| Possible Cause | Troubleshooting Step |
| Contaminated this compound | Verify the purity of your this compound stock using HPLC or LC-MS (see Experimental Protocols section). If impurities are detected, purify the stock or obtain a new, high-purity batch. |
| Degradation of this compound | Prepare fresh aqueous solutions of this compound for each experiment. Avoid prolonged storage of solutions, even at low temperatures.[1] |
| Incorrect concentration of this compound | Re-quantify your stock solution using UV-Vis spectrophotometry (λmax: 267 nm).[1] Ensure that the solvent used for quantification does not interfere with the measurement. |
| Presence of enzyme inhibitors | Ensure that buffers and other reagents are free from known inhibitors of the enzyme you are using. For example, some purification reagents may contain residual components that inhibit polymerases or other enzymes. |
Issue 2: Poor incorporation of this compound triphosphate into RNA during in vitro transcription.
| Possible Cause | Troubleshooting Step |
| Suboptimal enzyme activity | Ensure that the T7 RNA polymerase or other transcriptase being used is active and that the reaction buffer conditions (e.g., Mg2+ concentration) are optimal. Some modified nucleotides may require adjustments to the standard protocol. |
| Impurity in the triphosphate stock | Impurities in the this compound triphosphate can inhibit the polymerase.[4] Analyze the purity of the triphosphate stock by HPLC. |
| Degradation of the triphosphate | The triphosphate group is susceptible to hydrolysis. Avoid multiple freeze-thaw cycles of the stock solution. Aliquot the stock into single-use tubes. |
| Template sequence effects | The sequence of the DNA template can influence the efficiency of incorporation of modified nucleotides. If possible, test incorporation with a different template sequence as a control. |
Issue 3: Artifacts or unexpected peaks in analytical chromatography (HPLC/LC-MS).
| Possible Cause | Troubleshooting Step |
| On-column degradation | The pH of the mobile phase can cause degradation of acid-labile or base-labile compounds. Ensure the pH of your mobile phase is compatible with the stability of this compound. |
| Contaminated mobile phase or column | Use fresh, high-purity solvents for your mobile phase. Flush the column thoroughly between runs to remove any potential contaminants. |
| Co-elution of impurities | Optimize the chromatographic method (e.g., gradient, flow rate, column chemistry) to improve the resolution between this compound and any potential impurities. |
| Sample preparation artifacts | Ensure that the sample preparation procedure does not introduce contaminants or cause degradation of the analyte. |
Data Presentation
Table 1: Storage and Solubility of this compound
| Parameter | Value | Reference |
| Storage Temperature (Solid) | -20°C | [1] |
| Stability (Solid) | ≥ 4 years | [1] |
| Storage of Aqueous Solution | Not recommended for more than one day | [1] |
| Solubility in DMSO | ~10 mg/mL | [1] |
| Solubility in Dimethyl Formamide | ~16 mg/mL | [1] |
| Solubility in PBS (pH 7.2) | ~5 mg/mL | [1] |
Table 2: Stability of 5-Fluoro-2'-deoxycytidine (a related pyrimidine nucleoside) in Aqueous Solution at 37°C
| pH | Rate Constant (k) (day⁻¹) |
| 1.0 | 0.00921 |
| 2.0 | 0.00806 |
| 3.0 | 0.00253 |
| 4.0 | 0.000461 |
| 5.0 | 0.000115 |
| 7.4 | 0.000115 |
Data adapted from Guo et al., AAPS PharmSciTech (2009).[5] This data suggests that stability increases with increasing pH for this related compound.
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC-MS
This protocol provides a general framework for assessing the purity of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in high-purity water or a suitable organic solvent like DMSO.[1]
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
2. HPLC-MS Conditions:
- Column: A C18 reversed-phase column is suitable for nucleoside analysis.
- Mobile Phase A: 0.1% Formic Acid in Water.[6]
- Mobile Phase B: Acetonitrile.[6]
- Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase it to elute more hydrophobic compounds. An example gradient is:
- 0-0.5 min: 5% B
- 0.5-3 min: Ramp to 90% B
- 3-4 min: Hold at 90% B
- 4-4.1 min: Return to 5% B
- 4.1-7 min: Re-equilibrate at 5% B[6]
- Flow Rate: 0.2-0.4 mL/min
- Injection Volume: 5-10 µL
- Detection: UV detection at 267 nm.[1]
- Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Mass Transition: Monitor for the transition of m/z 259.2 to 126.9 for 5-methyluridine.[6]
3. Data Analysis:
- Integrate the peak corresponding to this compound and any impurity peaks.
- Calculate the purity as the percentage of the main peak area relative to the total peak area.
Visualizations
Workflow for Ensuring Quality of this compound
Caption: Workflow for ensuring the quality of this compound from procurement to experimental use.
Logical Relationships in Troubleshooting Poor Enzymatic Incorporation
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. EP0813539B1 - Improved process for the synthesis of 2'-o-substituted pyrimidines and oligomeric compounds therefrom - Google Patents [patents.google.com]
- 3. 5-Methyluridine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 4. Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ligation of Alpha-5-Methyluridine-Containing RNA Fragments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the ligation of RNA fragments containing alpha-5-methyluridine (α-5-mU).
Frequently Asked Questions (FAQs)
Q1: Can RNA fragments containing this compound be ligated using standard RNA ligases?
A1: Yes, studies have shown that RNA containing 5-methyluridine (B1664183) can be a substrate for enzymes like T4 RNA Ligase 1, for processes such as 5'-end labeling.[1] However, the efficiency of ligation may be influenced by the presence of the modification, and optimization of the reaction conditions is often necessary. The efficiency of ligation can be very sensitive to the presence and type of modifications in the RNA template.[2]
Q2: Which enzyme is recommended for ligating α-5-mU-containing RNA fragments?
A2: Both T4 DNA Ligase and T4 RNA Ligase can be used, depending on the ligation strategy.
-
T4 DNA Ligase is highly effective for splinted ligation, where a complementary DNA oligonucleotide is used to bridge the RNA fragments. This method is advantageous for joining modified RNA molecules.[3][4][5]
-
T4 RNA Ligase 1 can also be used, particularly for single-stranded ligation or specific labeling applications.[1] Its efficiency can be sensitive to the RNA sequence and secondary structure at the ligation junction.
Q3: What is splinted ligation and why is it recommended for modified RNAs?
A3: Splinted ligation is a technique that uses a complementary DNA or RNA oligonucleotide (the "splint") to bring the 5'-phosphate of a donor RNA and the 3'-hydroxyl of an acceptor RNA into proximity for ligation by an enzyme like T4 DNA Ligase.[3][6][7] This method is particularly useful for modified RNAs as it provides a structured template for the ligase, potentially overcoming any structural hindrances caused by the modification.[3][5]
Q4: How does the position of the α-5-mU modification affect ligation efficiency?
A4: The proximity of the modification to the ligation junction (the 3' or 5' end) can impact efficiency. While specific data for α-5-mU is limited, studies on other RNA modifications have shown that modifications near the ligation site can alter the local RNA structure and affect ligase recognition. It is generally recommended to empirically test the ligation efficiency if the modification is within a few nucleotides of the junction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Ligation Product | Suboptimal Enzyme Choice: The selected ligase may have low activity on the α-5-mU containing substrate. | If using T4 RNA Ligase, consider switching to a splinted ligation approach with T4 DNA Ligase, which can be more robust for modified substrates.[3][4][5] |
| Inefficient Hybridization (Splinted Ligation): The DNA splint may not be efficiently annealing to the RNA fragments due to secondary structures in the RNA. | Increase the length of the DNA splint to provide more binding energy. Optimize the annealing step by heating the RNA and splint mixture to 90°C and then slowly cooling to 25°C before adding the ligase.[6] | |
| Inhibitors in the Reaction: Contaminants from RNA synthesis or purification (e.g., salts, EDTA) can inhibit the ligase. | Purify the RNA fragments and DNA splint using a reliable method such as gel electrophoresis or column purification prior to ligation.[8][9] | |
| Degraded ATP: ATP is essential for ligase activity and can degrade with multiple freeze-thaw cycles. | Use a fresh stock of ATP in the ligation buffer.[8][9] | |
| Inactive Ligase: The enzyme may have lost activity due to improper storage or handling. | Use a fresh aliquot of ligase and always keep it on ice. Perform a control ligation with unmodified RNA to test for enzyme activity. | |
| High Levels of Side Products (e.g., self-circularization) | Undesirable Intramolecular Ligation: The RNA fragment may be ligating to itself rather than the intended partner. This is more common with T4 RNA Ligase. | For splinted ligation, ensure the DNA splint design favors intermolecular ligation. For single-stranded ligation, consider using a blocking group on the 3'-end of the donor RNA if it is not meant to be the acceptor. |
| Variability in Ligation Efficiency | RNA Secondary Structure: The presence of α-5-mU may alter local RNA folding, affecting ligase access. | Add additives like PEG (Polyethylene Glycol) or DMSO to the reaction to reduce RNA secondary structure and increase molecular crowding, which can improve ligation efficiency.[10][11] Optimize the incubation temperature; a higher temperature may help melt secondary structures, but could also decrease ligase stability.[12] |
| Suboptimal Reagent Concentrations: The molar ratio of RNA fragments to the DNA splint, and the amount of ligase, may not be optimal. | Empirically optimize the molar ratios of acceptor RNA:donor RNA:DNA splint. A common starting point is a 1:1.1:1.2 ratio. Titrate the amount of ligase to find the optimal concentration for your specific substrates. |
Experimental Protocols
Protocol 1: Splinted Ligation of α-5-mU-Containing RNA with T4 DNA Ligase
This protocol is adapted from methods for ligating modified RNA fragments.[6][7]
1. Materials:
-
5'-phosphorylated donor RNA fragment (can contain α-5-mU)
-
3'-hydroxyl acceptor RNA fragment (can contain α-5-mU)
-
DNA splint oligonucleotide (complementary to the 3'-end of the acceptor and 5'-end of the donor)
-
T4 DNA Ligase (High Concentration)
-
10X T4 DNA Ligase Buffer
-
RNase-free water
2. Procedure:
-
Annealing Reaction:
-
In a sterile, RNase-free tube, combine:
-
Acceptor RNA (10 pmol)
-
Donor RNA (11 pmol)
-
DNA Splint (12 pmol)
-
RNase-free water to a final volume of 10 µL.
-
-
Heat the mixture to 90°C for 2 minutes.
-
Allow the mixture to cool slowly to 25°C (approximately 30-45 minutes). This can be done by placing the tube in a heat block and turning it off, or by using a thermal cycler with a slow ramp-down rate.
-
-
Ligation Reaction:
-
To the annealed mixture, add:
-
1.5 µL of 10X T4 DNA Ligase Buffer
-
1 µL of T4 DNA Ligase (e.g., 2,000 units)
-
RNase-free water to a final volume of 15 µL.
-
-
Mix gently by pipetting.
-
Incubate at 37°C for 1-2 hours, or at 16°C overnight.
-
-
Analysis:
-
Stop the reaction by adding an equal volume of 2X formamide (B127407) loading buffer.
-
Denature the sample by heating at 95°C for 5 minutes.
-
Analyze the ligation product by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualizations
Caption: Workflow for splinted ligation of α-5-mU RNA.
Caption: Troubleshooting decision tree for low ligation yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A systematic, ligation-based approach to study RNA modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Splint ligation of RNA with T4 DNA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Splint Ligation of RNA with T4 DNA Ligase | Springer Nature Experiments [experiments.springernature.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Splint ligation of RNA with T4 DNA ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neb.com [neb.com]
- 9. neb.com [neb.com]
- 10. researchgate.net [researchgate.net]
- 11. Elimination of Ligation Dependent Artifacts in T4 RNA Ligase to Achieve High Efficiency and Low Bias MicroRNA Capture | PLOS One [journals.plos.org]
- 12. Elimination of Ligation Dependent Artifacts in T4 RNA Ligase to Achieve High Efficiency and Low Bias MicroRNA Capture - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Alpha-5-Methyluridine studies.
Welcome to the technical support center for Alpha-5-Methyluridine (α-5-Methyluridine) experimental troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to address common and unexpected issues encountered during in vitro studies involving this modified nucleoside.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Unexpected Increase in Cell Viability at Low Concentrations
Q: We are performing a dose-response cell viability assay (e.g., MTT, PrestoBlue) with this compound, expecting to see a dose-dependent decrease in viability. However, at low concentrations (e.g., 0.1-1 µM), we observe a slight but statistically significant increase in cell proliferation/metabolic activity compared to the vehicle control. At higher concentrations (>10 µM), we see the expected cytotoxicity. What could be causing this?
A: This phenomenon is likely a manifestation of hormesis, a biphasic dose-response where low doses of a substance are stimulatory and high doses are inhibitory. Several factors could contribute to this observation:
-
Metabolic Perturbation: this compound can interfere with nucleotide metabolism. At low, sub-lethal concentrations, this might trigger a compensatory stress response that transiently increases metabolic activity, leading to higher readings in assays that measure mitochondrial function (like MTT or XTT).[1][2][3]
-
Signaling Pathway Activation: The cellular stress induced by the nucleoside analog may activate pro-survival signaling pathways. For instance, mild metabolic stress can sometimes lead to the activation of pathways like mTOR, which promotes protein synthesis and cell growth.[4][5]
-
Off-Target Effects: The compound might have off-target interactions at low concentrations that promote cell proliferation, which are then overcome by the on-target cytotoxic effects at higher concentrations.
Troubleshooting Steps:
-
Confirm with an Orthogonal Assay: Use a different type of viability assay that does not rely on metabolic activity. For example, a cell counting method (e.g., Trypan Blue exclusion) or a DNA synthesis assay (e.g., EdU incorporation) can confirm if the observed increase is in cell number or just metabolic rate.
-
Analyze Cellular Stress Markers: Perform western blotting or qPCR for markers of cellular stress (e.g., HSP70, CHOP) and autophagy (e.g., LC3-II) to determine if a stress response is activated at low concentrations.
-
Investigate Cell Cycle Progression: Use flow cytometry to analyze the cell cycle distribution. A slight increase in the S-phase population could indicate a transient proliferative stimulus.
Quantitative Data Example: Hormetic Effect on Cell Viability
| Concentration of α-5-Methyluridine (µM) | Expected Cell Viability (% of Control) | Observed Cell Viability (% of Control) |
| 0 (Vehicle Control) | 100% | 100% ± 4.5% |
| 0.1 | 98% | 115% ± 5.2% |
| 1 | 90% | 108% ± 4.8% |
| 10 | 70% | 75% ± 6.1% |
| 50 | 40% | 42% ± 5.5% |
| 100 | 20% | 18% ± 4.2% |
Issue 2: Altered Protein Expression Profile Unrelated to Expected Target Pathway
Q: We are treating our cells with this compound to study its effects on RNA processing. However, proteomics analysis reveals unexpected changes in the expression of proteins related to cellular metabolism and stress response, which are not our primary targets. Why is this happening?
A: this compound, as a nucleoside analog, can have broad, systemic effects on cellular processes beyond its intended target.
-
Impact on tRNA and rRNA Modification: Exogenous this compound can be incorporated into cellular RNA pools, potentially altering the natural landscape of RNA modifications. Since modifications in tRNA and rRNA are crucial for ribosome stability, biogenesis, and translational fidelity, even subtle changes can lead to altered protein synthesis profiles.[6][7][8][9][10][11]
-
Induction of Cellular Stress: The presence of an unnatural nucleoside can trigger the integrated stress response (ISR). This can lead to a global shutdown of protein synthesis, with the exception of a subset of stress-related proteins whose translation is enhanced. This would result in a skewed proteome.
-
Metabolic Reprogramming: Interference with pyrimidine (B1678525) metabolism can have downstream effects on other metabolic pathways that are interconnected, such as one-carbon metabolism, which is crucial for the synthesis of amino acids and nucleotides.[1][3][12][13]
Troubleshooting Steps:
-
Quantify RNA Modifications: Use techniques like LC-MS/MS to analyze the global m5U content in tRNA and rRNA fractions to see if the treatment is altering the modification landscape.
-
Assess Ribosome Profiling: If available, ribosome profiling (Ribo-Seq) can provide a snapshot of which mRNAs are being actively translated, revealing any biases in protein synthesis.
-
Metabolomic Analysis: Perform metabolomics to identify broader changes in cellular metabolism, which could explain the observed shifts in protein expression.
Quantitative Data Example: Unexpected Changes in Protein Expression
| Protein Class | Expected Change in Expression | Observed Change in Expression (Fold Change vs. Control) |
| RNA Processing Enzymes | Downregulation | -1.5 fold |
| Glycolytic Enzymes | No significant change | +1.8 fold |
| Chaperone Proteins (HSPs) | No significant change | +2.5 fold |
| Ribosomal Proteins | No significant change | -1.2 fold |
Issue 3: Unexpected Cellular Morphology and Formation of Cytoplasmic Granules
Q: After treating cells with this compound, we observe significant morphological changes, such as cell flattening and the appearance of distinct, non-membranous granules in the cytoplasm. Is this a sign of contamination or a known effect?
A: While contamination should always be ruled out, these morphological changes can be a direct consequence of the cellular stress induced by the compound.
-
Stress Granule Formation: The cytoplasmic foci you are observing are likely stress granules. These are aggregates of proteins and untranslated mRNAs that form when global protein synthesis is stalled due to cellular stress. Nucleoside analogs that interfere with RNA metabolism and translation are known inducers of stress granules.[14][15][16][17]
-
Cytoskeletal Rearrangement: Cellular stress can also lead to rearrangements of the actin cytoskeleton, which can cause changes in cell shape, such as flattening or rounding.[10][11][18][19]
-
Induction of Senescence or Autophagy: Prolonged stress can push cells into a state of senescence, which is often characterized by an enlarged and flattened morphology. Alternatively, the cell may upregulate autophagy to clear damaged components, which can also involve the formation of visible cytoplasmic structures (autophagosomes).[20][21][22]
Troubleshooting Steps:
-
Stress Granule Marker Staining: Perform immunofluorescence for known stress granule markers like G3BP1 or TIA-1 to confirm the identity of the cytoplasmic granules.
-
Phalloidin (B8060827) Staining: Use fluorescently-labeled phalloidin to stain the F-actin cytoskeleton and visualize any rearrangements.
-
Senescence/Autophagy Assays: Use a senescence-associated β-galactosidase assay or western blotting for LC3-II to check for senescence or autophagy, respectively.
Experimental Protocols
Protocol 1: General Procedure for Cell Treatment with this compound
This protocol provides a general guideline for treating adherent mammalian cells in culture.
-
Preparation of Stock Solution:
-
Dissolve this compound powder in sterile, nuclease-free Dimethyl Sulfoxide (DMSO) or water to a high concentration (e.g., 10-100 mM). Ensure complete dissolution.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment.
-
Allow cells to adhere and recover for 18-24 hours.
-
-
Treatment:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare a series of working solutions by diluting the stock solution in fresh, pre-warmed complete culture medium to the desired final concentrations.
-
Important: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including the vehicle-only control, and is at a non-toxic level (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
After the incubation period, proceed with the planned analysis, such as cell viability assays, RNA/protein extraction, or cell imaging.
-
Protocol 2: Quantification of Intracellular 5-Methyluridine (B1664183) by LC-MS/MS
This protocol outlines the key steps for measuring changes in m5U levels in total RNA.
-
RNA Extraction:
-
Harvest cells treated with this compound and control cells.
-
Extract total RNA using a high-quality RNA extraction kit (e.g., TRIzol-based or column-based method), ensuring to follow procedures that minimize RNA degradation.
-
-
RNA Digestion:
-
Treat the extracted RNA with DNase I to remove any contaminating DNA.
-
Quantify the RNA and take a known amount (e.g., 1-5 µg) for enzymatic digestion.
-
Digest the RNA to single nucleosides using a cocktail of enzymes, typically including Nuclease P1 followed by bacterial alkaline phosphatase.
-
-
LC-MS/MS Analysis:
-
Separate the resulting nucleosides using a reverse-phase liquid chromatography (LC) system.
-
Detect and quantify the nucleosides using a triple quadrupole mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Use transitions specific for the canonical nucleosides (A, C, G, U) and 5-methyluridine (m5U).
-
Use stable isotope-labeled internal standards for accurate quantification.
-
-
Data Analysis:
-
Calculate the amount of m5U relative to one of the canonical nucleosides (e.g., Uridine) to normalize for variations in sample loading.
-
Compare the m5U/U ratio between treated and control samples.
-
Visualizations
References
- 1. Targeting one carbon metabolism with an antimetabolite disrupts pyrimidine homeostasis and induces nucleotide overflow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. primo.uvm.edu [primo.uvm.edu]
- 3. mdpi.com [mdpi.com]
- 4. Activation of the mTOR signaling pathway by L-leucine in 5q- syndrome and other RPS14-deficient erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Administration of a Nucleoside Analog Promotes Cancer Cell Death in a Telomerase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of HSV-transformed murine cells by nucleoside analogs, 2'-NDG and 2'-nor-cGMP: mechanisms of inhibition and reversal by exogenous nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting cancer metabolism in the era of precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thioredoxin-dependent redox regulation of cellular signaling and stress response through reversible oxidation of methionines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. content.protocols.io [content.protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Morphological and cytoskeleton changes in cells after EMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Autophagic mechanisms in longevity intervention: role of natural active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Autophagy degrades immunogenic endogenous retroelements induced by 5-azacytidine in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Fluorescent Signal of Labeled Alpha-5-Methyluridine
Welcome to the technical support center for our fluorescently labeled Alpha-5-Methyluridine products. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and enhance the fluorescent signal in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a weak or absent fluorescent signal when using labeled this compound?
A weak or absent signal can stem from several factors throughout the experimental process. Key areas to investigate include:
-
Suboptimal Incorporation: Insufficient incorporation of the labeled this compound into the nucleic acid of interest.
-
Antibody-Related Issues: Problems with the primary or secondary antibodies used for detection, such as improper dilution, incorrect storage, or non-validated antibodies for the application.[1][2][3][4][5][6][7]
-
Fixation and Permeabilization: Inadequate or inappropriate fixation and permeabilization techniques can mask the target epitope or damage the cellular structure.[1][3][4]
-
Photobleaching: Excessive exposure to the excitation light source can lead to the irreversible loss of fluorescence.[4][5]
-
Signal Quenching: The fluorescence of the label can be quenched by other molecules in the local environment.[8][9][10][11]
-
Instrument Settings: Incorrect settings on the fluorescence microscope or flow cytometer, such as laser power, filter selection, and detector gain, can lead to poor signal detection.[1][4]
Q2: How can I optimize the incorporation of labeled this compound into my cells?
To optimize incorporation, consider the following:
-
Incubation Time: Titrate the incubation time of the cells with the labeled nucleoside to determine the optimal duration for sufficient incorporation without causing cytotoxicity.
-
Concentration: Test a range of concentrations of the labeled this compound. A higher concentration may increase incorporation but could also lead to off-target effects or toxicity.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase for optimal uptake and incorporation of the nucleoside analog.
Q3: What are the best practices for antibody selection and usage in detecting the incorporated label?
The choice and handling of antibodies are critical for a strong signal.
-
Antibody Validation: Use antibodies that have been validated for your specific application (e.g., immunofluorescence, flow cytometry).[3][6]
-
Optimal Dilution: Perform a titration experiment to determine the optimal concentration for your primary and secondary antibodies.[3][4][6][12] Using too much antibody can increase background noise, while too little will result in a weak signal.[7]
-
Proper Storage: Store antibodies according to the manufacturer's instructions to maintain their activity.[2][5]
-
Secondary Antibody Compatibility: Ensure the secondary antibody is specific to the host species of the primary antibody and is conjugated to a bright, photostable fluorophore.[1][3]
Q4: How can I minimize background fluorescence?
High background can obscure a weak signal. To reduce it:
-
Blocking: Use an appropriate blocking solution, such as bovine serum albumin (BSA) or serum from the same species as the secondary antibody, to prevent non-specific antibody binding.[2][3]
-
Washing Steps: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[1][2][4]
-
Autofluorescence Reduction: Some tissues have endogenous molecules that fluoresce. This autofluorescence can be quenched using commercial reagents or techniques like Sudan Black B treatment.[13]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues with fluorescent signal enhancement.
Problem: Weak or No Fluorescent Signal
| Question | Possible Cause | Recommended Solution |
| 1. Did you include proper controls? | Absence of positive and negative controls makes it difficult to assess the experiment's success. | Include a positive control (e.g., a cell line known to incorporate the label) and a negative control (e.g., unlabeled cells).[1] |
| 2. Is the labeled this compound being incorporated? | Insufficient incubation time or concentration. | Optimize incubation time and concentration of the labeled nucleoside. |
| 3. Are your antibodies performing correctly? | Antibody degradation, incorrect dilution, or non-specific binding. | Perform an antibody titration to find the optimal concentration.[3][4][6] Verify antibody performance with a positive control. Ensure proper storage and handling.[2][5] |
| 4. Is your fixation and permeabilization protocol optimal? | Epitope masking or cellular damage. | Test different fixation (e.g., formaldehyde, methanol) and permeabilization (e.g., Triton X-100, saponin) methods and durations.[3][4] |
| 5. Could photobleaching be an issue? | Excessive light exposure. | Minimize the sample's exposure to the excitation light. Use an anti-fade mounting medium.[6] |
| 6. Have you optimized your imaging or flow cytometry settings? | Suboptimal instrument settings. | Adjust laser power, exposure time, and detector gain. Ensure the correct filter sets are being used for your fluorophore.[1][4] |
Quantitative Data Summary
The following table provides an example of how to structure data from an antibody titration experiment to determine the optimal dilution for enhancing the fluorescent signal.
| Primary Antibody Dilution | Secondary Antibody Dilution | Mean Fluorescence Intensity (MFI) | Signal-to-Noise Ratio |
| 1:100 | 1:500 | 15000 | 10 |
| 1:250 | 1:500 | 25000 | 20 |
| 1:500 | 1:500 | 35000 | 35 |
| 1:1000 | 1:500 | 20000 | 18 |
| 1:500 | 1:250 | 30000 | 25 |
| 1:500 | 1:1000 | 28000 | 30 |
Note: This is example data. Optimal dilutions will vary depending on the specific antibodies and experimental conditions.
Experimental Protocols
Protocol: Immunofluorescent Detection of Incorporated this compound
-
Cell Culture and Labeling:
-
Plate cells on coverslips in a multi-well plate to achieve approximately 50% confluency.[12]
-
Incubate cells with the desired concentration of labeled this compound for the optimized duration.
-
-
Fixation:
-
Gently wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[14]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the label in the blocking buffer to its optimal concentration.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[12]
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer to its optimal concentration.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.[14]
-
-
Counterstaining and Mounting:
-
Imaging:
-
Image the slides using a fluorescence microscope with the appropriate filters and settings for the fluorophores used.
-
Visualizations
Caption: General experimental workflow for labeling and detecting this compound.
Caption: Troubleshooting workflow for weak fluorescent signals.
References
- 1. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. bosterbio.com [bosterbio.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. youtube.com [youtube.com]
- 6. biotium.com [biotium.com]
- 7. youtube.com [youtube.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Fluorescence quenching; a practical problem in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Revealing the high efficiency of fluorescence quenching of rhodamine B by triangular silver nanodisks due to the inner filter effect mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 13. researchgate.net [researchgate.net]
- 14. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Alpha-5-Methyluridine and 5-Iododeoxyuridine in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of two nucleoside analogs, Alpha-5-Methyluridine and 5-Iododeoxyuridine, in the context of antiviral studies. While both are modified pyrimidines, their documented roles and efficacy in virology are markedly different. This document synthesizes available data to offer a clear perspective on their respective mechanisms, antiviral performance, and the experimental protocols used for their evaluation.
Introduction: Two Structurally Related Nucleosides
This compound (α-5-Methyluridine) , also known as 1-(alpha-D-Ribofuranosyl)thymine or Ribothymidine, is a naturally occurring modified nucleoside. It is the ribonucleoside counterpart to thymidine (B127349), featuring a ribose sugar instead of deoxyribose and a methyl group at the fifth position of the uracil (B121893) base. Its primary known biological role is as a component of transfer RNA (tRNA), where it contributes to the structural stability of the T-loop.
5-Iododeoxyuridine (Idoxuridine, IUdR) is a synthetic halogenated pyrimidine (B1678525) analog of thymidine. In this molecule, a hydrogen atom at the 5-position of the uracil ring is replaced by an iodine atom, and the sugar is deoxyribose. This structural modification is key to its function as an antiviral agent. It was one of the first nucleoside analogs to be licensed for antiviral therapy, primarily for the topical treatment of Herpes Simplex Virus (HSV) infections.
Mechanism of Action: A Tale of Two Pathways
The antiviral utility of a nucleoside analog hinges on its ability to interfere with viral replication, typically by targeting viral polymerases. Here, the two compounds diverge significantly.
5-Iododeoxyuridine: The Viral DNA Saboteur
5-Iododeoxyuridine exerts its antiviral effect by acting as a fraudulent thymidine analog.[1] Once it enters a host cell, it is phosphorylated by both host and, more efficiently, viral thymidine kinases to its active triphosphate form (IUdR-TP).[2][3] Viral DNA polymerases then mistakenly incorporate IUdR-TP into the elongating viral DNA chain in place of thymidine triphosphate (dTTP).[2]
The consequences of this incorporation are twofold:
-
Faulty Transcription: The resulting DNA, containing iodinated bases, cannot be correctly transcribed into viral messenger RNA (mRNA), leading to the production of non-functional or aberrant viral proteins.
-
DNA Instability: The presence of the bulky iodine atom can distort the DNA helix, leading to breaks and instability in the viral genome.[1]
This process effectively halts the replication of DNA viruses.[4] However, because cellular DNA polymerases can also incorporate IUdR, the compound exhibits significant cytotoxicity, limiting its use to topical applications where systemic absorption is minimal.[1]
This compound: No Known Antiviral Mechanism
Current scientific literature does not describe a direct antiviral mechanism of action for this compound. Its natural role as ribothymidine in tRNA suggests its interactions are primarily with the cellular machinery for protein synthesis and RNA maturation, not viral replication. There is no evidence to suggest it is phosphorylated and incorporated into viral nucleic acids in a manner that inhibits replication. While some modified nucleosides can act as mutagens or polymerase inhibitors, this activity has not been documented for the alpha-anomer of 5-Methyluridine.
Comparative Antiviral Performance
The disparity in the known mechanisms is reflected in the available experimental data. 5-Iododeoxyuridine has been evaluated against several viruses, whereas this compound lacks such data.
Table 1: Antiviral Activity of 5-Iododeoxyuridine
| Virus Family | Virus | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|---|---|---|
| Herpesviridae | Herpes Simplex Virus Type 1 (HSV-1) | Vero | Plaque Reduction | ~8.6[5] | >100 | >11.6 |
| Herpesviridae | Herpes Simplex Virus Type 2 (HSV-2) | Vero | Plaque Reduction | ~7.8[5] | >100 | >12.8 |
| Herpesviridae | Feline Herpesvirus | CRFK | Not Specified | 4.3 | Not Specified | Not Specified |
EC₅₀ (50% Effective Concentration) and IC₅₀ (50% Inhibitory Concentration) are measures of drug potency. CC₅₀ (50% Cytotoxic Concentration) is a measure of drug toxicity. The Selectivity Index (SI = CC₅₀/EC₅₀) indicates the therapeutic window.
Table 2: Antiviral Activity of this compound
| Virus Family | Virus | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
|---|
| All | All | N/A | N/A | No Data Available | No Data Available | No Data Available |
Key Experimental Protocols in Antiviral Evaluation
To assess the antiviral potential of compounds like 5-Iododeoxyuridine, a standardized set of in vitro assays is employed. These protocols are essential for determining efficacy and toxicity.
Protocol 1: Cytotoxicity Assay (MTS-based)
This assay determines the concentration of the compound that is toxic to the host cells, yielding the 50% cytotoxic concentration (CC₅₀).
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, A549) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for adherence.
-
Compound Dilution: Prepare a serial dilution of the test compound in the appropriate cell culture medium.
-
Treatment: Remove the medium from the cells and add the various concentrations of the compound. Include "cells only" (no compound) and "medium only" (no cells) controls.
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions (e.g., 20 µL per 100 µL of medium). Incubate for 1-4 hours at 37°C.
-
Readout: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the "cells only" control. The CC₅₀ value is determined by plotting the percentage of cytotoxicity against the compound concentration and using non-linear regression analysis.[6]
Protocol 2: Plaque Reduction Assay
This is a functional assay to quantify the inhibition of viral infectivity.
-
Cell Seeding: Grow a confluent monolayer of susceptible host cells in 6-well or 12-well plates.[4]
-
Virus-Compound Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a standardized amount of virus (e.g., 50-100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C.[4]
-
Infection: Aspirate the medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agarose) mixed with the corresponding concentration of the test compound. This restricts virus spread to adjacent cells, leading to plaque formation.
-
Incubation: Incubate the plates for several days until visible plaques form in the virus control wells (no compound).
-
Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye like crystal violet. Plaques appear as clear zones where cells have been lysed against a background of stained, healthy cells.[4]
-
Calculation: Count the number of plaques in each well. The IC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[4]
Protocol 3: Virus Yield Reduction Assay
This assay measures the quantity of infectious virus particles produced in the presence of an antiviral compound.
-
Infection and Treatment: Infect confluent cell monolayers with the virus at a high multiplicity of infection (MOI) to ensure nearly all cells are infected. After adsorption, add medium containing serial dilutions of the test compound.[7][8]
-
Incubation: Incubate the cultures for a full viral replication cycle (e.g., 24-48 hours).
-
Harvesting: After incubation, harvest the cell culture supernatant (for released virus) and/or the cells (for cell-associated virus). This can be done by freeze-thawing the plates to lyse the cells.[7]
-
Titration: Determine the titer (concentration) of infectious virus in each sample by performing a separate titration assay, such as a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay, on fresh cell monolayers.[8][9]
-
Calculation: The EC₅₀ is the concentration of the compound that reduces the virus yield by 50% (or 90% for EC₉₀) compared to the untreated virus control.
Conclusion
The comparison between this compound and 5-Iododeoxyuridine in the context of antiviral research reveals a stark contrast.
-
5-Iododeoxyuridine is a well-characterized antiviral agent with a clear mechanism of action involving its incorporation into viral DNA, leading to the inhibition of replication. Its efficacy against DNA viruses, particularly herpesviruses, is established, though its clinical use is limited by cytotoxicity.
-
This compound , despite its structural similarity as a nucleoside analog, has no documented antiviral activity in the available scientific literature. Its known biological function is confined to its role as a modified base in tRNA. For researchers in drug development, it does not currently represent a viable lead for antiviral therapy.
This guide underscores the principle that small structural modifications in nucleoside analogs can lead to profoundly different biological activities. While 5-Iododeoxyuridine serves as a classic example of a successful (albeit limited) antiviral drug, this compound's profile suggests its utility lies outside the field of virology. Future research could, in theory, explore its properties, but as of now, it remains a compound of interest for RNA biology rather than antiviral development.
References
- 1. Design, synthesis, and biological evaluation of novel nucleoside and nucleotide analogues as agents against DNA viruses and/or retroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Herpes Simplex Medication: Antivirals, Viral helicase-primase inhibitor [emedicine.medscape.com]
- 4. Comparison of in vitro biological properties and mouse toxicities of three thymidine analogs active against human immunodeficiency virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral activity of 5-ethyl-2'-deoxyuridine against herpes simplex viruses in cell culture, mice, and guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ab initio studies of the antiviral drug 1-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl) thymine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Structural Analysis of Alpha-5-Methyluridine and Other Key Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural and functional comparison of Alpha-5-Methyluridine with other prominent nucleoside analogs. By presenting key experimental data, detailed methodologies, and clear visualizations, this document aims to be an objective resource for researchers in drug discovery and development.
Structural Overview: The Foundation of Function
Nucleoside analogs are synthetic compounds that mimic natural nucleosides, the building blocks of DNA and RNA. Their therapeutic efficacy, primarily in antiviral and anticancer treatments, stems from structural modifications that interfere with cellular or viral enzymatic processes. These modifications can range from alterations in the sugar moiety to changes in the nucleobase.
This compound is a modified uridine (B1682114) containing a methyl group at the 5-position of the uracil (B121893) base and an alpha configuration at the anomeric carbon of the ribose sugar.[1] This seemingly subtle alteration in stereochemistry distinguishes it from the more common beta-anomer, 5-methyluridine (B1664183) (also known as ribothymidine), which is a naturally occurring component of tRNA.[2][3]
Key Structural Comparisons
To understand the functional implications of these molecular changes, a direct comparison with other well-known nucleoside analogs is essential.
-
Thymidine (B127349) (Deoxythymidine): As the natural DNA nucleoside, thymidine serves as a fundamental benchmark. It consists of a thymine (B56734) base (5-methyluracil) attached to a deoxyribose sugar.[4] The key difference between this compound and thymidine lies in the sugar component; the former has a ribose in an alpha configuration, while the latter has a deoxyribose in a beta configuration.
-
Zidovudine (B1683550) (AZT): A potent anti-HIV drug, AZT is an analog of thymidine.[5][6] Its defining feature is the replacement of the 3'-hydroxyl group on the deoxyribose sugar with an azido (B1232118) group (-N3).[5][7] This modification acts as a chain terminator during viral DNA synthesis by preventing the formation of phosphodiester bonds.[5]
-
Acyclovir (B1169): A widely used antiviral for herpes infections, acyclovir is an analog of guanosine.[8] Its structure is characterized by an acyclic side chain replacing the ribose or deoxyribose sugar ring.[8][9][10] This open-chain structure, while allowing for phosphorylation by viral kinases, ultimately leads to chain termination when incorporated into viral DNA.[9][11]
-
Remdesivir (B604916): A broad-spectrum antiviral agent, Remdesivir is an adenosine (B11128) nucleotide analog.[12][13][14] It features a phosphoramidate (B1195095) prodrug modification to enhance cell permeability and a 1'-cyano group on the ribose sugar.[14][15] Once metabolized to its active triphosphate form, it acts as a delayed chain terminator of viral RNA-dependent RNA polymerase (RdRp).[12]
Caption: Structural comparison of this compound and other nucleoside analogs.
Comparative Biological Activity
The structural variations among nucleoside analogs directly translate to differences in their biological activity, including their potency against viral or cancer targets and their cytotoxicity towards host cells. The following table summarizes key quantitative data for several nucleoside analogs.
| Nucleoside Analog | Target | Assay | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Zidovudine (AZT) | HIV-1 Reverse Transcriptase | Cell-based anti-HIV assay | Varies by cell line | >100 | Varies | [16] |
| Acyclovir | Herpes Simplex Virus (HSV) DNA Polymerase | Plaque reduction assay | 1.47 (HSV-1), 6.34 (HSV-2) | >100 | >68 (HSV-1), >15.7 (HSV-2) | [9] |
| Remdesivir | SARS-CoV-2 RdRp | In vitro polymerase assay | - | - | - | [12] |
| 2i | Influenza A H1N1 | Antiviral assay | 57.5 | >349 | >6.1 | [17] |
| 5i | Influenza A H1N1 | Antiviral assay | 24.3 | >349 | >14.4 | [17] |
| 11c | Influenza A H1N1 | Antiviral assay | 29.2 | >349 | >12 | [17] |
IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells in vitro. The Selectivity Index (SI) is the ratio of CC50 to IC50 and is a measure of the drug's therapeutic window.
Experimental Protocols
The evaluation of nucleoside analogs involves a series of standardized in vitro experiments to determine their efficacy and toxicity. Below are detailed methodologies for key assays.
MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells and is a common method for determining cytotoxicity (CC50).
Workflow:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the nucleoside analog. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.[18]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value by plotting a dose-response curve.
Caption: A typical experimental workflow for evaluating nucleoside analogs.
Viral Plaque Reduction Assay
This assay is used to determine the antiviral activity (IC50) of a compound by measuring the reduction in the formation of viral plaques.
Methodology:
-
Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in multi-well plates.
-
Viral Infection: Infect the cell monolayers with a known amount of virus for a short period to allow for viral attachment.
-
Compound Overlay: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing various concentrations of the nucleoside analog.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) that stains viable cells, leaving the plaques (areas of cell death) unstained.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the IC50 value from a dose-response curve.
Polymerase Inhibition Assay
This biochemical assay directly measures the ability of the activated (triphosphorylated) nucleoside analog to inhibit the activity of the target viral polymerase.
Protocol Outline:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified viral polymerase, a primer-template nucleic acid substrate, and the necessary buffers and cofactors (e.g., Mg2+).
-
Inhibitor Addition: Add varying concentrations of the triphosphorylated form of the nucleoside analog to the reaction mixture.
-
Reaction Initiation: Initiate the polymerization reaction by adding the natural nucleoside triphosphates (dNTPs or NTPs), one of which is typically radiolabeled or fluorescently tagged for detection.
-
Incubation and Quenching: Allow the reaction to proceed for a defined time at the optimal temperature and then stop the reaction by adding a quenching solution (e.g., EDTA).
-
Product Separation: Separate the extended primer products from the unincorporated nucleotides using techniques like gel electrophoresis or filter binding assays.[19]
-
Detection and Quantification: Detect and quantify the amount of incorporated labeled nucleotide.
-
Data Analysis: Determine the rate of polymerase activity at each inhibitor concentration and calculate the IC50 value.
Conclusion
The structural diversity of nucleoside analogs provides a vast chemical space for the development of targeted therapies. This compound, with its unique stereochemistry, represents one of many possible modifications to the fundamental nucleoside scaffold. Understanding the precise structural differences between analogs like this compound, thymidine, AZT, acyclovir, and remdesivir is crucial for elucidating their mechanisms of action and for the rational design of next-generation therapeutics with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these promising compounds.
References
- 1. This compound - CD BioGlyco [bioglyco.com]
- 2. 5-Methyluridine - Wikipedia [en.wikipedia.org]
- 3. alignchemical.com [alignchemical.com]
- 4. Thymidine - Wikipedia [en.wikipedia.org]
- 5. Zidovudine - Wikipedia [en.wikipedia.org]
- 6. zidovudine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Zidovudine | C10H13N5O4 | CID 35370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Acyclovir | C8H11N5O3 | CID 135398513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparative analysis of remdesivir and other repurposed antivirals against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Remdesivir - Wikipedia [en.wikipedia.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Remdesivir Explained – What Makes This Drug Work Against Viruses? - UMBC: University Of Maryland, Baltimore County [umbc.edu]
- 16. Structural basis of HIV-1 resistance to AZT by excision - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ar.iiarjournals.org [ar.iiarjournals.org]
- 19. Nucleotide Analogues as Probes for DNA and RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Identity of Alpha-5-Methyluridine and Ribothymidine: A Functional Monograph
For researchers, scientists, and drug development professionals delving into the intricacies of RNA modification and its therapeutic potential, precise molecular identification is paramount. This guide addresses the functional roles of Alpha-5-Methyluridine and Ribothymidine, revealing a fundamental aspect of their relationship: they are, in fact, two names for the same molecule. This document will clarify the nomenclature and provide a comprehensive overview of the singular functions of this important modified nucleoside, supported by experimental insights.
Nomenclature and Chemical Identity
The terms "this compound" and "Ribothymidine" (rT) refer to the identical chemical entity: a pyrimidine (B1678525) nucleoside. It is the ribonucleoside equivalent of the deoxyribonucleoside thymidine, differing by the presence of a hydroxyl group at the 2' position of the ribose sugar.[1] The systematic IUPAC name for this compound is 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione.[1] For clarity and consistency with common scientific literature, this guide will use the name 5-Methyluridine (m5U) , while acknowledging Ribothymidine as a valid synonym.
Core Functions in Biological Systems
5-Methyluridine is a prevalent post-transcriptional modification found in various RNA molecules across all domains of life.[2] Its primary role is to enhance the structural stability and function of transfer RNA (tRNA).[3][4]
Table 1: Key Biological Roles of 5-Methyluridine (Ribothymidine)
| Biological Role | Description | Key Findings |
| tRNA Stabilization | The methylation of uridine (B1682114) at position 54 (m5U54) in the T-loop of tRNA is nearly universal in eukaryotes and bacteria. This modification is crucial for maintaining the tertiary structure of the tRNA molecule.[1][3] | The melting temperature of tRNA containing ribothymidine is 6°C higher than tRNA with an unmodified uridine at the same position, indicating increased thermal stability.[5] |
| Regulation of Protein Synthesis | The presence of m5U in tRNA can influence the efficiency of protein synthesis. | The ribothymidine content in mammalian tRNAPhe correlates with its ability to support poly(U)-directed polypeptide synthesis, affecting the maximum velocity of the reaction.[6] |
| RNA-Protein Interactions | The methyl group of m5U can modulate the interaction of RNA with proteins. | The enzyme tRNA(m5U54)methyltransferase specifically recognizes and modifies uridine at position 54 in the T-loop of tRNA.[7] |
Experimental Evidence and Methodologies
The functional significance of 5-Methyluridine has been elucidated through various experimental approaches. Below are summaries of key experimental protocols that have been instrumental in this research.
Analysis of tRNA Thermal Stability by Proton Magnetic Resonance
This technique is used to determine the melting temperature (Tm) of tRNA molecules, providing a measure of their thermal stability.
Experimental Protocol:
-
Sample Preparation: Purified tRNA samples (e.g., from E. coli wild-type, a mutant lacking m5U, and T. thermophilus) are dissolved in a specific buffer solution.
-
NMR Spectroscopy: High-field proton NMR spectra (e.g., 270 MHz) are recorded at various temperatures.
-
Data Analysis: The chemical shifts of specific protons are monitored as a function of temperature. The melting temperature is determined by plotting the fraction of unfolded tRNA against temperature.[5]
In Vitro Protein Synthesis Assay
This assay measures the ability of different tRNA species to support protein synthesis in a cell-free system.
Experimental Protocol:
-
Preparation of Components: A cell-free translation system is prepared, typically from rat liver, containing ribosomes, initiation factors, and other necessary components.
-
tRNA Isolation: Highly purified mammalian tRNAPhe samples with varying amounts of ribothymidine are isolated.
-
Synthesis Reaction: The poly(U)-directed synthesis of polyphenylalanine is initiated by adding the tRNA samples to the translation system.
-
Quantification: The amount of synthesized polyphenylalanine is measured, often using radiolabeled phenylalanine, to determine the rate and extent of protein synthesis.[6]
The Role of 5-Methyluridine in tRNA Structure
The modification of uridine to 5-Methyluridine at position 54 is a critical step in tRNA maturation. This modification, along with others, contributes to the proper folding and stability of the tRNA molecule, which is essential for its function in translation.
Caption: Workflow of 5-Methyluridine formation and its role in tRNA maturation.
Conclusion
References
- 1. 5-Methyluridine - Wikipedia [en.wikipedia.org]
- 2. Naturally occurring modified ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Question: Dihydroxyuridine, pseudouridine, and ribothymidine are present .. [askfilo.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Role of ribothymidine in mammalian tRNAPhe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Alpha-5-Methyluridine and Trifluridine for Researchers and Drug Development Professionals
In the landscape of nucleoside analogs, both endogenous and synthetic, Alpha-5-Methyluridine and Trifluridine represent two molecules with distinct roles and therapeutic applications. While this compound is a naturally occurring modified ribonucleoside essential for RNA function, Trifluridine is a synthetic deoxyribonucleoside analog developed as a potent antiviral and anticancer agent. This guide provides a comprehensive comparison of their physicochemical properties, mechanisms of action, and available pharmacokinetic data, supported by experimental protocols and visual diagrams to aid researchers, scientists, and drug development professionals in their understanding and potential applications of these compounds.
Data Presentation: Physicochemical and Pharmacokinetic Properties
A clear understanding of the fundamental properties of these molecules is crucial for any experimental design or therapeutic development. The following tables summarize the key physicochemical and pharmacokinetic parameters for this compound and Trifluridine.
Table 1: Physicochemical Properties
| Property | This compound | Trifluridine |
| Synonyms | 5-Methyluridine (B1664183), Ribothymidine | α,α,α-Trifluorothymidine, FTD, TFT |
| Molecular Formula | C₁₀H₁₄N₂O₆[1][2] | C₁₀H₁₁F₃N₂O₅[3] |
| Molecular Weight | 258.23 g/mol [1][2] | 296.20 g/mol |
| Melting Point | 183-184 °C[2] | 190-193 °C |
| Solubility | Soluble in DMSO and water. | Freely soluble in methanol (B129727) and acetone; soluble in water and ethanol. |
| Chemical Structure | A pyrimidine (B1678525) nucleoside with a methyl group at the 5-position of the uracil (B121893) base and a ribose sugar. | A fluorinated pyrimidine nucleoside, structurally related to thymidine (B127349), with a trifluoromethyl group at the 5-position of the uracil base and a deoxyribose sugar. |
Table 2: Pharmacokinetic Parameters of Trifluridine (Oral Administration with Tipiracil)
| Parameter | Day 1 | Day 12 |
| Cmax (ng/mL) | 3019.5 | 3693.1 |
| Tmax (hr) | 1 | 2 |
| AUC₀-t (ng·h/mL) | 7796.6 | 18181.3 |
| Elimination Half-life (t½) | ~1.4 hours | ~2.1 hours |
| Protein Binding | >96% | >96% |
| Metabolism | Metabolized by thymidine phosphorylase to 5-trifluoromethyl-2,4(1H,3H)-pyrimidinedione (FTY). | Metabolized by thymidine phosphorylase to FTY. |
| Excretion | Primarily renal. | Primarily renal. |
Note: Pharmacokinetic data for this compound as a therapeutic agent is not available as it is primarily studied as an endogenous molecule.
Mechanism of Action
The fundamental difference between this compound and Trifluridine lies in their biological roles and mechanisms of action.
This compound:
As a modified nucleoside, 5-methyluridine (m5U) is a common modification in various RNA molecules, particularly transfer RNA (tRNA).[4] It is known to play a role in stabilizing the structure of tRNA.[2] Recent studies suggest its involvement in the regulation of stress responses and its potential as a biological marker in certain diseases like cancer.[4][5] Its mechanism is primarily related to modulating RNA function and stability.
Trifluridine:
Trifluridine exerts its therapeutic effects through a multi-faceted mechanism, primarily by interfering with DNA synthesis.[6] As a thymidine analog, it is phosphorylated within the cell to its active triphosphate form. This active form is then incorporated into DNA in place of thymidine by DNA polymerases, leading to DNA dysfunction, damage, and ultimately, cell cycle arrest and apoptosis.[7] Trifluridine is also an inhibitor of thymidylate synthase, an enzyme crucial for the de novo synthesis of thymidine, further disrupting the pool of nucleotides available for DNA replication.[6]
Visualizing the Pathways
To illustrate the distinct mechanisms of action, the following diagrams are provided.
References
- 1. 5-Methyluridine | C10H14N2O6 | CID 445408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methyluridine - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. benchchem.com [benchchem.com]
Comparative Analysis of Alpha-5-Methyluridine's Antiviral Potential Against Established Broad-Spectrum Antivirals
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential antiviral spectrum of Alpha-5-Methyluridine. Due to the limited publicly available data on the specific antiviral activity of this compound (CAS 3258-09-1), this guide utilizes data from the closely related compound, 5-methoxymethyl-2'-deoxyuridine (B1208862), as a proxy to infer potential efficacy. This comparison is made against well-established broad-spectrum antiviral agents: Remdesivir, Favipiravir, Ribavirin, and Cidofovir (B1669016).
The exploration of novel nucleoside analogs remains a cornerstone of antiviral drug discovery. This compound, a derivative of the naturally occurring nucleoside uridine, belongs to a class of compounds that has yielded numerous successful antiviral therapies. Modifications at the 5-position of the pyrimidine (B1678525) ring, as seen in this compound, have historically been a fruitful strategy for developing potent and selective antiviral agents. This guide aims to contextualize the potential of this compound by comparing its inferred activities with those of approved and investigational antiviral drugs, supported by experimental data and detailed methodologies.
Comparative Antiviral Activity
The following tables summarize the in vitro antiviral activity of 5-methoxymethyl-2'-deoxyuridine (as a proxy for this compound) and the selected comparator drugs against a range of viruses. The data is presented as the 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, provides a measure of the drug's therapeutic window.
Table 1: Antiviral Activity Against DNA Viruses
| Virus Family | Virus | This compound (proxy: 5-methoxymethyl-2'-deoxyuridine) | Cidofovir |
| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) | EC₅₀ (µg/mL): 2-4[1] CC₅₀ (µg/mL): >100[1] SI: >25-50 | EC₅₀ (µM): 0.46 (HCMV)[2] CC₅₀ (µM): >100[3] SI: >217 |
| Herpes Simplex Virus-2 (HSV-2) | Not Inhibitory[1] | EC₅₀ (µM): 2.3[2] CC₅₀ (µM): >100[3] SI: >43 | |
| Human Cytomegalovirus (HCMV) | Not Reported | EC₅₀ (µM): 0.47[2] CC₅₀ (µM): >100[3] SI: >212 | |
| Varicella-Zoster Virus (VZV) | Not Reported | EC₅₀ (µM): 0.5[3] CC₅₀ (µM): >100[3] SI: >200 |
Table 2: Antiviral Activity Against RNA Viruses
| Virus Family | Virus | Remdesivir | Favipiravir | Ribavirin |
| Coronaviridae | SARS-CoV-2 | EC₅₀ (µM): 0.77 (Vero E6)[4] | EC₅₀ (µM): 61.88 (Vero E6)[5] | EC₅₀ (µg/mL): 2.2-9.4 (various cell lines)[6] |
| Flaviviridae | Dengue Virus (DENV) | Not Reported | Not Reported | EC₅₀ (µg/mL): Data available, specific values vary |
| Yellow Fever Virus (YFV) | Not Reported | Not Reported | EC₅₀ (µg/mL): 48.5 ± 41.3[7] | |
| Orthomyxoviridae | Influenza A Virus (H1N1) | Not Reported | EC₅₀ (µM): 0.014-0.55[8] | EC₅₀ (µg/mL): 2-32[9] |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | Not Reported | Not Reported | EC₅₀ (µg/mL): 3.74 ± 0.87[7] |
Experimental Protocols
The data presented in the comparison tables are derived from standard in vitro antiviral assays. The following are detailed methodologies for two of the most common assays used to determine antiviral efficacy.
Plaque Reduction Assay
This assay is a gold-standard method for quantifying infectious virus particles and assessing the ability of an antiviral compound to inhibit virus replication.
-
Cell Seeding: A monolayer of host cells susceptible to the virus of interest is seeded in multi-well plates and grown to confluency.
-
Virus Adsorption: The cell monolayer is washed, and a known concentration of the virus is added to the wells to allow for viral attachment and entry into the cells. This incubation typically lasts for 1-2 hours.
-
Compound Treatment: Following adsorption, the virus inoculum is removed, and the cells are washed. An overlay medium containing various concentrations of the test compound (e.g., this compound) is then added. The semi-solid nature of the overlay (containing agarose (B213101) or methylcellulose) restricts the spread of progeny virions to adjacent cells.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet), revealing clear zones (plaques) where cells have been killed by the virus. The number of plaques in the presence of the antiviral compound is compared to the number in untreated control wells.
-
Data Analysis: The EC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced damage known as the cytopathic effect, which can include changes in cell morphology, detachment, and lysis.[10][11]
-
Cell Seeding: Host cells are seeded in 96-well plates to form a confluent monolayer.
-
Compound and Virus Addition: The cells are treated with serial dilutions of the test compound. Subsequently, a standardized amount of virus is added to the wells. Control wells include cells with no virus (cell control) and cells with virus but no compound (virus control).
-
Incubation: The plates are incubated for a period that allows for the development of significant CPE in the virus control wells (typically 3-7 days).
-
Assessment of Cell Viability: Cell viability is assessed using various methods, such as staining with crystal violet or using metabolic assays like the MTT or ATP-based assays (e.g., CellTiter-Glo®)[12].
-
Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration relative to the cell and virus controls. The EC₅₀ is determined as the compound concentration that protects 50% of the cells from viral CPE.
Visualizing Mechanisms and Workflows
To better understand the processes involved in antiviral drug evaluation and the mechanism of action of nucleoside analogs, the following diagrams are provided in the DOT language for Graphviz.
Caption: A generalized workflow for the discovery and preclinical development of novel antiviral compounds.
Caption: The general mechanism of action for nucleoside analog antiviral drugs that target viral polymerases.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Comparative activities of lipid esters of cidofovir and cyclic cidofovir against replication of herpesviruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Favipiravir: A new and emerging antiviral option in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribavirin and interferon-β synergistically inhibit SARS-associated coronavirus replication in animal and human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo influenza virus-inhibitory effects of viramidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pblassaysci.com [pblassaysci.com]
- 11. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. promega.com [promega.com]
The Enigmatic Role of Alpha-5-Methyluridine: A Comparative Guide Highlighting a Knowledge Gap in Nucleoside Analog Research
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Alpha-5-Methyluridine. Due to a significant lack of published experimental data on the exogenous effects of this compound in different cell lines, this document will first delineate the known biological roles of its close relative, 5-Methyluridine (B1664183) (m5U), a naturally occurring RNA modification. Subsequently, it will present a comprehensive comparison with the well-established nucleoside analog, 5-Fluorouracil (B62378) (5-FU), to illustrate the necessary experimental data for evaluating the therapeutic potential of novel nucleoside analogs like this compound.
This compound and 5-Methyluridine: The Biological Context
This compound is a stereoisomer of 5-Methyluridine (m5U), also known as ribothymidine.[1] While specific data on the alpha-anomer is scarce, m5U is a common post-transcriptional modification found in various RNA molecules, particularly transfer RNA (tRNA) and messenger RNA (mRNA).[1][2]
Key Biological Functions of 5-Methyluridine (m5U):
-
tRNA Stability and Function: m5U is almost universally found at position 54 in the T-loop of eukaryotic and bacterial tRNA, where it plays a crucial role in stabilizing the tRNA structure.[1] This modification, along with others in the tRNA core, contributes to proper tRNA folding, maturation, and aminoacylation.[3][4]
-
Modulation of Translation: The presence of m5U in tRNA can modulate ribosome translocation during protein synthesis.[5][6][7] Studies in yeast have shown that the absence of m5U can lead to a slight global increase in translation efficiency.[4] In mRNA, m5U has been detected, and its presence can impede the rate of amino acid addition by the ribosome in a position-dependent manner.[8]
-
Cellular Fitness and Stress Response: While the loss of the m5U modification in tRNA does not typically result in a significantly less fit phenotype, it has been shown that cells with the modifying enzymes have a competitive advantage.[1] Dynamic changes in m5U levels have been observed in response to cellular stress.[4]
Currently, there is a notable absence of published research detailing the effects of exogenously administered this compound on cell viability, proliferation, or specific signaling pathways in any cell line. This represents a significant knowledge gap in the field of nucleoside analog therapeutics.
A Comparative Benchmark: The Case of 5-Fluorouracil (5-FU)
To provide a framework for the type of data required to evaluate a novel nucleoside analog, we present a detailed analysis of the widely used anticancer drug, 5-Fluorouracil (5-FU).
Mechanism of Action of 5-Fluorouracil
5-FU is a pyrimidine (B1678525) analog that exerts its cytotoxic effects through multiple mechanisms:[9][10][11][12]
-
Inhibition of Thymidylate Synthase: The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase (TS), inhibiting the synthesis of thymidylate (dTMP), a necessary precursor for DNA replication. This leads to "thymineless death" in rapidly dividing cancer cells.[9][10]
-
Incorporation into RNA: Another active metabolite, fluorouridine triphosphate (FUTP), is incorporated into various RNA species, disrupting RNA processing, maturation, and function.[9][10][11][12]
-
Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and apoptosis.[10][11]
Data Presentation: Cytotoxicity of 5-Fluorouracil in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of 5-FU in a selection of human cancer cell lines, demonstrating its varied efficacy across different cancer types.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colorectal Cancer | ~3.2 - 5.0 | [13][14] |
| HT-29 | Colorectal Cancer | ~1.3 x 10¹ | [14] |
| COLO-205 | Colorectal Cancer | ~3.2 | [14] |
| SW480 | Colorectal Cancer | Reported as least sensitive | [15] |
| MKN74 | Gastric Cancer | - | [16] |
| HL-60 | Promyelocytic Leukemia | - | [17] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.
Experimental Protocols: Assessing Cytotoxicity
A standard method to determine the cytotoxic effects of a compound like 5-FU is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., 5-FU) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting a dose-response curve.
Mandatory Visualizations
Signaling Pathway of 5-Fluorouracil
The following diagram illustrates the key pathways involved in the mechanism of action of 5-Fluorouracil.
Experimental Workflow for Cross-Validation of a Novel Nucleoside Analog
The following diagram outlines a typical workflow for the initial in vitro evaluation of a novel nucleoside analog like this compound.
Conclusion and Future Directions
While this compound remains an enigmatic compound in terms of its therapeutic potential, its structural similarity to the naturally occurring and functionally significant 5-Methyluridine warrants further investigation. The comprehensive data available for established nucleoside analogs like 5-Fluorouracil provides a clear roadmap for the types of in vitro studies necessary to elucidate the effects of this compound in various cell lines. Future research should focus on systematic cytotoxicity screening across a panel of cancer cell lines, followed by in-depth mechanistic studies to understand its potential as a novel therapeutic agent. Such studies would be crucial in filling the current knowledge gap and determining if this compound or its derivatives hold promise in the landscape of cancer chemotherapy.
References
- 1. 5-Methyluridine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methylated guanosine and uridine modifications in S. cerevisiae mRNAs modulate translation elongation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00229A [pubs.rsc.org]
- 9. Fluorouracil - Wikipedia [en.wikipedia.org]
- 10. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 11. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]
- 13. Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Side-by-side comparison of Alpha-5-Methyluridine and BrdU for cell proliferation assays.
For researchers, scientists, and drug development professionals, accurately measuring cell proliferation is fundamental to understanding cellular processes, disease progression, and the efficacy of novel therapeutics. For decades, the incorporation of the thymidine (B127349) analog Bromodeoxyuridine (BrdU) has been a cornerstone for these assays. However, the landscape of cell proliferation assays is evolving. This guide provides a side-by-side comparison of the traditional BrdU method with a more modern and efficient alternative, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).
Notably, a comprehensive search of scientific literature and commercial resources did not yield any information on Alpha-5-Methyluridine (A5U) being utilized for cell proliferation assays. The prevalent methyluridine found in biological contexts is 5-methyluridine (B1664183) (m5U), a modification in RNA, which is not employed for measuring DNA synthesis. Therefore, this guide will focus on the comparison between BrdU and the widely adopted alternative, EdU.
Principle of DNA Synthesis-Based Proliferation Assays
Both BrdU and EdU are synthetic analogs of thymidine, a nucleoside incorporated into newly synthesized DNA during the S phase of the cell cycle. By introducing these analogs to cells in vitro or in vivo, proliferating cells can be specifically labeled. The detection of these incorporated analogs then allows for the quantification and visualization of the dividing cell population.
Side-by-Side Comparison: BrdU vs. EdU
| Feature | Bromodeoxyuridine (BrdU) | 5-ethynyl-2'-deoxyuridine (EdU) |
| Detection Method | Antibody-based (immunocytochemistry) | Click chemistry-based |
| DNA Denaturation | Required (harsh acid or heat treatment) | Not required |
| Protocol Time | Longer and more complex | Shorter and simpler |
| Multiplexing | Challenging due to harsh denaturation | Readily compatible with other fluorescent probes and antibodies |
| Toxicity | Can be toxic, mutagenic, and affect cell cycle progression[1][2] | Generally lower toxicity than BrdU[3] |
| Sensitivity | High | High, often with better signal-to-noise ratio[4] |
| Sample Integrity | Can be compromised, affecting morphology and antigenicity[5][6][7] | Preserves cellular and tissue morphology[8] |
Experimental Workflows
The fundamental difference in the experimental protocols for BrdU and EdU lies in the detection step. The BrdU protocol necessitates a harsh DNA denaturation step to allow the anti-BrdU antibody to access the incorporated analog within the double-stranded DNA. In contrast, the EdU detection method utilizes a gentle and highly specific click chemistry reaction.
BrdU Assay Workflow
Caption: Workflow for the BrdU cell proliferation assay.
EdU Assay Workflow
Caption: Streamlined workflow for the EdU cell proliferation assay.
Detailed Experimental Protocols
BrdU Cell Proliferation Assay Protocol (Immunocytochemistry)
-
Cell Culture and Labeling: Plate cells at a desired density (e.g., 2,500-10,000 cells/well in a 96-well plate) and allow them to adhere overnight.[9] Treat cells with experimental compounds as required. Add BrdU labeling solution to a final concentration of 10 µM and incubate for 1-24 hours at 37°C, depending on the cell division rate.[5]
-
Fixation and Permeabilization: Remove the labeling medium and wash the cells with Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes at room temperature.[10]
-
DNA Denaturation: Wash the cells with PBS. Add 2N HCl to each well and incubate for 10-60 minutes at room temperature to denature the DNA.[5] Neutralize the acid by adding 0.1 M sodium borate (B1201080) buffer (pH 8.5) and incubate for 5 minutes at room temperature.
-
Immunostaining: Wash the cells three times with PBS containing 0.1% Tween 20 (PBST). Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBST for 1 hour. Incubate with a primary anti-BrdU antibody diluted in blocking buffer overnight at 4°C.[10]
-
Detection: Wash the cells three times with PBST. Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Imaging: Wash the cells three times with PBST. Counterstain the nuclei with DAPI or Hoechst. Mount the coverslips and visualize using a fluorescence microscope. For flow cytometry, cells are harvested and processed in suspension.
EdU Cell Proliferation Assay Protocol (Click Chemistry)
-
Cell Culture and Labeling: Plate and treat cells as described for the BrdU assay. Add EdU to the culture medium at a final concentration of 10 µM and incubate for 1-2 hours at 37°C.
-
Fixation and Permeabilization: Remove the labeling medium, wash with PBS, and fix with 4% paraformaldehyde for 15 minutes. Wash twice with PBS. Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.
-
Click Reaction: Wash the cells with PBS. Prepare the click reaction cocktail containing a fluorescent azide, copper (II) sulfate, and a reducing agent (e.g., ascorbic acid) in a buffer, according to the manufacturer's instructions. Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[8]
-
Counterstaining and Imaging: Wash the cells twice with PBS. Counterstain nuclei if desired. Mount and image as described for the BrdU protocol.
Mechanism of Action and Detection
The core difference in the mechanism of detection between BrdU and EdU is what allows for the streamlined EdU protocol.
Caption: Comparison of BrdU and EdU detection mechanisms.
Concluding Remarks
While BrdU has been a reliable method for assessing cell proliferation for many years, its protocol is lengthy and involves harsh steps that can compromise sample quality.[5][6][7] The development of EdU and click chemistry has provided a superior alternative that is faster, gentler on samples, and more amenable to multiplexing with other cellular markers.[4][8] For researchers seeking high-quality imaging, a streamlined workflow, and the ability to perform multi-parameter analysis, the EdU assay represents a significant advancement in the study of cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid profiling of DNA replication dynamics using mass spectrometry–based analysis of nascent DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA Replication: From Radioisotopes to Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonradioactive Techniques for Measurement of In Vitro T-Cell Proliferation: Alternatives to the [3H]Thymidine Incorporation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RNA polymerase II transcripts as targets for 5-fluorouridine cytotoxicity: antagonism of 5-fluorouridine actions by alpha-amanitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Head-to-head study of Alpha-5-Methyluridine and EdU for DNA synthesis analysis.
A Comparative Guide for Researchers
In the dynamic field of cell biology and drug development, the precise measurement of DNA synthesis is paramount for understanding cell proliferation, cytotoxicity, and the efficacy of therapeutic agents. For decades, researchers have relied on the incorporation of nucleoside analogs into newly synthesized DNA to track this fundamental process. While 5-bromo-2'-deoxyuridine (B1667946) (BrdU) has been a long-standing tool, newer methods have emerged, offering improved sensitivity and simplified protocols. This guide provides a comprehensive comparison of two such analogs: the well-established 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and the lesser-known Alpha-5-Methyluridine (A5MU).
EdU: A Modern Standard for DNA Synthesis Analysis
EdU is a nucleoside analog of thymidine (B127349) that is readily incorporated into replicating DNA.[1] Its key advantage lies in its detection method, which utilizes a bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition, commonly known as "click chemistry".[2][3] This reaction is highly specific and occurs under mild conditions, preserving cellular morphology and allowing for multiplexing with other fluorescent probes.[4]
Key Advantages of EdU:
-
Speed and Simplicity: The click reaction is significantly faster than the antibody-based detection required for analogs like BrdU, with protocols that can be completed in as little as 90 minutes.[4]
-
Mild Detection Conditions: EdU detection does not require the harsh DNA denaturation steps (using acid or heat) that are necessary for BrdU antibody binding. This preserves the integrity of cellular structures and epitopes for co-staining.[3]
-
High Sensitivity and Specificity: The small size of the fluorescent azide (B81097) used in the click reaction allows for efficient penetration into the DNA, leading to a high signal-to-noise ratio and reproducible results.[1]
-
Multiplexing Compatibility: The gentle reaction conditions make EdU assays compatible with immunofluorescence, the use of fluorescent proteins like GFP, and other cell analysis techniques.[4]
Potential Considerations for EdU:
-
Cytotoxicity: At higher concentrations or with prolonged exposure, EdU can exhibit cytotoxic and genotoxic effects, potentially leading to cell cycle arrest and apoptosis in some cell lines.[5][6] It is crucial to optimize the EdU concentration and labeling time for each cell type to minimize these effects.[1]
This compound (A5MU): An Overview
Information specifically detailing the use of this compound as a label for nascent DNA is scarce. However, based on the structure of other thymidine analogs, its detection would almost certainly rely on an antibody-based method, similar to BrdU. 5-Methyluridine (also known as ribothymidine) is a known component of RNA, and antibodies against this and other modified nucleosides are available for RNA analysis. It is plausible that an antibody could be generated to specifically recognize A5MU incorporated into DNA.
Hypothetical A5MU Detection Workflow:
If an antibody-based detection method were to be used for A5MU, the workflow would likely mirror that of a BrdU assay. This would involve the following key steps:
-
Labeling: Cells would be incubated with A5MU to allow for its incorporation into newly synthesized DNA.
-
Fixation and Permeabilization: Cells would be fixed to preserve their structure and permeabilized to allow antibody access.
-
DNA Denaturation: This critical and harsh step would be necessary to expose the incorporated A5MU within the double-stranded DNA for antibody binding. This is a major point of difference from the EdU method.
-
Primary Antibody Incubation: A primary antibody specific to A5MU would be applied.
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody would be used for detection.
-
Imaging and Analysis: The fluorescent signal would be detected using microscopy or flow cytometry.
Quantitative Data Summary
Due to the lack of available head-to-head studies, a direct quantitative comparison between A5MU and EdU is not possible. The table below summarizes the typical performance characteristics of the EdU assay, which can serve as a benchmark.
| Parameter | EdU Assay | Hypothetical A5MU Assay (based on BrdU) |
| Detection Method | Click Chemistry | Antibody-based |
| Assay Time | ~1.5 - 2 hours | > 4 hours, often including overnight incubation |
| DNA Denaturation | Not required | Required (acid, heat, or DNase) |
| Multiplexing | Highly compatible | Limited due to harsh denaturation steps |
| Signal-to-Noise Ratio | High and reproducible[1] | Variable, dependent on antibody quality and denaturation efficiency |
| Potential for Artifacts | Low, due to mild conditions | Higher, due to potential for epitope damage during denaturation |
Experimental Protocols
EdU Labeling and Detection Protocol (General)
This protocol provides a general workflow for labeling and detecting EdU incorporation in cultured cells. Optimization of incubation times and concentrations is recommended for specific cell types and experimental conditions.
Materials:
-
EdU solution (typically 10 mM in DMSO)
-
Cell culture medium
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction cocktail (containing a fluorescent azide, copper sulfate, and a reducing agent)
-
Wash buffer (e.g., PBS with 3% BSA)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
Procedure:
-
Cell Labeling: Add EdU to the cell culture medium at the desired final concentration (typically 1-10 µM) and incubate for the desired labeling period (can be as short as 15 minutes to several hours).[7]
-
Fixation: Remove the EdU-containing medium, wash the cells with PBS, and add the fixative solution. Incubate for 15 minutes at room temperature.[8]
-
Permeabilization: Wash the cells twice with wash buffer and then add the permeabilization buffer. Incubate for 20 minutes at room temperature.[8]
-
Click Reaction: Wash the cells twice with wash buffer. Prepare the click reaction cocktail according to the manufacturer's instructions and add it to the cells. Incubate for 30 minutes at room temperature, protected from light.[7]
-
Washing: Remove the reaction cocktail and wash the cells once with wash buffer.
-
Nuclear Staining: (Optional) Incubate the cells with a nuclear counterstain.
-
Imaging: Wash the cells and mount for imaging using a fluorescence microscope or prepare for analysis by flow cytometry.
Visualizing the Workflows
EdU Detection Workflow
References
- 1. Global DNA Methylation ELISA [cellbiolabs.com]
- 2. Enzyme Linked Immunosorbent Assay - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 5-Methyluridine | C10H14N2O6 | CID 445408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Pseudouridine Monoclonal Antibody | Diagenode [diagenode.com]
- 6. Bromodeoxyuridine - Wikipedia [en.wikipedia.org]
- 7. static.abclonal.com [static.abclonal.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Benchmarking Alpha-5-Methyluridine against other RNA labeling techniques.
For researchers, scientists, and drug development professionals, the ability to track newly synthesized RNA is paramount to understanding gene regulation, cellular responses to stimuli, and the mechanisms of therapeutic agents. Metabolic RNA labeling is a powerful technique that allows for the temporal tracking of RNA synthesis and degradation. This is achieved by introducing modified nucleosides to cells, which are incorporated into newly transcribed RNA. This guide provides a comparative overview of the most prevalent RNA labeling techniques, offering a benchmark for selecting the optimal method for your research needs.
While this guide focuses on the widely used and well-documented uridine (B1682114) analogs—4-thiouridine (B1664626) (4sU), 5-ethynyluridine (B57126) (EU), and 5-bromouridine (B41414) (BrU)—it is important to note that the landscape of chemical biology is ever-evolving. The term "Alpha-5-Methyluridine" was investigated as a specific labeling agent for this comparison; however, it does not appear to be a standard or widely documented reagent in the scientific literature for this purpose. Therefore, we present a comprehensive analysis of the established alternatives.
Quantitative Comparison of RNA Labeling Techniques
The choice of a metabolic labeling reagent is critical and depends on the specific experimental goals, the model system, and the downstream application. The following tables provide a quantitative comparison of the key performance indicators for the most common RNA labeling methods.
| Labeling Reagent | Principle of Detection | Typical Labeling Efficiency | Signal-to-Noise Ratio | Reported Cytotoxicity | Perturbation to RNA Function |
| 4-thiouridine (4sU) | Thiol-specific biotinylation or induced T-to-C mutations during reverse transcription (e.g., SLAM-seq).[1] | High, with methods like SLAM-seq reporting efficient conversion.[1] | High, especially with mutational profiling methods. | Can be cytotoxic at higher concentrations and longer incubation times, potentially inhibiting rRNA synthesis.[2][3] | Minimal interference with gene expression at optimal concentrations, but high incorporation rates can affect pre-mRNA splicing.[2] |
| 5-ethynyluridine (EU) | Copper-catalyzed click chemistry with an azide-biotin or azide-fluorophore. | High, and allows for efficient capture of labeled RNA. | Good, enables affinity purification and imaging. | Can inhibit cell proliferation and has been reported to induce neurodegeneration in vivo.[4][5][6] It may also be incorporated into DNA in some organisms.[6][7] | Generally considered to have minimal perturbation, but can affect nuclear RNA metabolism and protein localization.[4] |
| 5-bromouridine (BrU) | Immunoprecipitation with a BrU-specific antibody.[8][9][10] | Efficiently incorporated into nascent RNA. | Good, allows for specific enrichment of labeled RNA.[11] | Considered to have low cytotoxicity with short-term use.[10][11] | Minimal, as the label is at the terminus, but the requirement for antibody-based detection can introduce its own biases.[8] |
Experimental Protocols
Detailed and optimized protocols are crucial for successful RNA labeling experiments. Below are representative protocols for the key techniques discussed.
Protocol 1: Metabolic RNA Labeling with 4-thiouridine (4sU)
This protocol is a general guideline for labeling nascent RNA with 4sU for subsequent analysis, such as SLAM-seq.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Add 4-thiouridine (4sU) to the culture medium at a final concentration of 100-500 µM. The optimal concentration and labeling time should be determined empirically for each cell line and experimental goal to balance labeling efficiency and potential cytotoxicity.[3]
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours).[2]
-
-
RNA Isolation:
-
After labeling, harvest the cells and isolate total RNA using a standard method such as TRIzol reagent or a column-based kit.
-
-
Thiol-specific Biotinylation (for enrichment):
-
Dissolve the isolated RNA in an appropriate buffer.
-
Add a biotinylating reagent that is specific for thiol groups (e.g., HPDP-Biotin).
-
Incubate to allow the biotinylation reaction to proceed.
-
Remove excess, unreacted biotin (B1667282) using a purification method like chloroform/isoamyl alcohol extraction or spin columns.
-
-
Enrichment of Labeled RNA:
-
Use streptavidin-coated magnetic beads to capture the biotinylated RNA.
-
Wash the beads to remove non-specifically bound RNA.
-
Elute the captured 4sU-labeled RNA from the beads.
-
-
Alkylation for T-to-C Conversion (for SLAM-seq):
-
Treat the total RNA with iodoacetamide (B48618) (IAA) to alkylate the sulfur atom on the 4sU.[1]
-
This modification causes the reverse transcriptase to misincorporate a guanine (B1146940) opposite the alkylated 4sU, resulting in a T-to-C transition in the sequencing data.[1]
-
-
Downstream Analysis:
-
The enriched or alkylated RNA is now ready for downstream applications such as qRT-PCR, microarray analysis, or next-generation sequencing.
-
Protocol 2: Metabolic RNA Labeling with 5-ethynyluridine (EU)
This protocol outlines the general steps for labeling RNA with EU and preparing it for downstream analysis via click chemistry.
-
Cell Culture and Labeling:
-
Grow cells to the desired density.
-
Add 5-ethynyluridine (EU) to the culture medium. A typical concentration is 0.1-1 mM, with an incubation time ranging from 30 minutes to several hours.[4]
-
Incubate the cells under their normal growth conditions.
-
-
RNA Isolation:
-
Harvest the cells and extract total RNA using a preferred method.
-
-
Click Chemistry Reaction:
-
Prepare a click reaction cocktail containing an azide-functionalized biotin or fluorophore, a copper(I) catalyst (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate), and a copper ligand.
-
Add the click reaction cocktail to the isolated RNA and incubate to ligate the azide (B81097) to the ethynyl (B1212043) group on the EU.
-
-
Purification of Labeled RNA:
-
Purify the RNA to remove the click chemistry reagents.
-
-
Downstream Analysis:
-
If a biotin-azide was used, the labeled RNA can be enriched using streptavidin beads.
-
If a fluorescent-azide was used, the labeled RNA can be visualized.
-
The labeled RNA can then be used in various downstream applications.
-
Protocol 3: Metabolic RNA Labeling with 5-bromouridine (BrU)
This protocol provides a general workflow for labeling RNA with BrU for subsequent immunoprecipitation.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Add 5-bromouridine (BrU) to the cell culture medium. A typical concentration is around 2 mM for a 1-hour labeling period.[9]
-
Incubate the cells for the desired pulse time.
-
-
RNA Isolation:
-
Harvest the cells and isolate total RNA.
-
-
Immunoprecipitation:
-
Fragment the RNA to a suitable size range.
-
Incubate the fragmented RNA with an anti-BrdU/BrU antibody to form RNA-antibody complexes.[11]
-
Add protein A/G magnetic beads to capture the RNA-antibody complexes.
-
Wash the beads to remove non-specifically bound RNA.
-
-
Elution and Downstream Analysis:
-
Elute the BrU-labeled RNA from the beads.
-
The enriched RNA is now ready for analysis by qRT-PCR or high-throughput sequencing.[10]
-
Visualizing RNA Labeling Workflows
To better illustrate the processes involved in metabolic RNA labeling and subsequent analysis, the following diagrams have been generated.
References
- 1. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Fates of Alpha-5-Methyluridine and Thymidine
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide detailing the metabolic pathways of Alpha-5-Methyluridine (m5U) and thymidine (B127349) (dT) has been published, offering valuable insights for researchers, scientists, and drug development professionals. This guide provides a detailed examination of the anabolic and catabolic routes of these two critical pyrimidine (B1678525) nucleosides, supported by experimental data and detailed methodologies.
Introduction
This compound, also known as ribothymidine, is a modified ribonucleoside predominantly found as a component of transfer RNA (tRNA) and ribosomal RNA (rRNA). Its structural counterpart, thymidine, is a fundamental deoxyribonucleoside essential for DNA synthesis. While both share the same nitrogenous base, thymine (B56734), the difference in their sugar moiety—ribose in m5U and deoxyribose in dT—dictates their distinct metabolic fates and biological roles. This guide elucidates these differences through a comparative analysis of their respective metabolic pathways.
Anabolic Pathways: Phosphorylation and Incorporation into Nucleic Acids
The anabolic pathways of thymidine are well-characterized, primarily involving its phosphorylation by thymidine kinase (TK) to form thymidine monophosphate (dTMP), which is subsequently phosphorylated to thymidine diphosphate (B83284) (dTDP) and thymidine triphosphate (dTTP) for incorporation into DNA.[1]
In contrast, the anabolic fate of exogenous this compound is less direct. While uridine-cytidine kinases (UCK) are responsible for the phosphorylation of uridine (B1682114) and cytidine, their activity on m5U is not well-documented in mammals.[2][3][4][5] UCK2, a key enzyme in the pyrimidine salvage pathway, catalyzes the phosphorylation of uridine and cytidine.[2][4][5]
Table 1: Key Enzymes in the Anabolic Pathways
| Nucleoside | Primary Phosphorylating Enzyme | End Product | Primary Nucleic Acid Fate |
| Thymidine | Thymidine Kinase (TK1, TK2) | Deoxythymidine triphosphate (dTTP) | DNA |
| This compound | Uridine-Cytidine Kinase (UCK1, UCK2) - Putative | 5-Methyluridine triphosphate (m5UTP) | RNA (primarily tRNA, rRNA) |
Catabolic Pathways: Degradation of Nucleosides
The catabolism of thymidine is initiated by thymidine phosphorylase (TP), which cleaves the glycosidic bond to yield thymine and 2-deoxyribose-1-phosphate.[6][7] This is a critical step in pyrimidine degradation.
This compound, primarily derived from the turnover of tRNA and rRNA, undergoes a similar catabolic first step, although the primary enzyme in mammals is less definitively characterized. Studies in plants have shown that it is hydrolyzed to thymine and ribose. Given the similarities in pyrimidine catabolism across eukaryotes, a parallel pathway is expected in mammals.[6]
Table 2: Key Enzymes and Products in the Catabolic Pathways
| Nucleoside | Primary Catabolic Enzyme | Key Products |
| Thymidine | Thymidine Phosphorylase (TP) | Thymine, 2-Deoxyribose-1-phosphate |
| This compound | Nucleoside Hydrolase (in plants, mammalian equivalent putative) | Thymine, Ribose-1-phosphate |
Comparative Metabolic Pathways Visualization
The following diagrams illustrate the distinct metabolic routes of thymidine and this compound.
References
- 1. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 2. Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UCK2 - Wikipedia [en.wikipedia.org]
- 5. The pivotal role of uridine-cytidine kinases in pyrimidine metabolism and activation of cytotoxic nucleoside analogues in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel thymidine phosphorylase to synthesize (halogenated) anticancer and antiviral nucleoside drugs in continuous flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic parameters and recognition of thymidine analogues with varying functional groups by thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Alpha-5-Methyluridine Incorporation into RNA: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the precise and specific incorporation of nucleoside analogs into RNA is paramount for the integrity of downstream applications. This guide provides a framework for validating the specificity of Alpha-5-Methyluridine (α-5-MeU) as an RNA labeling agent, offering a comparative analysis with established alternatives and detailing the necessary experimental protocols.
The metabolic labeling of nascent RNA with modified nucleosides is a powerful tool for studying RNA synthesis, turnover, and localization. The ideal labeling compound should be efficiently and exclusively incorporated into RNA, exhibit minimal cytotoxicity, and be readily detectable. This guide outlines the critical experiments required to validate a novel RNA labeling agent, such as this compound, and compares its potential performance characteristics against commonly used analogs like 5-Bromouridine (BrU), 5-Ethynyluridine (EU), and 4-thiouridine (B1664626) (4sU).
Comparative Analysis of RNA Labeling Analogs
To objectively assess the performance of this compound, it is essential to compare it against current standards in the field. The following table summarizes key performance indicators for established RNA labeling analogs. The data for this compound would need to be generated using the protocols detailed in this guide.
| Feature | 5-Bromouridine (BrU) | 5-Ethynyluridine (EU) | 4-thiouridine (4sU) | This compound (α-5-MeU) |
| Detection Method | Antibody-based (anti-BrdU) | Click chemistry | Thiol-specific biotinylation, T>C conversion in sequencing | To be determined (e.g., Antibody, Click chemistry) |
| Reported Specificity | Primarily RNA, some reports of DNA incorporation | High for RNA, low DNA incorporation reported. | High for RNA | To be validated |
| Relative Cytotoxicity | Generally considered less toxic than EU and 4sU for short-term labeling.[1] | Can exhibit toxicity at higher concentrations or with longer exposure times. | Can be toxic, especially upon UV exposure for crosslinking. | To be validated |
| Applications | RNA synthesis and decay studies (BRIC-seq).[2] | Nascent RNA imaging and sequencing (EU-seq). | RNA synthesis, degradation, and RNA-protein interaction studies (TUC-seq, PAR-CLIP). | To be determined |
Experimental Protocols for Specificity Validation
The following protocols provide a detailed methodology for the key experiments required to validate the specificity of this compound incorporation into RNA.
Protocol 1: Quantification of α-5-MeU Incorporation into RNA and DNA by LC-MS/MS
This protocol is the gold standard for determining the extent of nucleoside analog incorporation into nucleic acids.
1. Cell Culture and Labeling: a. Culture cells of interest to mid-log phase. b. Introduce this compound at various concentrations and for different durations. Include parallel cultures with a known analog (e.g., BrU) and an unlabeled control.
2. Nucleic Acid Extraction and Separation: a. Harvest cells and lyse using a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate). b. Perform a phenol-chloroform extraction to separate nucleic acids from proteins. c. Precipitate total nucleic acids with isopropanol. d. To separate RNA from DNA, utilize either a silica-based column kit with DNase and RNase digestion steps or perform a differential precipitation (e.g., with lithium chloride for RNA).
3. Enzymatic Digestion to Nucleosides: a. Digest the purified RNA and DNA fractions into individual nucleosides using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.
4. LC-MS/MS Analysis: a. Separate the nucleosides using reverse-phase high-performance liquid chromatography (HPLC). b. Perform tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification of the canonical nucleosides and this compound. c. Generate a standard curve with known concentrations of this compound to accurately quantify its abundance relative to uridine (B1682114) in both the RNA and DNA fractions.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability after exposure to the labeling compound.
1. Cell Seeding: a. Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
2. Compound Exposure: a. Treat cells with a range of concentrations of this compound and control analogs (BrU, EU) for various durations (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.
3. MTT Incubation: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization and Measurement: a. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer). b. Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
5. Data Analysis: a. Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizing the Workflow
To aid in the conceptualization of the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for validating the specificity of this compound incorporation.
Caption: Workflow for assessing the cytotoxicity of this compound using an MTT assay.
Conclusion
The validation of a novel RNA labeling agent like this compound requires rigorous and quantitative experimental approaches. By following the detailed protocols for specificity and cytotoxicity testing outlined in this guide, researchers can generate the necessary data to confidently assess its performance relative to established analogs. The successful validation of this compound would provide a valuable new tool for the study of RNA biology, potentially offering advantages in specificity, reduced toxicity, or novel detection capabilities.
References
A comparative review of Alpha-5-Methyluridine and other pyrimidine analogs.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Alpha-5-Methyluridine and other notable pyrimidine (B1678525) analogs, focusing on their biochemical properties, mechanisms of action, and potential therapeutic applications. While direct comparative experimental data for this compound is limited in publicly available literature, this review synthesizes existing knowledge on related compounds to offer a valuable reference for research and development.
Introduction to this compound
This compound (α-5-methyluridine) is a synthetic nucleoside analog characterized by a methyl group at the 5th position of the uracil (B121893) base and an alpha configuration of the glycosidic bond connecting the base to the ribose sugar. This alpha anomeric configuration distinguishes it from the naturally occurring beta-anomer of 5-methyluridine (B1664183) (ribothymidine), a component of tRNA.[1] The unique stereochemistry of alpha-nucleosides can confer distinct biological properties, including increased enzymatic stability and altered base-pairing dynamics.[2] While primarily utilized as a research tool to study RNA stability, translation, and modification, its structural similarity to other therapeutically active pyrimidine analogs warrants an exploration of its potential as an antiviral or anticancer agent.[3][4]
Comparative Analysis with Other Pyrimidine Analogs
For a comprehensive comparison, we will evaluate this compound in the context of established pyrimidine analogs with known antiviral and anticancer properties: Edoxudine, Trifluridine, Brivudine, and Zidovudine (AZT).
Biochemical Properties and Mechanism of Action
Pyrimidine analogs typically exert their therapeutic effects by interfering with nucleic acid synthesis. After cellular uptake, they are phosphorylated to their active mono-, di-, and triphosphate forms by host or viral kinases. These triphosphorylated analogs can then act as competitive inhibitors of DNA or RNA polymerases or be incorporated into nascent nucleic acid chains, leading to chain termination or dysfunctional genetic material.[5]
-
This compound: As an alpha-nucleoside, it is expected to be more resistant to enzymatic degradation by phosphorylases compared to its beta-counterpart.[2] Its potential mechanism of action would likely involve intracellular phosphorylation and subsequent interference with RNA or DNA synthesis. The alpha configuration might, however, affect its recognition by viral or cellular kinases and polymerases, influencing its activity spectrum.
-
Edoxudine: A thymidine (B127349) analog effective against Herpes Simplex Virus (HSV). It is preferentially phosphorylated by viral thymidine kinase and, as a triphosphate, competitively inhibits viral DNA polymerase.[5]
-
Trifluridine: A fluorinated pyrimidine nucleoside with antiviral activity against HSV and anticancer activity. Its monophosphate form inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, while its triphosphate form can be incorporated into DNA, leading to DNA damage.
-
Brivudine: A potent antiviral agent against herpes zoster. It is selectively phosphorylated by viral thymidrine kinase and its triphosphate form is a potent inhibitor of viral DNA polymerase.[6]
-
Zidovudine (AZT): A thymidine analog and the first approved antiretroviral drug for HIV. It is a chain-terminating inhibitor of viral reverse transcriptase.
The general mechanism of action for pyrimidine nucleoside analogs as antiviral and anticancer agents is depicted below.
Quantitative Data Presentation
The following tables summarize the available quantitative data for the antiviral and anticancer activities of the selected pyrimidine analogs. Data for this compound is not available in the public domain and is presented as "Not Available" (N/A).
Table 1: Comparative Antiviral Activity (IC50 values in µM)
| Compound | Herpes Simplex Virus 1 (HSV-1) | Human Cytomegalovirus (HCMV) |
| This compound | N/A | N/A |
| Edoxudine | ~0.1 - 1.0 | Inactive |
| Trifluridine | ~0.1 - 1.0 | Moderately Active |
| Brivudine | ~0.01 - 0.1 | Inactive |
| Zidovudine (AZT) | Inactive | Inactive |
Note: IC50 values can vary depending on the cell line, virus strain, and assay conditions.
Table 2: Comparative Anticancer Activity (IC50 values in µM)
| Compound | Colon Cancer Cell Lines | Breast Cancer Cell Lines |
| This compound | N/A | N/A |
| Trifluridine | ~1 - 10 | ~1 - 10 |
| Zidovudine (AZT) | ~10 - 100 | ~10 - 100 |
Note: IC50 values can vary significantly depending on the specific cell line and assay duration.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of these compounds. Below are representative protocols for key experiments.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (IC50).
Methodology:
-
Cell Culture: Plate susceptible host cells (e.g., Vero cells for HSV) in 6-well plates and grow to confluence.
-
Virus Infection: Remove the culture medium and infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound (e.g., serial dilutions of this compound or other analogs) and a gelling agent (e.g., methylcellulose).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (e.g., 2-3 days for HSV).
-
Plaque Visualization: Fix the cells with a fixative solution (e.g., 10% formalin) and stain with a staining solution (e.g., crystal violet).
-
Data Analysis: Count the number of plaques in each well. The IC50 value is calculated by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., colon or breast cancer cell lines) into a 96-well plate at a specific density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Signaling Pathways and Logical Relationships
The primary mechanism of action for most pyrimidine analogs involves the disruption of fundamental cellular processes like DNA and RNA synthesis. While specific interactions with signaling pathways can occur, the core mechanism is the interference with nucleic acid metabolism. The diagram below illustrates this fundamental relationship.
Conclusion
This compound presents an interesting scaffold for potential therapeutic development due to its unique alpha-anomeric configuration. While direct evidence of its antiviral or anticancer efficacy is currently lacking, a comparative analysis with established pyrimidine analogs like Edoxudine, Trifluridine, Brivudine, and Zidovudine provides a framework for its potential mechanisms of action and evaluation. The increased stability often associated with alpha-nucleosides could offer pharmacokinetic advantages.[2] However, this same structural difference may impact its recognition by the necessary cellular or viral enzymes for activation and activity. Further in-depth studies are required to elucidate the full biological activity profile of this compound and determine its therapeutic potential in comparison to its beta-anomer and other pyrimidine analogs. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers embarking on such investigations.
References
- 1. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01399G [pubs.rsc.org]
- 3. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
Assessing the synergistic effects of Alpha-5-Methyluridine with other antiviral drugs.
A comprehensive guide for researchers and drug development professionals on the synergistic potential of nucleoside analogues in antiviral therapy. This document provides a comparative analysis of experimental data, detailed methodologies, and visual representations of key processes.
Note: Initial searches for "Alpha-5-Methyluridine" did not yield publicly available data regarding its antiviral activity or synergistic effects. Therefore, this guide focuses on the well-documented synergistic interactions of other clinically relevant nucleoside analogues: Molnupiravir (MPV), Sofosbuvir (SOF), and Favipiravir (FAV).
Comparative Analysis of Synergistic Antiviral Activity
The combination of different nucleoside analogues has demonstrated significant synergistic or additive effects in the inhibition of various RNA viruses, particularly alphaviruses. This approach offers the potential for enhanced therapeutic efficacy and a higher barrier to the development of drug resistance.[1][2][3][4]
In Vitro Synergistic Effects Against Alphaviruses
The following tables summarize the synergistic and additive antiviral activities observed in studies combining Molnupiravir, Sofosbuvir, and Favipiravir against a panel of alphaviruses in different human cell lines.[1][2][3][4][5]
Table 1: Synergistic Effects in Human Skin Fibroblasts
| Drug Combination | Target Virus | Observed Effect |
| Molnupiravir (MPV) + Sofosbuvir (SOF) | Chikungunya virus (CHIKV) | Synergistic |
| Favipiravir (FAV) + Sofosbuvir (SOF) | Chikungunya virus (CHIKV) | Synergistic |
| Favipiravir (FAV) + Sofosbuvir (SOF) | Semliki Forest virus (SFV) | Synergistic |
Table 2: Synergistic and Additive Effects in Human Liver Cells (Huh7)
| Drug Combination | Target Virus | Observed Effect |
| Favipiravir (FAV) + Molnupiravir (MPV) | Venezuelan Equine Encephalitis virus (VEEV) | Additive to Synergistic |
| Favipiravir (FAV) + Molnupiravir (MPV) | Sindbis virus (SINV) | Additive to Synergistic |
| Sofosbuvir (SOF) + Favipiravir (FAV) | Sindbis virus (SINV) | Synergistic |
Table 3: Antiviral Activity (EC50) of Individual Nucleoside Analogues in Vero Cells
| Drug | Target Virus | EC50 (µM) |
| Molnupiravir (MPV) | Chikungunya virus (CHIKV) | 0.3 - 1.2 |
| Molnupiravir (MPV) | Semliki Forest virus (SFV) | 0.3 - 1.2 |
| Molnupiravir (MPV) | Sindbis virus (SINV) | 0.3 - 1.2 |
| Molnupiravir (MPV) | Venezuelan Equine Encephalitis virus (VEEV) | 0.3 - 1.2 |
| Molnupiravir (MPV) | Ross River virus (RRV) | 0.3 - 1.2 |
| Favipiravir (FAV) | Chikungunya virus (CHIKV) | 13 - 52 |
| Favipiravir (FAV) | Semliki Forest virus (SFV) | 13 - 52 |
| Favipiravir (FAV) | Sindbis virus (SINV) | 13 - 52 |
| Favipiravir (FAV) | Venezuelan Equine Encephalitis virus (VEEV) | 13 - 52 |
| Favipiravir (FAV) | Ross River virus (RRV) | 13 - 52 |
| Sofosbuvir (SOF) | All tested alphaviruses | No activity observed* |
*The lack of Sofosbuvir activity in Vero cells is likely due to the cell line's inability to metabolize the prodrug into its active triphosphate form.[1]
Experimental Protocols
Plaque Reduction Assay for Antiviral Synergy Assessment
This protocol is a standard method for quantifying the ability of antiviral compounds, alone and in combination, to inhibit the production of infectious virus particles.[6][7][8]
-
Cell Seeding: Plate a susceptible cell line (e.g., Vero E6, Calu-3) in 24-well plates at a density that will form a confluent monolayer overnight.[6][7]
-
Drug Preparation: Prepare serial dilutions of each antiviral drug individually and in combination at various fixed ratios.
-
Infection: When cells are confluent, remove the growth medium and infect the monolayers with a dilution of the virus stock calculated to produce 50-100 plaque-forming units (PFU) per well.
-
Treatment: After a viral adsorption period of 1-2 hours, remove the virus inoculum and add the medium containing the different concentrations of the single drugs or their combinations.[6]
-
Overlay: Following a brief incubation, aspirate the drug-containing medium and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.[6][8]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[6]
-
Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize and count the plaques.[7][9]
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration and combination compared to the virus-only control. The 50% effective concentration (EC50) for each drug is determined. Synergy is then calculated using a reference model such as the Bliss independence model.[10][11]
Synergy Scoring: The Bliss Independence Model
The Bliss independence model is a common method for evaluating drug interactions. It assumes that the two drugs act independently. Synergy is concluded if the observed combined effect is greater than the predicted effect based on the individual activities of the drugs.[10][11][12]
The expected fractional inhibition (E) for two drugs (A and B) is calculated as: E = fA + fB – (fA * fB) where fA and fB are the fractional inhibitions of drug A and drug B alone, respectively.
A synergy score can be calculated as the difference between the observed and the expected inhibition. A positive score indicates synergy, a score around zero indicates an additive effect, and a negative score suggests antagonism.[12][13]
Visualizations
Experimental Workflow for Antiviral Synergy Assessment
Caption: A generalized workflow for assessing antiviral synergy using a plaque reduction assay.
Hypothetical Signaling Pathway for a Nucleoside Analogue Antiviral
Caption: Simplified mechanism of action for a typical nucleoside analogue antiviral drug.
References
- 1. Combinations of approved oral nucleoside analogues confer potent suppression of alphaviruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinations of approved oral nucleoside analogues confer potent suppression of alphaviruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Combinations of approved oral nucleoside analogues confer potent suppression of alphaviruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 6. benchchem.com [benchchem.com]
- 7. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 9. Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Statistical determination of synergy based on Bliss definition of drugs independence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. anova - Test for synergy using Bliss independance model for two drugs - Cross Validated [stats.stackexchange.com]
- 12. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
- 13. biorxiv.org [biorxiv.org]
Safety Operating Guide
Navigating the Disposal of Alpha-5-Methyluridine: A Procedural Guide
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides a comprehensive, step-by-step procedure for the disposal of alpha-5-Methyluridine (also known as 5-Methyluridine or Ribothymidine), designed for researchers, scientists, and professionals in drug development. While some regulatory bodies, such as the 2012 OSHA Hazard Communication Standard, may not classify this chemical as hazardous, other sources indicate potential for irritation.[1][2] Therefore, a cautious approach is warranted, and it is recommended to treat this compound as a hazardous chemical waste unless otherwise specified by your institution's Environmental Health and Safety (EH&S) office.[3]
Immediate Safety and Handling Protocol
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Safety and Handling Data for this compound
| Parameter | Information | Source(s) |
| CAS Number | 1463-10-1 | [1][4] |
| Physical State | Crystalline Solid | [3] |
| Recommended PPE | Safety glasses or goggles, lab coat, protective gloves (ensure gloves satisfy EU Directive 89/686/EEC and standard EN 374). | [1][4] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
| Storage | Keep refrigerated. | [1] |
| Spill Response | Sweep up spilled solid material, avoiding dust formation, and place into a suitable, labeled container for disposal.[1] Evacuate personnel to safe areas and ensure adequate ventilation.[4] |
Step-by-Step Disposal Procedure
This procedure follows general best practices for laboratory chemical waste disposal.[5][6] Always adhere to your institution's specific guidelines and all local, state, and federal regulations.
Step 1: Waste Identification and Segregation
-
Treat all unwanted this compound, including expired material, off-spec batches, and contaminated residues, as chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EH&S department. Pay special attention to avoid mixing with incompatible materials like strong oxidizing agents.[1]
Step 2: Container Selection and Labeling
-
Select a waste container that is in good condition, free of leaks, and chemically compatible with the solid waste. The original chemical container is often the best choice.[7]
-
The container must be clearly labeled. Use your institution's official hazardous waste label. The label must include:
-
The full chemical name: "this compound" or "5-Methyluridine".
-
The words "Hazardous Waste".
-
The date accumulation started.
-
An indication of the hazards (e.g., "Irritant," "Handle with Caution").
-
Step 3: Waste Accumulation
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
This area should be at or near the point of generation and under the control of laboratory personnel.[8]
-
Keep the waste container closed at all times except when adding waste.[6][7]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in your SAA.[6]
Step 4: Disposal of Contaminated Materials and Empty Containers
-
Contaminated Solids: Items such as gloves, weighing paper, and absorbent pads contaminated with this compound should be placed in the same designated solid chemical waste container.
-
Empty Containers: A container is considered "empty" if all waste has been removed by standard practice.[9] To dispose of an empty this compound container as regular trash, it should be triple-rinsed with a suitable solvent (like water).[7]
Step 5: Arranging for Final Disposal
-
Once the waste container is full or you are ready to have it removed, contact your institution's Environmental Health and Safety (EH&S) or hazardous waste management department to schedule a pickup.[6]
-
Do not pour this compound or its solutions down the drain or dispose of it in the regular trash.[5][7] Disposal must be carried out by a licensed and approved waste disposal facility in accordance with all regulations.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Experimental Protocols
The content provided in this guide is operational and procedural, focusing on the safe disposal of chemical waste. As such, it is based on established safety protocols and regulatory guidelines rather than specific experimental results. Therefore, the citation of detailed experimental methodologies is not applicable to this context.
References
- 1. fishersci.com [fishersci.com]
- 2. 5-Methyluridine | C10H14N2O6 | CID 445408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. danielshealth.com [danielshealth.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Alpha-5-Methyluridine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides comprehensive, step-by-step safety protocols and logistical plans for handling Alpha-5-Methyluridine, a pyrimidine (B1678525) nucleoside. Adherence to these procedures is critical for minimizing exposure risks and ensuring proper disposal of waste materials.
Hazard Identification and Risk Assessment
While some safety data sheets (SDS) indicate that 5-Methyluridine is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard, it is prudent laboratory practice to treat all chemicals as potentially hazardous until thoroughly investigated.[1][2][3] Key considerations include avoiding ingestion, inhalation, and contact with eyes, skin, and clothing.[3] The primary risks are associated with the formation of dust when handling the solid form and potential exposure during the preparation of solutions.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Small Quantities) | Safety glasses with side shields or chemical safety goggles.[1][2] | Chemical-resistant gloves (e.g., nitrile). | Standard lab coat.[4] | Not generally required if handled in a well-ventilated area without dust generation.[1] |
| Handling Large Quantities or Potential for Dusting | Chemical safety goggles and a face shield.[5] | Chemical-resistant gloves.[5] | Chemical-resistant apron or coveralls over a lab coat.[4][5] | NIOSH-approved N95 or higher particulate respirator.[2][6] |
| Spill Cleanup | Chemical safety goggles and a face shield.[5] | Double-gloving with chemical-resistant gloves. | Chemical-resistant suit or coveralls.[7] | Air-purifying respirator with particulate filters.[7] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is essential for maintaining a safe laboratory environment.
3.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1] The recommended storage temperature is often refrigerated.[1] For long-term stability, storage at -20°C is advised.[3]
3.2. Preparation of Solutions
-
Ventilation: All weighing and solution preparation activities should be conducted in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
-
Handling Solids: When handling the crystalline solid, take care to avoid generating dust.[1][8] Use appropriate tools (e.g., spatulas) to handle the material.
-
Dissolving: this compound is soluble in organic solvents like DMSO and dimethylformamide.[3] It can also be dissolved in aqueous buffers such as PBS (pH 7.2).[3] When preparing aqueous solutions, it is recommended not to store them for more than one day.[3]
3.3. Experimental Use
-
Containment: Conduct all experimental procedures involving this compound within a designated area to prevent cross-contamination.
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[3] Avoid eating, drinking, or smoking in the laboratory area.[9]
3.4. Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. Get medical attention if irritation develops.[1]
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[1]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.[1] Do not induce vomiting. Seek medical attention.
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[1] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[8]
Disposal Plan
A pre-planned waste disposal strategy is a critical component of laboratory safety and environmental responsibility.[10] All waste must be handled in accordance with institutional guidelines and local, state, and federal regulations.
4.1. Solid Waste
-
Contaminated Materials: Unused solid this compound and materials contaminated with the solid (e.g., weigh boats, contaminated paper towels) should be collected in a clearly labeled, sealed container for chemical waste.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[11]
4.2. Liquid Waste
-
Aqueous Solutions: Collect aqueous solutions containing this compound in a labeled, leak-proof container for chemical waste. Do not pour down the drain unless permitted by your institution's environmental health and safety office.[8]
-
Organic Solvents: Solutions of this compound in organic solvents should be collected in a separate, labeled container for flammable or halogenated waste, as appropriate.[10] Halogenated and non-halogenated solvent wastes should be collected separately.[10]
4.3. Contaminated PPE
-
Gloves and Gowns: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated waste container for chemical-contaminated materials.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sams-solutions.com [sams-solutions.com]
- 5. realsafety.org [realsafety.org]
- 6. 5-Methyluridine 97% | 1463-10-1 [sigmaaldrich.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. targetmol.com [targetmol.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Laboratory waste | Staff Portal [staff.ki.se]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
